molecular formula C25H28ClF3N4O4 B15570067 BMS-986118

BMS-986118

Cat. No.: B15570067
M. Wt: 541.0 g/mol
InChI Key: GKIUHMMLGAMMOO-OITFXXTJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydropyrazole GPR40 Agonist

Properties

Molecular Formula

C25H28ClF3N4O4

Molecular Weight

541.0 g/mol

IUPAC Name

2-[(3S,4S)-2-[4-[(3R,4R)-1-(5-chloro-2-methoxy-4-pyridinyl)-3-methylpiperidin-4-yl]oxyphenyl]-4-methyl-5-(trifluoromethyl)-3,4-dihydropyrazol-3-yl]acetic acid

InChI

InChI=1S/C25H28ClF3N4O4/c1-14-13-32(20-10-22(36-3)30-12-18(20)26)9-8-21(14)37-17-6-4-16(5-7-17)33-19(11-23(34)35)15(2)24(31-33)25(27,28)29/h4-7,10,12,14-15,19,21H,8-9,11,13H2,1-3H3,(H,34,35)/t14-,15+,19+,21-/m1/s1

InChI Key

GKIUHMMLGAMMOO-OITFXXTJSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of BMS-986118

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986118 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Its core mechanism of action is the dual stimulation of glucose-dependent insulin secretion from pancreatic β-cells and the promotion of incretin (glucagon-like peptide-1 or GLP-1) secretion from enteroendocrine L-cells. This dual action provides a powerful approach for glycemic control in the treatment of type 2 diabetes mellitus. This document provides a comprehensive overview of the signaling pathways, quantitative pharmacological data, and detailed experimental methodologies related to the mechanism of action of this compound.

Core Mechanism of Action: GPR40 Agonism

This compound functions as a full agonist at the GPR40 receptor. The binding of this compound to GPR40, which is predominantly expressed on pancreatic β-cells and intestinal L-cells, initiates a cascade of intracellular signaling events.[1][2] This activation leads to two primary physiological outcomes:

  • Glucose-Dependent Insulin Secretion: In pancreatic β-cells, GPR40 activation by this compound stimulates insulin secretion in a glucose-dependent manner. This means that the insulinotropic effect is more pronounced at higher glucose concentrations, which mitigates the risk of hypoglycemia.

  • Incretin (GLP-1) Secretion: In the enteroendocrine L-cells of the gastrointestinal tract, this compound promotes the secretion of GLP-1. GLP-1, in turn, contributes to glucose homeostasis by further enhancing glucose-dependent insulin secretion, suppressing glucagon release, and slowing gastric emptying.

Signaling Pathways

The activation of GPR40 by this compound triggers downstream signaling through the Gαq and potentially Gαs protein pathways.

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BMS986118 This compound GPR40 GPR40 Receptor BMS986118->GPR40 Binds to Gaq Gαq GPR40->Gaq Activates PLC Phospholipase C (PLC) Gaq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_intracellular ↑ Intracellular Ca²⁺ Ca2_release->Ca2_intracellular Insulin_Exocytosis Insulin/GLP-1 Exocytosis Ca2_intracellular->Insulin_Exocytosis Triggers

Caption: GPR40 signaling pathway initiated by this compound.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound
ParameterSpeciesAssayValueReference
EC50 HumanIP1 Assay9 nM[3]
MouseIP1 Assay4.1 nM[3]
RatIP1 Assay8.6 nM[3]
GPR40 Agonist0.07 µM[4]
Activity Insulin SecretionIncreased in Min6 cells[3]
GLP-1 SecretionIncreased in STC1 cells[3]
Table 2: In Vivo Efficacy of this compound in Rats
ParameterAnimal ModelDoseEffectReference
Active GLP-1 Levels Rat1 and 3 mg/kgIncreased[3]
Hemoglobin A1c ZDF Rats1-15 mg/kg2.5% decrease[3]
Synergy Rat0.3 mg/kg (with DPP-IV inhibitor)Synergistic increase in active GLP-1[3]
Table 3: Preclinical Pharmacokinetics of this compound
SpeciesOral Bioavailability (%)Half-life (hours)Reference
Mouse 1003.1[3]
Rat 474.0[3]
Dog 625.2[3]
Monkey 6113[3]

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound.

GPR40 Functional Assay (IP-One HTRF Assay)

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gαq activation, to quantify GPR40 agonist activity.

IP_One_Assay_Workflow start Start seed_cells Seed GPR40-expressing cells in a 384-well plate start->seed_cells incubate1 Incubate cells (e.g., 24 hours, 37°C, 5% CO₂) seed_cells->incubate1 add_compound Add this compound (or control) at various concentrations incubate1->add_compound incubate2 Incubate (e.g., 60 minutes, 37°C) add_compound->incubate2 add_reagents Add HTRF detection reagents (IP1-d2 conjugate and anti-IP1-cryptate antibody) incubate2->add_reagents incubate3 Incubate (e.g., overnight, 4°C or as per kit instructions) add_reagents->incubate3 read_plate Read plate on an HTRF-compatible reader (665 nm and 620 nm) incubate3->read_plate analyze Calculate HTRF ratio and determine EC₅₀ read_plate->analyze end End analyze->end

Caption: Experimental workflow for the GPR40 IP-One HTRF assay.

Methodology:

  • Cell Culture: A stable cell line expressing the human, mouse, or rat GPR40 receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media.

  • Assay Procedure:

    • Cells are seeded into 384-well plates and incubated.

    • The cells are then treated with various concentrations of this compound.

    • Following incubation, HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents for IP1 are added.

    • The plate is read on a compatible microplate reader, and the ratio of fluorescence at 665 nm and 620 nm is used to determine the amount of IP1 produced.

  • Data Analysis: The HTRF ratio is plotted against the concentration of this compound to calculate the EC50 value.

In Vitro Insulin Secretion Assay (MIN6 Cells)

This assay utilizes the mouse insulinoma cell line MIN6, which retains glucose-stimulated insulin secretion, to assess the insulinotropic effect of this compound.

Methodology:

  • Cell Culture: MIN6 cells are cultured in DMEM supplemented with fetal bovine serum and other necessary components.

  • Insulin Secretion Assay:

    • MIN6 cells are seeded in 24- or 48-well plates and grown to confluency.

    • The cells are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion level.

    • The cells are then incubated with a high-glucose buffer (e.g., 16.7 mM glucose) in the presence of varying concentrations of this compound or a vehicle control.

    • After incubation, the supernatant is collected.

  • Insulin Quantification: The concentration of insulin in the supernatant is measured using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.

In Vitro GLP-1 Secretion Assay (STC-1 Cells)

This assay uses the murine intestinal enteroendocrine cell line STC-1 to evaluate the effect of this compound on GLP-1 secretion.

Methodology:

  • Cell Culture: STC-1 cells are cultured in an appropriate medium, such as DMEM.

  • GLP-1 Secretion Assay:

    • STC-1 cells are seeded in multi-well plates.

    • The cells are washed and then incubated with a buffer containing various concentrations of this compound or a vehicle control.

    • After the incubation period, the supernatant is collected. To prevent GLP-1 degradation, a DPP-IV inhibitor is often added to the collection buffer.

  • GLP-1 Quantification: The amount of active GLP-1 in the supernatant is quantified using a specific ELISA kit.

In Vivo Efficacy Studies in Rodent Models of Type 2 Diabetes

These studies are crucial for evaluating the therapeutic potential of this compound in a physiological setting.

Methodology:

  • Animal Models: Zucker Diabetic Fatty (ZDF) rats are a common model for studies of type 2 diabetes.

  • Drug Administration: this compound is administered orally to the animals at various doses over a specified period.

  • Endpoint Measurements:

    • Active GLP-1 Levels: Blood samples are collected at specified time points after drug administration, and plasma levels of active GLP-1 are measured by ELISA.

    • Hemoglobin A1c (HbA1c): For chronic studies, blood samples are collected at the beginning and end of the treatment period to measure the change in HbA1c, a marker of long-term glycemic control.

    • Oral Glucose Tolerance Test (OGTT): An OGTT can be performed to assess the effect of the compound on glucose disposal.

Conclusion

This compound is a GPR40 agonist with a dual mechanism of action that robustly improves glycemic control in preclinical models. By stimulating both glucose-dependent insulin secretion and incretin (GLP-1) release, it addresses multiple pathophysiological defects in type 2 diabetes. The data presented in this guide highlight its potency, selectivity, and favorable pharmacokinetic profile, underscoring its potential as a therapeutic agent. The detailed experimental protocols provide a framework for the further investigation and characterization of GPR40 agonists in drug discovery and development.

References

In-Depth Technical Guide: BMS-986118 GPR40 Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986118 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in promoting glucose-stimulated insulin secretion (GSIS).[1][2] this compound exhibits a dual mechanism of action, stimulating both insulin and glucagon-like peptide-1 (GLP-1) secretion, which contributes to its robust glucose-lowering effects observed in preclinical models.[2][3][4][5] This technical guide provides a comprehensive overview of the GPR40 agonist activity of this compound, including its pharmacological data, the underlying signaling pathways, and detailed experimental protocols.

Core Mechanism of Action: GPR40 Activation

GPR40 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation by agonists like this compound initiates a cascade of intracellular events that lead to enhanced insulin and GLP-1 secretion. This signaling is predominantly glucose-dependent, which reduces the risk of hypoglycemia.

GPR40 Signaling Pathway

The activation of GPR40 by this compound can engage two primary G protein signaling pathways: Gαq and Gαs.

  • Gαq Pathway (Insulin Secretion): In pancreatic β-cells, GPR40 activation is strongly coupled to the Gαq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is a key trigger for the exocytosis of insulin-containing granules.

  • Gαs Pathway (GLP-1 Secretion): In intestinal L-cells, GPR40 agonism can also involve the Gαs protein pathway. Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels are a potent stimulus for the secretion of GLP-1.

The dual agonism of both Gαq and Gαs pathways by this compound is thought to contribute to its robust efficacy in improving glycemic control.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_Gq Gαq Pathway cluster_Gs Gαs Pathway GPR40 GPR40 Gq Gαq GPR40->Gq activates Gs Gαs GPR40->Gs activates BMS986118 This compound BMS986118->GPR40 binds PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Insulin_Secretion Insulin Secretion Ca_release->Insulin_Secretion PKC->Insulin_Secretion AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces GLP1_Secretion GLP-1 Secretion cAMP->GLP1_Secretion

Caption: GPR40 signaling activated by this compound.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and preclinical pharmacokinetic properties of this compound.

Table 1: In Vitro Agonist Potency of this compound

Assay TypeSpeciesEC50 (nM)Reference Compound (TAK-875) EC50 (nM)
IP1 AssayHuman96.6
IP1 AssayMouse4.16.5
IP1 AssayRat8.610.4

Data compiled from BioWorld Science.[3]

Table 2: Preclinical Pharmacokinetics of this compound

SpeciesOral Bioavailability (%)Half-life (hours)
Mouse1003.1
Rat474.0
Dog625.2
Monkey6113

Data compiled from BioWorld Science.[3]

Experimental Protocols

In Vitro Assays

1. IP1 Accumulation Assay (Gαq Signaling)

This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, as an indicator of Gαq pathway activation.

  • Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing human, mouse, or rat GPR40.

  • Protocol:

    • Seed cells in a 384-well plate and incubate overnight.

    • Replace the culture medium with a stimulation buffer.

    • Add this compound at various concentrations.

    • Incubate for 1 hour at 37°C.

    • Lyse the cells and add IP1-d2 conjugate and Eu-cryptate labeled anti-IP1 antibody.

    • Incubate for 1 hour at room temperature.

    • Measure the HTRF (Homogeneous Time-Resolved Fluorescence) signal at 620 nm and 665 nm.

    • Calculate the ratio of the signals, which is inversely proportional to the amount of IP1 produced.

IP1_Assay_Workflow start Seed GPR40-expressing CHO cells in 384-well plate incubate1 Incubate overnight start->incubate1 add_buffer Replace medium with stimulation buffer incubate1->add_buffer add_compound Add this compound (dose-response) add_buffer->add_compound incubate2 Incubate for 1 hour at 37°C add_compound->incubate2 lyse Lyse cells and add HTRF reagents incubate2->lyse incubate3 Incubate for 1 hour at RT lyse->incubate3 read Read HTRF signal (620 nm & 665 nm) incubate3->read analyze Calculate signal ratio and determine EC50 read->analyze

Caption: Workflow for the IP1 accumulation assay.

2. Insulin Secretion Assay

This assay quantifies the amount of insulin secreted from a pancreatic β-cell line in response to GPR40 agonism.

  • Cell Line: MIN6 mouse insulinoma cells.

  • Protocol:

    • Culture MIN6 cells to ~80% confluency.

    • Wash the cells with a low-glucose buffer and pre-incubate for 30 minutes to starve the cells.

    • Replace the buffer with a high-glucose buffer containing various concentrations of this compound.

    • Incubate for 1 hour at 37°C.

    • Collect the supernatant.

    • Measure the insulin concentration in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit.

3. GLP-1 Secretion Assay

This assay measures the secretion of GLP-1 from an intestinal L-cell line.

  • Cell Line: STC-1 mouse intestinal endocrine cells.

  • Protocol:

    • Culture STC-1 cells in a 6-well plate until ~80% confluent.

    • Wash the cells with HEPES buffer and incubate for 30 minutes as a starvation period.

    • Add a stimulation buffer containing various concentrations of this compound.

    • Incubate for a specified period.

    • Collect the supernatant.

    • Measure the GLP-1 concentration in the supernatant using a specific ELISA kit.

In Vivo Assays

Oral Glucose Tolerance Test (OGTT) in Zucker Diabetic Fatty (ZDF) Rats

This test evaluates the effect of this compound on glucose disposal in a diabetic animal model.

  • Animal Model: Male Zucker Diabetic Fatty (ZDF) rats.

  • Protocol:

    • Fast the rats overnight (approximately 16 hours) with free access to water.

    • Administer this compound orally at doses ranging from 1-15 mg/kg.

    • After a set period (e.g., 60 minutes), administer an oral glucose bolus (e.g., 2 g/kg).

    • Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • Measure blood glucose concentrations using a glucometer.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.

OGTT_Workflow start Fast ZDF rats overnight admin_compound Orally administer This compound start->admin_compound wait Wait for drug absorption (e.g., 60 min) admin_compound->wait glucose_challenge Administer oral glucose bolus (2 g/kg) wait->glucose_challenge blood_sampling Collect blood samples at time points (0-120 min) glucose_challenge->blood_sampling measure_glucose Measure blood glucose concentrations blood_sampling->measure_glucose analyze Calculate glucose AUC and assess efficacy measure_glucose->analyze

Caption: Workflow for the oral glucose tolerance test.

In Vivo Efficacy

In preclinical studies using ZDF rats, this compound demonstrated a potent, dose-dependent reduction in hemoglobin A1c (HbA1c) levels by up to 2.5% at doses of 1-15 mg/kg, indicating a significant improvement in long-term glycemic control.[3] These studies also confirmed that the insulin response of the β-cells was preserved.[3] Furthermore, in vivo studies in rats showed that this compound increased active GLP-1 levels and acted synergistically with dipeptidyl peptidase-IV (DPP-IV) inhibitors.[3]

Safety and Selectivity

This compound was developed to have high selectivity for GPR40 and to lack off-target activity, particularly at the peroxisome proliferator-activated receptor gamma (PPARγ), which was a liability of earlier GPR40 agonists.[3] Preclinical safety studies in rats showed that this compound was well-tolerated after two weeks of treatment and did not affect blood pressure or heart rate at concentrations over 200-fold the predicted human peak concentration.[3]

Conclusion

This compound is a potent and selective GPR40 agonist with a dual mechanism of action that leads to glucose-dependent insulin secretion and enhanced GLP-1 release. Its robust efficacy in preclinical models of type 2 diabetes, coupled with a favorable safety and selectivity profile, highlights its potential as a therapeutic agent for the management of this metabolic disease. The experimental protocols and data presented in this guide provide a detailed technical foundation for researchers and drug development professionals working in this area.

References

An In-depth Technical Guide to BMS-986118: A Dual Agonist for Insulin and Incretin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986118 is a potent, orally bioavailable, and selective G protein-coupled receptor 40 (GPR40) agonist that has demonstrated a dual mechanism of action by promoting both glucose-dependent insulin secretion and the release of the incretin hormone glucagon-like peptide-1 (GLP-1).[1][2][3] This dual action presents a promising therapeutic strategy for the management of type 2 diabetes mellitus by addressing key pathophysiological defects of the disease. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and relevant experimental protocols for the evaluation of this compound and similar GPR40 agonists.

Core Mechanism of Action: GPR40 Agonism

This compound exerts its effects by activating GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), which is highly expressed in pancreatic β-cells and intestinal L-cells.[1][3] This targeted action allows for a glucose-dependent therapeutic effect, minimizing the risk of hypoglycemia, a common side effect of some other anti-diabetic agents.[3]

Stimulation of Insulin Secretion

In pancreatic β-cells, the binding of this compound to GPR40 initiates a signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS). This process is primarily mediated through the Gαq signaling pathway.

BMS986118 This compound GPR40 GPR40 BMS986118->GPR40 Gaq Gαq GPR40->Gaq PLC Phospholipase C (PLC) Gaq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Insulin_Exocytosis Insulin Granule Exocytosis DAG->Insulin_Exocytosis potentiates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_intracellular ↑ Intracellular Ca²⁺ Ca2_release->Ca2_intracellular Ca2_intracellular->Insulin_Exocytosis

GPR40 Signaling Pathway for Insulin Secretion in Pancreatic β-Cells.
Stimulation of Incretin (GLP-1) Secretion

In intestinal L-cells, GPR40 activation by this compound stimulates the secretion of GLP-1, a key incretin hormone that further enhances insulin secretion, suppresses glucagon release, and has beneficial effects on satiety and gastric emptying. The signaling mechanism in L-cells also involves the Gαq pathway, with a potential contribution from the Gαs pathway leading to cAMP production.

cluster_gaq Gαq Pathway cluster_gas Gαs Pathway Gaq Gαq PLC Phospholipase C (PLC) Gaq->PLC IP3 IP3 PLC->IP3 Ca2_intracellular ↑ Intracellular Ca²⁺ IP3->Ca2_intracellular GLP1_Exocytosis GLP-1 Vesicle Exocytosis Ca2_intracellular->GLP1_Exocytosis Gas Gαs AC Adenylyl Cyclase (AC) Gas->AC cAMP ↑ cAMP AC->cAMP cAMP->GLP1_Exocytosis BMS986118 This compound GPR40 GPR40 BMS986118->GPR40 GPR40->Gaq GPR40->Gas potential

GPR40 Signaling for GLP-1 Secretion in Intestinal L-Cells.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Potency of this compound
ParameterSpeciesAssayEC₅₀ (nM)Reference
GPR40 AgonismHumanIP1 Assay9[4]
GPR40 AgonismMouseIP1 Assay4.1[4]
GPR40 AgonismRatIP1 Assay8.6[4]
GPR40 AgonismNot SpecifiedNot Specified70[1]

EC₅₀ values for the comparator GPR40 agonist TAK-875 in the same IP1 assays were 6.6 nM (human), 6.5 nM (mouse), and 10.4 nM (rat).[4]

Table 2: Preclinical Pharmacokinetics of this compound
SpeciesOral Bioavailability (%)Half-life (hours)Reference
Mouse1003.1[4]
Rat474.0[4]
Dog625.2[4]
Monkey6113[4]
Table 3: Preclinical Efficacy of this compound
Animal ModelDosingOutcomeResultReference
ZDF Rats1-15 mg/kgHbA1c Reduction2.5% decrease[4]
Rats1 and 3 mg/kgGLP-1 LevelsIncreased active GLP-1[4]
Rats0.3 mg/kg (with DPP-IV inhibitor)SynergySynergistic effect observed[4]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of GPR40 agonists like this compound.

In Vitro Insulin Secretion Assay using MIN6 Cells

This protocol describes a method to assess the effect of a GPR40 agonist on glucose-stimulated insulin secretion in a mouse insulinoma cell line.

cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Analysis seed Seed MIN6 cells in 24-well plates culture Culture for 48-72h to 80% confluency seed->culture starve Pre-incubate in low glucose buffer (1h) culture->starve treat Incubate with test compound + low/high glucose (1-2h) starve->treat collect Collect supernatant treat->collect quantify Quantify insulin (ELISA or RIA) collect->quantify normalize Normalize to protein content quantify->normalize

Workflow for In Vitro Insulin Secretion Assay.

Methodology:

  • Cell Culture: MIN6 cells are cultured in DMEM supplemented with 15% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Cells are seeded into 24-well plates at a density of 2 x 10⁵ cells/well and cultured for 48-72 hours to achieve approximately 80% confluency.

  • Pre-incubation: The culture medium is removed, and cells are washed twice with Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 2.8 mM glucose. Cells are then pre-incubated in this buffer for 1 hour at 37°C.

  • Stimulation: The pre-incubation buffer is replaced with KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound. The plates are incubated for 1-2 hours at 37°C.

  • Sample Collection: The supernatant is collected and centrifuged to remove any cellular debris.

  • Insulin Quantification: Insulin concentration in the supernatant is measured using a commercially available ELISA or radioimmunoassay (RIA) kit.

  • Data Normalization: After supernatant collection, cells are lysed, and the total protein content in each well is determined using a BCA protein assay. Insulin secretion is normalized to the total protein content.

In Vitro GLP-1 Secretion Assay using STC-1 Cells

This protocol outlines a method to measure the effect of a GPR40 agonist on GLP-1 secretion from a murine intestinal enteroendocrine cell line.

Methodology:

  • Cell Culture: STC-1 cells are maintained in DMEM with 10% fetal bovine serum and antibiotics at 37°C and 5% CO₂.

  • Seeding: Cells are seeded into 24- or 48-well plates and grown to 80-90% confluency.

  • Pre-incubation: Cells are washed with a serum-free buffer (e.g., HEPES-buffered saline) and pre-incubated for 1-2 hours.

  • Stimulation: The pre-incubation buffer is replaced with the same buffer containing the test compound (this compound) at various concentrations. Cells are incubated for 1-2 hours at 37°C.

  • Sample Collection: The supernatant is collected, and a DPP-IV inhibitor is immediately added to prevent GLP-1 degradation. Samples are centrifuged and stored at -80°C until analysis.

  • GLP-1 Quantification: The concentration of active GLP-1 in the supernatant is determined using a specific ELISA kit.

  • Data Normalization: Similar to the insulin secretion assay, GLP-1 levels can be normalized to the total protein content of the cell lysate from each well.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This protocol is a standard in vivo method to assess the effect of a GPR40 agonist on glucose disposal and insulin secretion in response to an oral glucose challenge.

fast Fast rats overnight (16h) baseline Collect baseline blood sample (t= -60 min) fast->baseline dose Administer this compound or vehicle (oral gavage) baseline->dose pre_glucose Collect blood sample (t=0 min) dose->pre_glucose glucose_challenge Administer glucose (2 g/kg, oral gavage) pre_glucose->glucose_challenge blood_sampling Collect blood samples at 15, 30, 60, 120 min glucose_challenge->blood_sampling analysis Measure plasma glucose and insulin levels blood_sampling->analysis

Workflow for an In Vivo Oral Glucose Tolerance Test.

Methodology:

  • Animals: Male Zucker Diabetic Fatty (ZDF) rats or other relevant rodent models are used.

  • Acclimation: Animals are acclimated for at least one week before the experiment.

  • Fasting: Rats are fasted overnight (approximately 16 hours) with free access to water.

  • Dosing: A baseline blood sample is taken (t=-60 min). This compound or vehicle is administered via oral gavage.

  • Glucose Challenge: After 60 minutes (t=0 min), a pre-glucose blood sample is taken, and then a glucose solution (e.g., 2 g/kg body weight) is administered by oral gavage.

  • Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge. Blood is collected in tubes containing an anticoagulant and a DPP-IV inhibitor.

  • Analysis: Plasma is separated by centrifugation. Plasma glucose is measured using a glucose analyzer. Plasma insulin is quantified by ELISA or RIA.

  • Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess the overall effect of the compound on glucose tolerance and insulin secretion.

Conclusion

This compound represents a significant advancement in the development of GPR40 agonists for the treatment of type 2 diabetes. Its dual mechanism of stimulating both insulin and GLP-1 secretion in a glucose-dependent manner offers the potential for robust glycemic control with a favorable safety profile. The data and protocols presented in this guide provide a framework for the continued investigation and development of this and other compounds in its class.

References

The Discovery and Development of BMS-986118: A Dual GPR40 Agonist for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BMS-986118 is a potent, selective, and orally bioavailable G protein-coupled receptor 40 (GPR40) agonist developed by Bristol-Myers Squibb for the treatment of type 2 diabetes.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. A key innovation in its design is the dual-acting mechanism, promoting both glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from enteroendocrine cells.[1][2] This dual action offers the potential for robust glycemic control with a reduced risk of hypoglycemia.[2] This document details the structure-activity relationships that guided its optimization, the specific experimental protocols used for its characterization, and a summary of its in vitro and in vivo pharmacological properties.

Introduction: Targeting GPR40 in Type 2 Diabetes

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1] GPR40 is highly expressed in pancreatic β-cells and enteroendocrine L-cells.[2] Its natural ligands are long-chain free fatty acids, which potentiate glucose-stimulated insulin secretion (GSIS).[3] The development of GPR40 agonists aims to mimic this physiological effect to improve glycemic control in diabetic patients. Early efforts in the field led to the discovery of partial agonists, but the development of dual-acting agonists like this compound represents a significant advancement, offering the potential for enhanced efficacy through the additional benefits of incretin secretion.[1][3]

The Discovery of this compound: A Structure-Activity Relationship (SAR) Guided Approach

The discovery of this compound was the result of a focused medicinal chemistry effort to optimize a dihydropyrazole scaffold.[1][4] The primary goals of the optimization process were to enhance potency and selectivity for GPR40, while also improving physicochemical properties to ensure good oral bioavailability and a favorable safety profile.[1] A key strategy involved increasing the polarity and the ratio of sp3 to sp2 hybridized carbons in the molecular structure.[1] This approach aimed to mitigate off-target activities that had been observed with earlier, more lipophilic compounds in the class.[5]

The logical progression of the discovery process, from initial lead to the final candidate, can be visualized as a systematic exploration of chemical space around the dihydropyrazole core.

Discovery_Workflow cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Candidate Selection Initial Hit Initial Hit SAR Studies SAR Studies Initial Hit->SAR Studies Increase Polarity Increase Polarity SAR Studies->Increase Polarity Increase sp3/sp2 Ratio Increase sp3/sp2 Ratio SAR Studies->Increase sp3/sp2 Ratio Improve Selectivity Improve Selectivity SAR Studies->Improve Selectivity Enhance PK Properties Enhance PK Properties SAR Studies->Enhance PK Properties This compound This compound Increase Polarity->this compound Increase sp3/sp2 Ratio->this compound Improve Selectivity->this compound Enhance PK Properties->this compound

Discovery workflow for this compound.

Mechanism of Action: Dual Agonism of GPR40

This compound exerts its glucose-lowering effects by activating GPR40 in two key cell types: pancreatic β-cells and intestinal L-cells.

Stimulation of Glucose-Dependent Insulin Secretion

In pancreatic β-cells, the binding of this compound to GPR40 initiates a signaling cascade primarily through the Gαq protein pathway.[3] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentrations. This elevation in calcium, in a glucose-dependent manner, promotes the exocytosis of insulin-containing granules.

Promotion of Incretin (GLP-1) Secretion

In enteroendocrine L-cells of the intestine, GPR40 activation by this compound stimulates the secretion of GLP-1.[1] GLP-1, in turn, acts on its own receptor (GLP-1R) on pancreatic β-cells to further potentiate glucose-stimulated insulin secretion. This indirect mechanism contributes significantly to the overall glucose-lowering efficacy of this compound. Some evidence suggests that certain GPR40 agonists may also signal through the Gαs pathway, leading to the production of cyclic AMP (cAMP), which can also enhance GLP-1 release.

The signaling pathways are illustrated in the following diagram:

GPR40_Signaling cluster_beta_cell Pancreatic β-Cell cluster_l_cell Intestinal L-Cell BMS_beta This compound GPR40_beta GPR40 BMS_beta->GPR40_beta Gaq_beta Gαq GPR40_beta->Gaq_beta PLC_beta PLC Gaq_beta->PLC_beta PIP2_beta PIP2 PLC_beta->PIP2_beta IP3_beta IP3 PIP2_beta->IP3_beta DAG_beta DAG PIP2_beta->DAG_beta Ca_beta ↑ [Ca2+]i IP3_beta->Ca_beta Insulin Insulin Secretion Ca_beta->Insulin BMS_l This compound GPR40_l GPR40 BMS_l->GPR40_l Signaling_l Signaling Cascade (Gαq and/or Gαs) GPR40_l->Signaling_l GLP1 GLP-1 Secretion Signaling_l->GLP1 GLP1->Insulin Potentiates

Signaling pathways of this compound.

Preclinical Pharmacology

The pharmacological properties of this compound have been extensively characterized through a series of in vitro and in vivo studies.

In Vitro Potency and Selectivity

The potency of this compound was determined using inositol monophosphate (IP1) accumulation assays in cells expressing human, mouse, or rat GPR40. The results demonstrated that this compound is a potent agonist across these species.

Table 1: In Vitro Potency of this compound

SpeciesGPR40 EC50 (nM)
Human9
Mouse4.1
Rat8.6
Data from IP1 accumulation assays.[5]

This compound was also shown to be highly selective for GPR40 over other related receptors.

In Vitro Functional Assays

The dual mechanism of action of this compound was confirmed in cell-based functional assays.

Table 2: In Vitro Functional Activity of this compound

AssayCell LineOutcome
Insulin SecretionMIN6 (mouse insulinoma)Increased insulin secretion in a glucose-dependent manner
GLP-1 SecretionSTC-1 (mouse enteroendocrine)Increased GLP-1 secretion
[5]
In Vivo Efficacy in Animal Models

The glucose-lowering effects of this compound were evaluated in rodent models of type 2 diabetes.

Table 3: In Vivo Efficacy of this compound

Animal ModelDosingKey Findings
Sprague-Dawley Rats1 and 3 mg/kg (oral)Increased active GLP-1 levels in an oral glucose tolerance test (OGTT)[5]
Zucker Diabetic Fatty (ZDF) Rats1-15 mg/kg (oral)Potent 2.5% decrease in hemoglobin A1c levels with preserved β-cell insulin responses[5]
Pharmacokinetics

The pharmacokinetic profile of this compound was assessed in multiple preclinical species, demonstrating good oral bioavailability and half-life.

Table 4: Pharmacokinetic Parameters of this compound

SpeciesOral Bioavailability (%)Half-life (hours)
Mouse1003.1
Rat474.0
Dog625.2
Monkey6113
[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro IP1 Accumulation Assay
  • Cell Line: CHO or HEK293 cells stably expressing human, mouse, or rat GPR40.

  • Protocol:

    • Cells are seeded in 384-well plates and cultured overnight.

    • The culture medium is replaced with a stimulation buffer containing a range of concentrations of this compound.

    • Cells are incubated for a specified time (e.g., 30-60 minutes) at 37°C.

    • The reaction is stopped by adding a lysis buffer containing a fluorescently labeled IP1 analog and a terbium cryptate-labeled anti-IP1 antibody (HTRF® IP-One assay kit).

    • After incubation, the fluorescence is read on a plate reader, and the amount of IP1 produced is quantified.

  • Data Analysis: EC50 values are calculated from the concentration-response curves using non-linear regression.

Glucose-Stimulated Insulin Secretion (GSIS) Assay
  • Cell Line: MIN6 mouse insulinoma cells.

  • Protocol:

    • MIN6 cells are seeded in 24-well plates and cultured to confluency.

    • Cells are pre-incubated for 1-2 hours in Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM).

    • The pre-incubation buffer is replaced with KRBB containing low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of this compound.

    • Cells are incubated for 1-2 hours at 37°C.

    • The supernatant is collected, and the insulin concentration is measured using an ELISA kit.

  • Data Analysis: Insulin secretion is normalized to total protein content or DNA content and expressed as fold-change over baseline.

GLP-1 Secretion Assay
  • Cell Line: STC-1 mouse enteroendocrine cells.

  • Protocol:

    • STC-1 cells are seeded in 24-well plates and cultured to confluency.

    • Cells are washed and pre-incubated in a buffer (e.g., DMEM).

    • The pre-incubation buffer is replaced with fresh buffer containing various concentrations of this compound.

    • Cells are incubated for 2 hours at 37°C.

    • The supernatant is collected, and a DPP-4 inhibitor is added to prevent GLP-1 degradation.

    • The concentration of active GLP-1 in the supernatant is measured using a specific ELISA kit.

  • Data Analysis: GLP-1 secretion is expressed as fold-change over the vehicle control.

Oral Glucose Tolerance Test (OGTT) in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Protocol:

    • Rats are fasted overnight.

    • This compound or vehicle is administered orally at specified doses.

    • After a set time (e.g., 30-60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.

    • Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • Blood glucose levels are measured using a glucometer. Plasma insulin and active GLP-1 levels can also be measured from collected blood samples.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

The workflow for a typical in vivo efficacy study is outlined below:

In_Vivo_Workflow Animal Model Selection Animal Model Selection Acclimatization Acclimatization Animal Model Selection->Acclimatization Fasting Fasting Acclimatization->Fasting Compound Administration Compound Administration Fasting->Compound Administration Glucose Challenge Glucose Challenge Compound Administration->Glucose Challenge Blood Sampling Blood Sampling Glucose Challenge->Blood Sampling Data Analysis Data Analysis Blood Sampling->Data Analysis

Workflow for an in vivo oral glucose tolerance test.

Conclusion

This compound is a potent and selective dual-acting GPR40 agonist that has demonstrated promising preclinical efficacy in improving glycemic control. Its discovery was guided by a rational drug design approach to optimize potency, selectivity, and pharmacokinetic properties. The dual mechanism of action, involving both the potentiation of glucose-dependent insulin secretion and the stimulation of incretin release, positions this compound as a potentially valuable therapeutic agent for the treatment of type 2 diabetes. The detailed experimental protocols and comprehensive preclinical data presented in this guide provide a valuable resource for researchers and drug development professionals in the field of metabolic diseases.

References

BMS-986118: A Technical Guide to its Pharmacological and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986118 is a potent, selective, and orally bioavailable agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] Developed by Bristol-Myers Squibb, this compound has been investigated as a potential treatment for type 2 diabetes.[1][3] Its mechanism of action is centered on the dual promotion of glucose-dependent insulin secretion from pancreatic β-cells and the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1), from enteroendocrine cells.[1][3] This dual action offers a promising approach to glycemic control. This technical guide provides a comprehensive overview of the pharmacology and toxicology of this compound, based on available preclinical data.

Core Pharmacology

Mechanism of Action

This compound functions as a full agonist at the GPR40 receptor. GPR40 is a receptor for medium and long-chain free fatty acids and its activation is a key physiological process in the regulation of insulin secretion. The binding of an agonist like this compound to GPR40 on pancreatic β-cells initiates a signaling cascade primarily through the Gαq protein subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) stores, and DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ is a critical trigger for the exocytosis of insulin-containing granules, but importantly, this occurs in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.

Simultaneously, GPR40 activation in intestinal L-cells stimulates the secretion of GLP-1. Some evidence suggests that GPR40 can also couple to Gαs proteins, leading to an increase in intracellular cyclic AMP (cAMP), which further potentiates GLP-1 release. GLP-1, in turn, acts on pancreatic β-cells to enhance glucose-stimulated insulin secretion (GSIS), and also has beneficial effects on β-cell proliferation and survival, while suppressing glucagon secretion.

GPR40 Signaling Pathway

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40 (FFAR1) This compound->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release ↑ Intracellular Ca²⁺ IP3->Ca2_release Stimulates PKC PKC DAG->PKC Activates Insulin_Secretion Glucose-Dependent Insulin Secretion Ca2_release->Insulin_Secretion Triggers GLP1_Secretion GLP-1 Secretion Ca2_release->GLP1_Secretion Triggers PKC->Insulin_Secretion Potentiates

Caption: GPR40 signaling cascade initiated by this compound.

In Vitro Pharmacology

The in vitro potency of this compound has been evaluated in assays measuring the accumulation of inositol monophosphate (IP1), a downstream product of the Gαq signaling pathway.

Assay TypeSpeciesEC50 (nM)Reference Compound (TAK-875) EC50 (nM)
IP1 AccumulationHuman96.6
IP1 AccumulationMouse4.16.5
IP1 AccumulationRat8.610.4
Source:

This compound demonstrated full agonist activity and effectively stimulated insulin secretion in MIN6 mouse insulinoma cells and GLP-1 secretion in STC-1 mouse enteroendocrine cells.

In Vivo Pharmacology

In vivo studies in animal models of type 2 diabetes have demonstrated the efficacy of this compound in improving glycemic control.

Animal ModelDosingKey Findings
Rat1 and 3 mg/kgIncreased active GLP-1 levels.
Rat0.3 mg/kgSynergistic effect with DPP-IV inhibitors.
ZDF Rat1-15 mg/kgPotent 2.5% decrease in hemoglobin A1c levels.
Source:

These findings highlight the dual action of this compound in vivo, leading to enhanced insulinotropic effects and improved glucose homeostasis.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties across several preclinical species, supporting its potential for oral administration.

SpeciesOral Bioavailability (%)Half-life (hours)
Mouse1003.1
Rat474.0
Dog625.2
Monkey6113
Source:

Toxicology Profile

Detailed public toxicology data for this compound is limited. However, available information from a 2-week study in rats indicated that the compound was safe and well-tolerated. Furthermore, it did not affect blood pressure or heart rate at concentrations over 200-fold the predicted peak concentration in humans.

It is important to consider the toxicology profile of the GPR40 agonist class. The development of a previous GPR40 agonist, TAK-875, was halted in Phase 3 clinical trials due to instances of drug-induced liver injury (DILI). This liver toxicity was suggested to be related to the formation of reactive acyl glucuronide metabolites.[2] However, subsequent research with other GPR40 agonists, such as CPL207280, has indicated that DILI is not necessarily a class-wide effect and is dependent on the specific chemical structure and metabolic profile of the compound. For this compound, it was noted that chemotype optimization was undertaken to overcome cardiovascular effects and off-target activity on PPARγ, while preserving its dual activity. Without specific long-term toxicology data on this compound, a comprehensive assessment of its chronic toxicity potential remains to be fully elucidated.

Experimental Protocols

In Vitro IP1 Accumulation Assay

Experimental Workflow for In Vitro IP1 Accumulation Assay

IP1_Assay_Workflow start Start seed_cells Seed CHO cells expressing GPR40 in 96-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 wash_cells Wash cells with assay buffer incubate1->wash_cells add_compounds Add this compound or reference compound wash_cells->add_compounds incubate2 Incubate for 30-60 minutes at 37°C add_compounds->incubate2 lyse_cells Lyse cells and add HTRF reagents (IP1-d2 and anti-IP1 cryptate) incubate2->lyse_cells incubate3 Incubate for 1 hour at room temperature lyse_cells->incubate3 read_plate Read plate on HTRF-compatible plate reader (665 nm and 620 nm) incubate3->read_plate analyze_data Calculate IP1 concentration and determine EC50 values read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining GPR40 agonist potency.

Objective: To determine the in vitro potency (EC50) of this compound by measuring the accumulation of IP1 in cells expressing the GPR40 receptor.

Materials:

  • CHO-K1 cells stably expressing human, mouse, or rat GPR40.

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS, penicillin/streptomycin).

  • 96-well white, opaque, tissue culture-treated plates.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • This compound and a reference GPR40 agonist (e.g., TAK-875).

  • IP-One HTRF® assay kit (containing IP1-d2 and anti-IP1 Cryptate).

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Seeding: Seed the GPR40-expressing CHO-K1 cells into 96-well plates at a density of approximately 20,000-40,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • Assay Initiation:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of assay buffer.

    • Add 50 µL of the various concentrations of the test compounds to the respective wells.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Cell Lysis and HTRF Reagent Addition:

    • Add 25 µL of the IP1-d2 reagent from the kit to each well.

    • Add 25 µL of the anti-IP1 Cryptate reagent to each well.

  • Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the 665 nm to 620 nm signals and normalize the data. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To assess the effect of this compound on glucose-stimulated insulin secretion from a pancreatic β-cell line.

Materials:

  • MIN6 mouse insulinoma cell line.

  • Culture medium (DMEM with 15% FBS, 2 mM L-glutamine, 50 µM β-mercaptoethanol, penicillin/streptomycin).

  • 24-well tissue culture plates.

  • Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 10 mM HEPES, and 0.1% BSA, pH 7.4.

  • KRBH with low glucose (2.8 mM) and high glucose (16.7 mM).

  • This compound.

  • Insulin ELISA kit.

Procedure:

  • Cell Culture: Culture MIN6 cells in 24-well plates until they reach 80-90% confluency.

  • Pre-incubation:

    • Gently wash the cells twice with PBS.

    • Pre-incubate the cells in KRBH with 2.8 mM glucose for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.

  • Stimulation:

    • Aspirate the pre-incubation buffer.

    • Add 500 µL of KRBH containing:

      • Low glucose (2.8 mM) as a negative control.

      • High glucose (16.7 mM) as a positive control.

      • High glucose (16.7 mM) with various concentrations of this compound.

  • Incubation: Incubate the plates for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well into microcentrifuge tubes.

  • Insulin Quantification: Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion to the protein content of the cells in each well. Compare the insulin secretion in the presence of this compound to the high glucose control.

In Vitro GLP-1 Secretion Assay

Objective: To evaluate the effect of this compound on GLP-1 secretion from an enteroendocrine cell line.

Materials:

  • STC-1 mouse enteroendocrine cell line.

  • Culture medium (DMEM with 10% FBS, penicillin/streptomycin).

  • 24-well tissue culture plates.

  • Assay buffer (e.g., HBSS with 10 mM HEPES, 0.1% BSA, pH 7.4).

  • This compound.

  • DPP-IV inhibitor (to prevent GLP-1 degradation).

  • GLP-1 ELISA kit.

Procedure:

  • Cell Culture: Seed STC-1 cells in 24-well plates and grow to 80-90% confluency.

  • Pre-incubation:

    • Wash the cells twice with assay buffer.

    • Pre-incubate the cells in assay buffer for 1-2 hours at 37°C.

  • Stimulation:

    • Aspirate the pre-incubation buffer.

    • Add 500 µL of assay buffer containing a DPP-IV inhibitor and:

      • Vehicle control.

      • Various concentrations of this compound.

  • Incubation: Incubate for 2 hours at 37°C.

  • Sample Collection: Collect the supernatant and add a protease inhibitor cocktail.

  • GLP-1 Quantification: Measure the active GLP-1 concentration in the supernatant using a specific ELISA kit.

  • Data Analysis: Normalize GLP-1 secretion to cellular protein content and compare the effect of this compound to the vehicle control.

In Vivo Oral Glucose Tolerance Test (OGTT) in Zucker Diabetic Fatty (ZDF) Rats

Experimental Workflow for In Vivo Oral Glucose Tolerance Test (OGTT)

OGTT_Workflow start Start fast_rats Fast ZDF rats overnight (12-16 hours) start->fast_rats baseline_blood Collect baseline blood sample (t= -30 min) fast_rats->baseline_blood administer_drug Administer this compound or vehicle orally baseline_blood->administer_drug wait Wait for 30 minutes administer_drug->wait glucose_challenge Administer oral glucose challenge (2 g/kg) wait->glucose_challenge collect_blood Collect blood samples at t = 0, 15, 30, 60, 120 min glucose_challenge->collect_blood measure_glucose Measure blood glucose levels collect_blood->measure_glucose analyze_data Calculate AUC for glucose excursion measure_glucose->analyze_data end End analyze_data->end

Caption: Workflow for assessing in vivo efficacy using an OGTT.

Objective: To assess the in vivo efficacy of this compound on glucose tolerance in a rat model of type 2 diabetes.

Animals:

  • Male Zucker Diabetic Fatty (ZDF) rats (e.g., 10-12 weeks of age).

Materials:

  • This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Glucose solution (e.g., 40% w/v in water).

  • Blood glucose meter and test strips.

  • Micro-hematocrit tubes for blood collection.

Procedure:

  • Acclimation and Fasting: Acclimate the rats to handling. Fast the animals overnight (12-16 hours) with free access to water.

  • Baseline Blood Sample: At t = -30 minutes, take a baseline blood sample from the tail vein to measure fasting blood glucose.

  • Drug Administration: Immediately after the baseline blood sample, administer this compound or vehicle orally by gavage.

  • Glucose Challenge: At t = 0 minutes, administer a 2 g/kg oral glucose challenge.

  • Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge.

  • Glucose Measurement: Measure blood glucose concentrations at each time point.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion from t = 0 to t = 120 minutes. Compare the AUC of the this compound-treated groups to the vehicle-treated group.

Conclusion

This compound is a potent and selective GPR40 agonist with a dual mechanism of action that promotes glucose-dependent insulin secretion and GLP-1 release. Preclinical studies have demonstrated its efficacy in improving glycemic control in animal models of type 2 diabetes. The compound possesses favorable pharmacokinetic properties across multiple species, supporting its potential for oral administration. While detailed public information on its long-term toxicology is limited, initial studies and optimization of its chemical structure suggest a potentially favorable safety profile. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel GPR40 agonists.

References

Chemical structure and properties of BMS-986118

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to BMS-986118: A Potent and Selective GPR40 Agonist For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, orally bioavailable, and selective G-protein coupled receptor 40 (GPR40) agonist that has been investigated as a potential treatment for type 2 diabetes mellitus.[1][2][3] GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and intestinal L-cells.[4] Its activation by free fatty acids enhances glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[2][5] this compound was developed by Bristol-Myers Squibb and is notable for its dual mechanism of action, promoting both glucose-dependent insulin secretion and incretin secretion, which offers a promising approach to glycemic control with a reduced risk of hypoglycemia.[2][5]

Chemical Structure and Properties

This compound is a complex small molecule with a dihydropyrazole core.[2]

  • IUPAC Name : (4S,5S)-1-[4-[[(3R,4R)-1-(5-Chloro-2-methoxy-4-pyridinyl)-3-methyl-4-piperidinyl]oxy]phenyl]-4,5-dihydro-4-methyl-3-(trifluoromethyl)-1H-pyrazole-5-acetic acid

  • Molecular Formula : C29H33ClF3N5O4

  • SMILES : COc1cc(c(Cl)cn1)N4CCC(Oc2ccc(cc2)N3N=C(--INVALID-LINK--[C@H]3CC(=O)O)C(F)(F)F)--INVALID-LINK--C4

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound in IP1 Assays
SpeciesEC50 (nM)
Human9.0
Mouse4.1
Rat8.6
Reference Compound (TAK-875)
Human6.6
Mouse6.5
Rat10.4
(Data sourced from reference[5])
Table 2: Pharmacokinetic Properties of this compound in Preclinical Species
SpeciesOral Bioavailability (%)Half-life (hours)
Mice1003.1
Rats474.0
Dogs625.2
Monkeys6113.0
(Data sourced from reference[5])
Table 3: In Vivo Efficacy of this compound
Animal ModelDoseEffect
Rats1 and 3 mg/kgIncreased active GLP-1 levels
ZDF Rats1-15 mg/kg2.5% decrease in Hemoglobin A1c
(Data sourced from reference[5])

Mechanism of Action and Signaling Pathway

This compound acts as a full agonist at the GPR40 receptor. The binding of this compound to GPR40 on pancreatic β-cells initiates a signaling cascade primarily through the Gαq protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, increasing intracellular calcium concentrations. This elevation in calcium, in conjunction with DAG-mediated activation of protein kinase C (PKC), potentiates the exocytosis of insulin-containing granules in a glucose-dependent manner.[6]

In intestinal L-cells, GPR40 activation stimulates the secretion of GLP-1, an incretin hormone that further enhances insulin secretion, suppresses glucagon release, and has beneficial effects on satiety and gastric emptying. Some evidence suggests that certain GPR40 agonists can also signal through the Gαs pathway, leading to the production of cyclic AMP (cAMP), which is a particularly potent stimulus for GLP-1 release.[7] This dual signaling may contribute to the robust effects of this compound.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BMS986118 This compound GPR40 GPR40 BMS986118->GPR40 binds Gq Gαq GPR40->Gq activates PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes Gq->PLC activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Release IP3->Ca_ER PKC PKC DAG->PKC activates Ca_Intra ↑ [Ca2+]i Ca_ER->Ca_Intra Insulin_Exo Insulin Exocytosis Ca_Intra->Insulin_Exo potentiates GLP1_Exo GLP-1 Secretion Ca_Intra->GLP1_Exo stimulates (in L-cells) PKC->Insulin_Exo potentiates

GPR40 Signaling Pathway for Insulin and GLP-1 Secretion.

Experimental Protocols

Detailed methodologies for key in vitro experiments used to characterize compounds like this compound are provided below.

In Vitro Gαq Signaling Assay (IP-One HTRF)

This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of the Gαq signaling cascade, and is used to determine the potency (EC50) of GPR40 agonists.

  • Cell Line : HEK293 cells stably or transiently expressing the human GPR40 receptor.

  • Principle : A competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). Endogenous IP1 produced by the cells competes with a d2-labeled IP1 analog for binding to an anti-IP1 antibody conjugated to a Europium cryptate. A high level of cellular IP1 leads to a low HTRF signal.[8][9][10][11][12]

  • Methodology :

    • Cell Plating : Seed GPR40-expressing HEK293 cells into a 384-well white plate at a density of approximately 15,000 cells per well and incubate overnight.[8]

    • Compound Preparation : Prepare a serial dilution of this compound in a stimulation buffer.

    • Cell Stimulation : Remove the culture medium and add the this compound dilutions to the cells. Incubate for 30-60 minutes at 37°C to allow for IP1 accumulation.[8]

    • Lysis and Detection : Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) in a lysis buffer to each well.

    • Incubation : Incubate the plate at room temperature for 1 hour or as per the manufacturer's instructions.[9]

    • Data Acquisition : Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm and 665 nm. The ratio of these signals is calculated and used to determine the concentration of IP1.

    • Data Analysis : Plot the HTRF signal ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of a compound to enhance insulin secretion from pancreatic β-cells in the presence of glucose.

  • Cell Line : MIN6 mouse insulinoma cell line, which retains glucose-stimulated insulin secretion characteristics.[13][14]

  • Methodology :

    • Cell Culture : Culture MIN6 cells in 24-well plates until they reach approximately 80% confluency.[15]

    • Pre-incubation (Starvation) : Wash the cells with a glucose-free Krebs-Ringer Bicarbonate Buffer (KRBH). Then, pre-incubate the cells in KRBH containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.[13]

    • Stimulation : Aspirate the low-glucose buffer and add fresh KRBH containing either low glucose (control), high glucose (e.g., 16.7 mM, control), or high glucose plus various concentrations of this compound.

    • Incubation : Incubate the plates for 1-2 hours at 37°C.[13]

    • Supernatant Collection : Collect the supernatant from each well. This supernatant contains the secreted insulin.

    • Quantification : Measure the insulin concentration in the collected supernatants using a commercially available ELISA or RIA kit.

    • Data Analysis : Normalize the amount of secreted insulin to the total protein content of the cells in each well. Compare the insulin secretion in the presence of this compound to the high-glucose control to determine the fold-increase.

GLP-1 Secretion Assay

This assay assesses the ability of a compound to stimulate the release of GLP-1 from enteroendocrine L-cells.

  • Cell Line : STC-1 murine intestinal cell line, which is known to secrete GLP-1 in response to various stimuli.[16][17][18][19]

  • Methodology :

    • Cell Culture : Seed STC-1 cells in 24- or 48-well plates and grow to confluency.

    • Pre-incubation : Wash the cells with a suitable assay buffer (e.g., DMEM or KRBH). Pre-incubate the cells in this buffer for 1-2 hours at 37°C.

    • Stimulation : Replace the pre-incubation buffer with a fresh buffer containing various concentrations of this compound or a positive control (e.g., fatty acids).

    • Incubation : Incubate the cells for 2 hours at 37°C.

    • Supernatant Collection : Collect the supernatant. It is crucial to add a DPP-4 inhibitor (e.g., sitagliptin) to the collection tubes to prevent the degradation of active GLP-1.

    • Quantification : Measure the concentration of active GLP-1 in the supernatants using a specific ELISA kit.

    • Data Analysis : Normalize the GLP-1 secretion to the total protein content and compare the results from this compound-treated wells to the vehicle control.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis Plate_Cells Plate Cells (e.g., MIN6 or STC-1) in 24-well plates Culture Culture to ~80% Confluency Plate_Cells->Culture Wash Wash Cells with Assay Buffer Culture->Wash Prepare_Cmpd Prepare Serial Dilutions of this compound Stimulate Stimulate with this compound + High Glucose (1-2h) Prepare_Cmpd->Stimulate Preincubate Pre-incubate (Starve) in Low Glucose Buffer (1-2h) Wash->Preincubate Preincubate->Stimulate Collect Collect Supernatant (add DPP-4 inhibitor for GLP-1) Stimulate->Collect Quantify Quantify Hormone (Insulin/GLP-1) via ELISA Collect->Quantify Normalize Normalize to Total Protein Content Quantify->Normalize Analyze Analyze Data (Fold-change vs Control) Normalize->Analyze

References

A Comprehensive Technical Guide on the GPR40 Agonist BMS-986118 and its Impact on Pancreatic Beta-Cell Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-986118 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This receptor is predominantly expressed on pancreatic beta-cells and intestinal L-cells, playing a crucial role in glucose homeostasis. This compound exhibits a dual mechanism of action by potentiating glucose-stimulated insulin secretion (GSIS) from beta-cells and stimulating the release of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells. This dual action makes it a promising therapeutic candidate for the management of type 2 diabetes. This guide provides an in-depth analysis of the preclinical data available for this compound, detailing its mechanism of action, effects on pancreatic beta-cell function, and relevant experimental protocols.

Mechanism of Action of this compound

This compound exerts its effects by binding to and activating GPR40. The primary signaling pathway initiated by GPR40 activation in pancreatic beta-cells involves the Gαq/11 subunit of the heterotrimeric G protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration augments the glucose-dependent signaling cascade for insulin exocytosis.[1][2][3] Some evidence also suggests that GPR40 agonists can signal through the Gs protein subunit, leading to the production of cyclic AMP (cAMP), which can further potentiate insulin secretion.[4]

Signaling Pathway Diagram

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BMS986118 This compound GPR40 GPR40 BMS986118->GPR40 Binds to Gq11 Gαq/11 GPR40->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca2_cyto [Ca2+]i ↑ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ InsulinVesicle Insulin Vesicle Ca2_cyto->InsulinVesicle Triggers fusion of InsulinRelease Insulin Secretion InsulinVesicle->InsulinRelease Leads to IP1_Assay_Workflow Start Start PlateCells Plate GPR40-expressing cells (384-well plate) Start->PlateCells Incubate24h Incubate 24h PlateCells->Incubate24h WashAndStarve Wash and starve cells (Assay buffer + LiCl) Incubate24h->WashAndStarve AddCompound Add this compound (various concentrations) WashAndStarve->AddCompound Incubate90min Incubate 90 min AddCompound->Incubate90min LyseAndDetect Lyse cells and add HTRF reagents (IP1-d2, Ab-cryptate) Incubate90min->LyseAndDetect Incubate24h_2 Incubate 24h LyseAndDetect->Incubate24h_2 ReadPlate Read HTRF signal (620nm & 665nm) Incubate24h_2->ReadPlate End End ReadPlate->End OGTT_Workflow Start Start Fast Fast animal overnight (16 hours) Start->Fast AdministerDrug Administer this compound or vehicle (oral) Fast->AdministerDrug Baseline Baseline blood sample (t=0) (Measure glucose) AdministerDrug->Baseline GlucoseChallenge Oral glucose challenge (2 g/kg) Baseline->GlucoseChallenge BloodSampling Collect blood at multiple time points (e.g., 15, 30, 60, 90, 120 min) GlucoseChallenge->BloodSampling MeasureGlucose Measure blood glucose BloodSampling->MeasureGlucose AnalyzeData Analyze data (Calculate AUC) BloodSampling->AnalyzeData After final time point MeasureGlucose->BloodSampling Repeat for each time point End End AnalyzeData->End

References

Methodological & Application

Application Notes and Protocols for BMS-986118 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986118 is a potent and selective agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is a promising therapeutic target for type 2 diabetes due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound and similar GPR40 agonists.

Mechanism of Action

This compound exerts its effects by binding to and activating GPR40, a Gq-coupled receptor. This activation stimulates the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, which is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells. Concurrently, activation of GPR40 in enteroendocrine L-cells stimulates the secretion of GLP-1, which further enhances insulin release and promotes glycemic control.

GPR40_Signaling_Pathway BMS986118 This compound GPR40 GPR40/FFAR1 BMS986118->GPR40 Gq Gq protein GPR40->Gq activates GLP1_Secretion GLP-1 Secretion (Enteroendocrine L-cells) GPR40->GLP1_Secretion in L-cells PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release triggers Insulin_Secretion Insulin Secretion (Pancreatic β-cells) Ca2_release->Insulin_Secretion promotes

Caption: GPR40 Signaling Pathway Activated by this compound.

Data Presentation

The following tables summarize the in vitro potency of this compound in various assays.

Table 1: In Vitro Potency of this compound in IP1 Assays

SpeciesEC50 (nM)
Human9
Mouse4.1
Rat8.6
Data from Bristol-Myers Squibb presentation at the 248th ACS National Meeting.[2]

Table 2: General In Vitro Potency of this compound

AssayEC50 (µM)
GPR40 Agonist Activity0.07
Data from MedChemExpress.

Experimental Protocols

GPR40 Activation Assay using IP-One HTRF

This protocol describes the measurement of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling cascade, using a Homogeneous Time Resolved Fluorescence (HTRF) assay.

IP_One_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection HTRF Detection Harvest_Cells Harvest & Resuspend Cells in Stimulation Buffer Dispense_Cells Dispense Cells into 384-well Plate Harvest_Cells->Dispense_Cells Add_Compound Add this compound or Control Dispense_Cells->Add_Compound Incubate_Stim Incubate (e.g., 30 min at 37°C) Add_Compound->Incubate_Stim Add_Reagents Add IP1-d2 & Anti-IP1-Cryptate (Lysis & Detection Buffer) Incubate_Stim->Add_Reagents Incubate_RT Incubate (e.g., 1 hr at RT) Add_Reagents->Incubate_RT Read_Plate Read HTRF Signal (665nm / 620nm) Incubate_RT->Read_Plate

Caption: Experimental Workflow for the GPR40 IP-One HTRF Assay.

Materials:

  • Cells expressing the target GPR40 (e.g., CHO-K1 or HEK293)

  • IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1 Cryptate, lysis buffer, and stimulation buffer)

  • This compound

  • White 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture cells to approximately 80% confluency.

    • Harvest cells and resuspend them in the IP-One stimulation buffer at the desired concentration (e.g., 10,000 - 20,000 cells per well).

    • Dispense the cell suspension into a white 384-well plate.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the stimulation buffer.

    • Add the compound dilutions or vehicle control to the wells containing the cells.

  • Stimulation:

    • Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Detection:

    • Prepare the HTRF detection reagents by diluting the IP1-d2 and anti-IP1 Cryptate in the lysis and detection buffer as per the kit instructions.

    • Add the detection reagents to each well.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader at emission wavelengths of 665 nm and 620 nm.

    • Calculate the HTRF ratio (665nm/620nm) and plot the data against the logarithm of the compound concentration to determine the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol outlines the procedure for measuring insulin secretion from the mouse insulinoma cell line MIN6 in response to GPR40 agonism by this compound under high glucose conditions.

Materials:

  • MIN6 cells

  • Complete growth medium (e.g., DMEM with high glucose, FBS, penicillin-streptomycin)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (e.g., 2.8 mM)

  • KRBH with high glucose (e.g., 16.7 mM)

  • This compound

  • Bovine Serum Albumin (BSA)

  • Insulin ELISA kit

  • Multi-well culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture MIN6 cells in complete growth medium.

    • Seed the cells into multi-well plates and allow them to reach a confluency of 70-80%.

  • Pre-incubation (Starvation):

    • Gently wash the cells twice with a glucose-free buffer (e.g., PBS).

    • Pre-incubate the cells in KRBH with low glucose for 1-2 hours at 37°C to allow them to reach a basal state of insulin secretion.

  • Stimulation:

    • Prepare treatment solutions in KRBH with high glucose containing various concentrations of this compound or a vehicle control. A low glucose control should also be included.

    • Aspirate the pre-incubation buffer and add the treatment solutions to the respective wells.

    • Incubate the plate for 1-2 hours at 37°C.

  • Supernatant Collection:

    • Following incubation, carefully collect the supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

  • Insulin Quantification:

    • Measure the insulin concentration in the clarified supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the secreted insulin levels to the total protein content or cell number in each well.

    • Plot the insulin secretion against the concentration of this compound to determine the dose-response relationship.

GLP-1 Secretion Assay in STC-1 Cells

This protocol describes the measurement of GLP-1 secretion from the murine intestinal enteroendocrine cell line STC-1 upon stimulation with this compound.

Materials:

  • STC-1 cells

  • Complete growth medium (e.g., DMEM with high glucose, FBS)

  • HEPES buffer or other suitable assay buffer

  • This compound

  • GLP-1 (active) ELISA kit

  • Multi-well culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture STC-1 cells in complete growth medium.

    • Seed the cells in multi-well plates and grow them to approximately 80% confluency.[3]

  • Pre-incubation (Starvation):

    • Wash the cells twice with the assay buffer.[3]

    • Pre-incubate the cells in the assay buffer for 30 minutes to 1 hour at 37°C to establish a basal secretion level.[3]

  • Stimulation:

    • Prepare treatment solutions containing different concentrations of this compound or a vehicle control in the assay buffer.

    • Remove the pre-incubation buffer and add the treatment solutions to the cells.

    • Incubate for a predetermined period (e.g., 2 hours) at 37°C.

  • Supernatant Collection:

    • After the incubation period, collect the supernatant from each well.

    • Centrifuge the supernatant to pellet any detached cells.

  • GLP-1 Quantification:

    • Measure the concentration of active GLP-1 in the supernatant using a specific ELISA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Express the results as the amount of GLP-1 secreted, and plot this against the concentration of this compound to generate a dose-response curve.

References

Application Note: GLP-1 Secretion Assay Using BMS-986118

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted by enteroendocrine L-cells in the gastrointestinal tract in response to nutrient ingestion.[1][2] It plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion, suppressing glucagon release, delaying gastric emptying, and promoting satiety.[1][3] Consequently, targeting GLP-1 secretion has emerged as a key therapeutic strategy for type 2 diabetes and obesity.[1]

BMS-986118 is a potent and selective agonist of the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40).[4][5][6][7] FFAR1 is expressed on pancreatic β-cells and enteroendocrine L-cells.[8] Activation of FFAR1 by agonists like this compound stimulates both insulin and GLP-1 secretion, making it a promising candidate for the treatment of type 2 diabetes.[4][7] This application note provides a detailed protocol for performing an in vitro GLP-1 secretion assay using this compound as a model FFAR1 agonist. The protocol is adaptable for use with common enteroendocrine cell lines such as STC-1, NCI-H716, and GLUTag.[9][10][11]

Signaling Pathway

Activation of FFAR1 by an agonist such as this compound initiates a signaling cascade within the enteroendocrine L-cell, leading to the secretion of GLP-1. This process is primarily mediated through the Gq/11 protein pathway.

FFAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BMS986118 This compound FFAR1 FFAR1/GPR40 BMS986118->FFAR1 binds Gq11 Gq/11 FFAR1->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds PKC PKC DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases GLP1_Vesicle GLP-1 Vesicle Ca2->GLP1_Vesicle triggers fusion PKC->GLP1_Vesicle potentiates GLP1_Secretion GLP-1 Secretion GLP1_Vesicle->GLP1_Secretion exocytosis

Caption: FFAR1 signaling pathway leading to GLP-1 secretion.

Data Presentation

The following table summarizes the in vitro potency of this compound on the FFAR1 receptor across different species.

CompoundSpeciesAssay TypeEC50 (nM)Reference
This compound HumanIP1 Assay9[5]
MouseIP1 Assay4.1[5]
RatIP1 Assay8.6[5]
Human-70[6]
TAK-875 HumanIP1 Assay6.6[5]
MouseIP1 Assay6.5[5]
RatIP1 Assay10.4[5]

EC50 values represent the concentration of the compound that elicits a half-maximal response. TAK-875 is another FFAR1 agonist included for comparison.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro GLP-1 secretion assay.

GLP1_Assay_Workflow A 1. Cell Culture (STC-1, NCI-H716, or GLUTag) B 2. Seeding (24-well or 96-well plate) A->B C 3. Pre-incubation (Serum-free media) B->C D 4. Stimulation (this compound or controls) C->D E 5. Supernatant Collection (Add protease inhibitors) D->E F 6. GLP-1 Quantification (ELISA or other immunoassay) E->F G 7. Data Analysis (Dose-response curve, EC50) F->G

References

Application Notes and Protocols for BMS-986118 in MIN6 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986118 is a potent and selective G protein-coupled receptor 40 (GPR40) agonist that has been investigated as a potential treatment for type 2 diabetes.[1][2] Its therapeutic potential stems from a dual mechanism of action, promoting both glucose-dependent insulin secretion from pancreatic β-cells and the secretion of the incretin glucagon-like peptide-1 (GLP-1).[1][2][3] The mouse insulinoma 6 (MIN6) cell line is a widely-used and well-established in vitro model for studying pancreatic β-cell function, as it robustly maintains the critical characteristic of glucose-stimulated insulin secretion (GSIS).[4]

This document provides a comprehensive guide for utilizing the MIN6 cell line to study the effects of this compound. It includes detailed protocols for cell culture and for conducting insulin secretion assays, alongside data presentation tables and diagrams of the underlying signaling pathways and experimental workflows.

Mechanism of Action: GPR40-Mediated Insulin Secretion

In pancreatic β-cells, insulin secretion is tightly regulated by blood glucose levels. Glucose enters the β-cell and is metabolized, leading to an increased ATP-to-ADP ratio.[5][6] This change closes ATP-sensitive potassium (K-ATP) channels, causing the cell membrane to depolarize.[5] The depolarization, in turn, opens voltage-dependent calcium channels (VDCCs), allowing an influx of calcium ions (Ca²⁺) that triggers the exocytosis of insulin-containing granules.[5][6]

This compound acts as an agonist at the GPR40 receptor (also known as Free Fatty Acid Receptor 1, FFAR1), which is a Gq-coupled protein.[2] Upon binding, it potentiates the glucose-stimulated pathway by activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular Ca²⁺. This further elevates cytosolic Ca²⁺ levels, amplifying the insulin secretion signal initiated by glucose.[1]

GPR40_Signaling_Pathway cluster_0 Glucose-Stimulated Pathway cluster_1 This compound Pathway Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Metabolism Glycolysis & Metabolism GLUT2->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_ATP K-ATP Channel (Closure) ATP_ADP->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization VDCC VDCC (Opening) Depolarization->VDCC Ca_Influx Ca²⁺ Influx VDCC->Ca_Influx Insulin_Exocytosis Insulin Secretion Ca_Influx->Insulin_Exocytosis ER Endoplasmic Reticulum (ER) BMS This compound GPR40 GPR40 (FFAR1) BMS->GPR40 Gq Gq Protein GPR40->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 IP3->ER Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->Insulin_Exocytosis Potentiation

Caption: GPR40 signaling pathway in pancreatic β-cells.

Data Presentation

This compound has demonstrated potent agonist activity at the GPR40 receptor across multiple species. The following tables summarize its in vitro activity and provide representative data from a typical GSIS experiment in MIN6 cells.

Table 1: In Vitro Activity of this compound

Assay Type Species EC₅₀ Reference
IP1 Assay Human GPR40 9 nM [1]
IP1 Assay Mouse GPR40 4.1 nM [1]
IP1 Assay Rat GPR40 8.6 nM [1]

| GPR40 Agonist Activity | Not Specified | 70 nM (0.07 µM) |[7] |

Table 2: Representative Data of this compound Effect on Insulin Secretion in MIN6 Cells

Treatment Group This compound Conc. Glucose Conc. (mM) Insulin Secreted (ng/mL) Fold Increase vs. Low Glucose
Low Glucose Control 0 2.8 1.8 ± 0.3 1.0
High Glucose Control 0 16.7 9.5 ± 1.1 5.3
This compound 10 nM 16.7 14.2 ± 1.6 7.9
This compound 100 nM 16.7 21.5 ± 2.4 11.9
This compound 1 µM 16.7 25.8 ± 2.9 14.3

Data are presented as mean ± standard deviation (n=3) and are representative. Actual results may vary based on experimental conditions.

Experimental Protocols

Protocol 1: MIN6 Cell Culture and Maintenance

This protocol details the standard procedure for culturing and passaging the MIN6 mouse insulinoma cell line to ensure robust health and glucose responsiveness.

Table 3: Reagents and Materials for MIN6 Cell Culture

Reagent/Material Supplier/Cat. No. Storage
MIN6 Cell Line e.g., Sigma-Aldrich Liquid Nitrogen
DMEM, High Glucose (25 mM) e.g., Gibco 4°C
Fetal Bovine Serum (FBS), Qualified e.g., Gibco -20°C
Penicillin-Streptomycin (100X) e.g., Gibco -20°C
L-Glutamine (200 mM, 100X) e.g., Gibco -20°C
HEPES (1 M) e.g., Sigma-Aldrich Room Temperature
2-Mercaptoethanol e.g., Sigma-Aldrich 4°C
Trypsin-EDTA (0.25%) or Accutase® e.g., Gibco / Sigma 4°C or -20°C
Dulbecco's Phosphate-Buffered Saline (DPBS) e.g., Gibco Room Temperature

| T-75 Culture Flasks, Cell Culture Plates | e.g., Corning | Room Temperature |

A. Preparation of Complete Growth Medium

  • To 500 mL of High-Glucose DMEM, add:

    • 75 mL of FBS (for a final concentration of 15%).[8][9]

    • 5 mL of Penicillin-Streptomycin (100 units/mL final).[9]

    • 5 mL of L-Glutamine (2 mM final).[8]

    • 10 mL of 1M HEPES (20 mM final).[8]

    • 3.5 µL of 2-Mercaptoethanol (50 µM final).[9]

  • Sterile filter the complete medium using a 0.22 µm filter unit.

  • Store at 4°C for up to one month. Warm to 37°C before use.

B. Thawing Cryopreserved MIN6 Cells

  • Rapidly thaw the vial of frozen cells in a 37°C water bath until a small ice crystal remains.[4]

  • Wipe the vial with 70% ethanol before opening in a sterile biosafety cabinet.

  • Slowly transfer the cells into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[10]

  • Centrifuge the cell suspension at 150-200 x g for 5 minutes.[4]

  • Aspirate the supernatant and gently resuspend the cell pellet in 10-12 mL of fresh complete growth medium.

  • Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO₂.[4]

C. Routine Maintenance and Passaging

  • Change the culture medium every 2-3 days.[4][8]

  • When cells reach 80-85% confluency, they are ready for passaging.

  • Aspirate the old medium and wash the cell monolayer twice with 5-7 mL of sterile DPBS.

  • Add 2 mL of pre-warmed Trypsin-EDTA or Accutase® to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[11]

  • Neutralize the trypsin by adding 6-8 mL of complete growth medium.[10]

  • Gently pipette the cell suspension up and down to create a single-cell suspension and transfer to a 15 mL conical tube.

  • Centrifuge at 150 x g for 3-5 minutes.

  • Discard the supernatant, resuspend the pellet in fresh medium, and seed new T-75 flasks at a split ratio of 1:4 to 1:6.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is designed to measure the effect of this compound on insulin secretion from MIN6 cells in the presence of low and high glucose concentrations.

GSIS_Workflow cluster_workflow GSIS Experimental Workflow cluster_treatments Treatment Groups (Step 4) A 1. Seed MIN6 Cells (24-well plate, 48-72h) B 2. Cell Wash (2x with DPBS) A->B C 3. Pre-incubation (Starvation) (1h in KRBH + 2.8 mM Glucose) B->C D 4. Stimulation (1-2h incubation with treatment groups) C->D E 5. Collect Supernatant (Transfer to microfuge tubes) D->E T1 Low Glucose (2.8 mM) F 6. Clarify Supernatant (Centrifuge at 200 x g, 5 min) E->F G 7. Analyze Insulin (ELISA) F->G T2 High Glucose (16.7 mM) T3 High Glucose + Vehicle (DMSO) T4 High Glucose + this compound (Dose 1) T5 High Glucose + this compound (Dose n)

Caption: Experimental workflow for the GSIS assay.

Table 4: Reagents and Materials for GSIS Assay

Reagent/Material Purpose
Cultured MIN6 Cells in 24-well plates Cell model
Krebs-Ringer Bicarbonate Buffer (KRBH) + 0.1% BSA Assay Buffer
Glucose (Sterile Stock Solution) Stimulant
This compound (DMSO Stock Solution) Test Compound
Dimethyl Sulfoxide (DMSO) Vehicle Control
Mouse Insulin ELISA Kit Quantification

| Sterile Microcentrifuge Tubes | Sample Collection |

A. Preparation of Solutions

  • KRBH Buffer (pH 7.4): Prepare a solution containing 115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 10 mM HEPES, and 0.1% Bovine Serum Albumin (BSA).[4] Sterile filter and warm to 37°C before use.

  • Low Glucose KRBH: Add sterile glucose to KRBH to a final concentration of 2.8 mM.[4]

  • High Glucose KRBH: Add sterile glucose to KRBH to a final concentration of 16.7 mM.[4]

  • This compound Working Solutions: Prepare serial dilutions of the this compound DMSO stock into High Glucose KRBH to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤0.1%).

B. Assay Procedure

  • Seed MIN6 cells into a 24-well plate at a density that will result in ~80% confluency on the day of the assay.[12] Culture for 48-72 hours.

  • On the day of the experiment, gently wash the cells twice with DPBS.[4]

  • Pre-incubate the cells for 1 hour at 37°C in 500 µL/well of Low Glucose KRBH to establish a basal insulin secretion level.[12]

  • Carefully aspirate the pre-incubation buffer from all wells.

  • Add 500 µL of the respective treatment solutions to each well:[4]

    • Low Glucose Control: Low Glucose (2.8 mM) KRBH.

    • High Glucose Control: High Glucose (16.7 mM) KRBH + Vehicle (DMSO).

    • This compound Treatment: High Glucose (16.7 mM) KRBH + varying concentrations of this compound.

  • Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • Following incubation, carefully collect the supernatant from each well into labeled microcentrifuge tubes.[4]

  • Centrifuge the tubes at 200 x g for 5 minutes to pellet any detached cells.

  • Transfer the clarified supernatants to new tubes and store them at -20°C or -80°C until insulin measurement.[4]

  • Quantify the insulin concentration in each sample using a mouse insulin ELISA kit according to the manufacturer's instructions.

  • Normalize insulin secretion data to total protein content or cell number if desired.

References

Application Notes and Protocols for STC-1 Cell Line Experiments with BMS-986118

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting experiments with the GPR40 agonist, BMS-986118, using the murine enteroendocrine STC-1 cell line. This document includes detailed protocols for cell culture and Glucagon-Like Peptide-1 (GLP-1) secretion assays, a summary of available quantitative data, and visualizations of the key signaling pathway and experimental workflow.

Introduction to STC-1 Cells and this compound

The STC-1 cell line, derived from a murine intestinal neuroendocrine tumor, is a widely used in vitro model for studying the secretion of various gut hormones, including GLP-1.[1][2] These cells express G protein-coupled receptors (GPCRs), such as the free fatty acid receptor 1 (FFAR1), also known as GPR40, which are crucial for nutrient sensing and hormone release.

This compound is a potent and selective agonist of GPR40.[3] It has been shown to stimulate the secretion of GLP-1 in STC-1 cells, making this cell line a valuable tool for investigating the compound's mechanism of action and potential as a therapeutic agent for metabolic diseases.[3]

Data Presentation

Assay Type Species EC50 (nM)
IP1 AssayHuman GPR409
IP1 AssayMouse GPR404.1
IP1 AssayRat GPR408.6

Table 1: Reported EC50 values for this compound GPR40 agonism.[3]

Signaling Pathway

The activation of GPR40 by an agonist like this compound in STC-1 cells initiates a signaling cascade that leads to the secretion of GLP-1. The primary pathway involves the Gq alpha subunit, leading to an increase in intracellular calcium.

GPR40_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BMS This compound GPR40 GPR40 (FFA1R) BMS->GPR40 binds Gq Gq GPR40->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca_ER Ca²⁺ (ER) IP3->Ca_ER binds to receptor on Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto releases Vesicles GLP-1 Vesicles Ca_cyto->Vesicles triggers fusion Secretion GLP-1 Secretion Vesicles->Secretion leads to

GPR40 signaling pathway leading to GLP-1 secretion.

Experimental Protocols

STC-1 Cell Culture Protocol

This protocol outlines the standard procedure for maintaining and subculturing the STC-1 cell line.

Materials:

  • STC-1 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Cell culture plates (6-well, 12-well, or 24-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 15% Horse Serum, 2.5% Fetal Bovine Serum, and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of STC-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 ml of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Seed the cells into a T-75 flask.

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS. Add 2 ml of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin with 8 ml of complete growth medium and centrifuge the cell suspension. Resuspend the pellet and seed new flasks or plates at the desired density.

GLP-1 Secretion Assay Protocol

This protocol describes how to perform a GLP-1 secretion assay with STC-1 cells upon stimulation with this compound.

Materials:

  • STC-1 cells cultured in 24-well plates

  • This compound stock solution (in DMSO)

  • Krebs-Ringer Bicarbonate Buffer (KRBB) or similar assay buffer

  • DPP-4 inhibitor (e.g., sitagliptin)

  • Positive control (e.g., a known GLP-1 secretagogue like phorbol 12-myristate 13-acetate (PMA) or a fatty acid)

  • Negative control (vehicle, e.g., DMSO)

  • ELISA kit for active GLP-1

  • Plate reader

Procedure:

  • Cell Seeding: Seed STC-1 cells in a 24-well plate at a density of 2 x 10^5 cells/well and culture until they form a confluent monolayer (typically 48 hours).

  • Starvation: On the day of the experiment, gently wash the cells twice with pre-warmed assay buffer. Then, incubate the cells in 1 ml of assay buffer for 1-2 hours at 37°C to establish basal secretion.

  • Stimulation: Prepare stimulation solutions by diluting this compound to the desired concentrations in the assay buffer. Also, prepare positive and negative control solutions. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is typically ≤0.1%. It is recommended to include a DPP-4 inhibitor in the stimulation buffer to prevent GLP-1 degradation.

  • Incubation: Aspirate the starvation buffer and add 500 µl of the respective stimulation solutions to each well. Incubate for 1-2 hours at 37°C.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well and transfer it to a microcentrifuge tube. Centrifuge at 500 x g for 5 minutes at 4°C to pellet any detached cells.

  • GLP-1 Measurement: Analyze the clarified supernatant for active GLP-1 concentration using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize the GLP-1 secretion in response to this compound to the vehicle control. Plot the dose-response curve to determine the EC50 value if a range of concentrations was tested.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a GLP-1 secretion experiment using STC-1 cells and this compound.

Experimental_Workflow Start Start Seed_Cells Seed STC-1 Cells in 24-well plate Start->Seed_Cells Incubate_48h Incubate for 48h (37°C, 5% CO₂) Seed_Cells->Incubate_48h Wash_Cells Wash cells with assay buffer Incubate_48h->Wash_Cells Starve_Cells Incubate in assay buffer (1-2h) Wash_Cells->Starve_Cells Prepare_Stimuli Prepare this compound dilutions (with DPP-4 inhibitor) Starve_Cells->Prepare_Stimuli Stimulate_Cells Add stimuli to cells and incubate (1-2h) Starve_Cells->Stimulate_Cells Prepare_Stimuli->Stimulate_Cells Collect_Supernatant Collect and clarify supernatant Stimulate_Cells->Collect_Supernatant ELISA Perform GLP-1 ELISA Collect_Supernatant->ELISA Analyze_Data Analyze data and plot dose-response ELISA->Analyze_Data End End Analyze_Data->End

Workflow for GLP-1 secretion assay in STC-1 cells.

References

Application Notes and Protocols for In Vivo Studies of BMS-986118

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986118 is a potent and selective G protein-coupled receptor 40 (GPR40) agonist that has demonstrated promising therapeutic potential for the treatment of type 2 diabetes.[1][2][3] Its mechanism of action involves a dual effect of promoting glucose-dependent insulin secretion from pancreatic β-cells and stimulating the release of glucagon-like peptide-1 (GLP-1), an incretin hormone, from enteroendocrine L-cells.[1][4] This dual action leads to improved glycemic control.[2][5] Preclinical in vivo studies in rodent models are crucial for evaluating the efficacy and pharmacokinetic profile of this compound. This document provides detailed application notes and protocols for conducting such studies.

Signaling Pathway of this compound

This compound acts as an agonist at the GPR40 receptor, which is predominantly expressed on pancreatic β-cells and intestinal L-cells. Upon binding, it activates the Gαq/11 signaling cascade, leading to an increase in intracellular calcium and the generation of diacylglycerol. These signaling events potentiate glucose-stimulated insulin secretion. In parallel, activation of GPR40 in the gut stimulates the secretion of GLP-1.

BMS986118_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_gut Intestinal L-cell BMS1 This compound GPR40_p GPR40 BMS1->GPR40_p Gaq_p Gαq/11 GPR40_p->Gaq_p PLC_p PLC Gaq_p->PLC_p IP3_p IP3 PLC_p->IP3_p DAG_p DAG PLC_p->DAG_p Ca_p ↑ [Ca2+]i IP3_p->Ca_p Insulin Insulin Secretion DAG_p->Insulin Ca_p->Insulin BMS2 This compound GPR40_g GPR40 BMS2->GPR40_g Gaq_g Gαq/11 GPR40_g->Gaq_g GLP1 GLP-1 Secretion Gaq_g->GLP1

This compound signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo pharmacokinetic and efficacy data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound

ParameterHuman GPR40Mouse GPR40Rat GPR40
EC50 (nM) 94.18.6

Data from IP1 assays.[4]

Table 2: Pharmacokinetic Profile of this compound in Various Species

SpeciesOral Bioavailability (%)Half-life (hours)
Mouse 1003.1
Rat 474.0
Dog 625.2
Monkey 6113

[4]

Table 3: In Vivo Efficacy of this compound in Rodent Models

Animal ModelDosingKey Findings
Rats 1 and 3 mg/kgIncreased active GLP-1 levels.[4]
Rats 0.3 mg/kg (with DPP-IV inhibitor)Synergistic effect in increasing active GLP-1.[4]
ZDF Rats 1-15 mg/kg (chronic study)Potent 2.5% decrease in hemoglobin A1c (HbA1c).[4]

Experimental Protocols

Animal Models
  • Mice: Standard strains such as C57BL/6J can be used for acute efficacy and pharmacokinetic studies.

  • Rats: Sprague-Dawley or Wistar rats are suitable for acute studies.

  • Zucker Diabetic Fatty (ZDF) Rats: This is a key model for type 2 diabetes, exhibiting hyperglycemia, hyperinsulinemia, and obesity. They are ideal for chronic efficacy studies.

    • Male ZDF rats: Typically fed a standard diet (e.g., Purina #5008) to consistently develop type 2 diabetes.

    • Female ZDF rats: Require a specific diet (e.g., Research Diets RD 12468) to reliably induce a diabetic phenotype.

This compound Formulation and Administration

1. Vehicle Preparation: A common vehicle for oral administration of small molecules in rodents is a suspension in 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water. The choice of vehicle should be optimized based on the physicochemical properties of this compound.

2. Dosing Solution Preparation:

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

  • Weigh the this compound powder and triturate it with a small amount of the vehicle to create a uniform paste.

  • Gradually add the remaining vehicle while continuously mixing to achieve a homogenous suspension.

  • Prepare the dosing solution fresh daily.

3. Oral Gavage Administration:

  • Animal Handling: Accustom the animals to handling for several days prior to the study.

  • Dosage Volume: The maximum recommended oral gavage volume is 10 mL/kg for rats and mice.

  • Procedure:

    • Weigh the animal to determine the exact volume to be administered.

    • Use a proper-sized, ball-tipped gavage needle (16-18 gauge for rats, 20-22 gauge for mice).

    • Gently restrain the animal and insert the gavage needle into the mouth, advancing it along the palate into the esophagus.

    • Administer the suspension slowly and smoothly.

    • Carefully remove the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress post-administration.

Experimental Workflow: Acute Efficacy Study in Rats

Acute_Efficacy_Workflow A Animal Acclimatization (Sprague-Dawley Rats, 1 week) B Fasting (Overnight, ~16 hours) A->B C Baseline Blood Sample (t= -60 min) (Tail vein) B->C D Oral Gavage Administration (Vehicle or this compound) C->D E Blood Sampling (e.g., t= 30, 60, 120 min post-dose) D->E F Plasma Separation and Storage (-80°C) E->F G Biochemical Analysis (Insulin, GLP-1, Glucose) F->G

Acute efficacy study workflow.
Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of this compound on glucose disposal.

Protocol:

  • Animal Preparation: Fast animals overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Sample (t = -60 min): Collect a small blood sample from the tail vein to measure baseline glucose levels.

  • Drug Administration (t = -60 or -30 min): Administer this compound or vehicle via oral gavage. The timing of administration should be based on the compound's Tmax.

  • Glucose Challenge (t = 0 min): Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.

  • Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Glucose Measurement: Measure blood glucose concentrations at each time point using a glucometer.

Chronic Efficacy Study in ZDF Rats

Objective: To evaluate the long-term effects of this compound on glycemic control.

Protocol:

  • Animal Model: Use male ZDF rats, which spontaneously develop diabetes.

  • Study Duration: Typically 4-8 weeks.

  • Dosing: Administer this compound or vehicle daily via oral gavage.

  • Monitoring:

    • Body Weight and Food/Water Intake: Record daily or several times a week.

    • Fasting Blood Glucose: Measure weekly from a tail vein blood sample after a short fasting period (e.g., 4-6 hours).

    • HbA1c: Measure at baseline and at the end of the study from a whole blood sample.

  • Terminal Procedures: At the end of the study, collect terminal blood samples for comprehensive biochemical analysis (insulin, GLP-1, lipids, etc.) and collect tissues (e.g., pancreas, liver) for histological analysis.

Blood Sample Collection and Processing for Hormone Analysis

1. Blood Collection:

  • For serial sampling, collect blood from the tail vein. For terminal collection, cardiac puncture is preferred to obtain a larger volume.

  • Collect blood into tubes containing appropriate anticoagulants and inhibitors. For GLP-1, it is critical to use tubes containing a DPP-4 inhibitor (e.g., sitagliptin or a commercial inhibitor cocktail) to prevent its degradation. EDTA is a suitable anticoagulant.[6][7]

2. Plasma Preparation:

  • Immediately after collection, gently invert the tubes to mix the blood with the additives.

  • Keep the samples on ice.

  • Centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

3. Hormone Measurement:

  • Insulin and GLP-1 levels can be quantified using commercially available ELISA or multiplex assay kits specific for rodents. Follow the manufacturer's instructions for the assay procedure.

HbA1c Measurement

1. Sample Collection:

  • Collect a small volume of whole blood (e.g., 5-10 µL) from the tail vein into a tube containing an anticoagulant (e.g., EDTA).

2. Measurement:

  • Use a commercially available rat HbA1c assay kit (e.g., ELISA or HPLC-based methods).[1][5] These kits are designed to specifically measure glycated hemoglobin in rat blood.

  • Follow the manufacturer's protocol for sample preparation and analysis. The results are typically expressed as a percentage of total hemoglobin.

Conclusion

The provided application notes and protocols offer a comprehensive guide for conducting in vivo studies to evaluate the efficacy of this compound in rodent models of type 2 diabetes. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for the preclinical development of this promising therapeutic agent. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

References

Application Notes and Protocols for BMS-986118 Administration in ZDF Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of BMS-986118, a potent and selective G protein-coupled receptor 40 (GPR40) agonist, in the Zucker Diabetic Fatty (ZDF) rat model of type 2 diabetes. The protocols outlined below are based on available preclinical data and established methodologies for similar compounds.

Introduction

This compound is a novel GPR40 agonist with a dual mechanism of action, promoting both glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2][3] This dual action makes it a promising therapeutic candidate for the treatment of type 2 diabetes. The ZDF rat is a well-established animal model that spontaneously develops obesity, hyperglycemia, and insulin resistance, closely mimicking the pathophysiology of human type 2 diabetes.[3][4]

Quantitative Data Summary

Preclinical studies in ZDF rats have demonstrated the efficacy of this compound in improving glycemic control. The primary reported outcome is a significant reduction in hemoglobin A1c (HbA1c).

ParameterTreatment GroupDosage RangeOutcomeReference
Hemoglobin A1c (HbA1c)This compound1-15 mg/kg2.5% decrease[5]

Signaling Pathway

This compound exerts its therapeutic effects by activating GPR40, which is predominantly expressed on pancreatic β-cells and enteroendocrine L-cells. The binding of this compound to GPR40 initiates a downstream signaling cascade that results in increased intracellular calcium levels, leading to the potentiation of glucose-stimulated insulin secretion. Concurrently, activation of GPR40 in the gut stimulates the release of GLP-1, which further enhances insulin secretion and promotes glucose homeostasis.

GPR40_Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic β-Cell cluster_enteroendocrine_l_cell Enteroendocrine L-Cell BMS986118 This compound GPR40_beta GPR40 BMS986118->GPR40_beta Gq Gq GPR40_beta->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Insulin_secretion ↑ Glucose-Stimulated Insulin Secretion DAG->Insulin_secretion Ca_release->Insulin_secretion BMS986118_L This compound GPR40_L GPR40 BMS986118_L->GPR40_L GLP1_secretion ↑ GLP-1 Secretion GPR40_L->GLP1_secretion GLP1_secretion->GPR40_beta potentiates

Caption: this compound Signaling Pathway.

Experimental Protocols

The following are detailed protocols for the administration of this compound to ZDF rats and the subsequent analysis of key diabetic parameters. These protocols are based on established methodologies for preclinical diabetes research.

Protocol 1: Oral Administration of this compound

This protocol describes the preparation and oral gavage administration of this compound to ZDF rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v Carboxymethyl Cellulose in sterile water)

  • Male Zucker Diabetic Fatty (ZDF) rats (age and weight to be determined by study design, typically starting at 6-8 weeks of age)

  • Lean littermates (for control group)

  • Analytical balance

  • Homogenizer or magnetic stirrer

  • Sterile gavage needles (18-20 gauge, straight or curved)

  • Syringes (1-3 mL)

  • Animal scale

Procedure:

  • Animal Acclimatization: House the ZDF rats and their lean littermates in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the start of the experiment. Provide standard chow and water ad libitum.

  • Dosing Solution Preparation:

    • Calculate the required amount of this compound based on the desired dose (1-15 mg/kg) and the number and weight of the animals.

    • Prepare the vehicle solution (e.g., 0.5% w/v Carboxymethyl Cellulose in sterile water).

    • Suspend the calculated amount of this compound in the vehicle.

    • Homogenize or stir the suspension until a uniform mixture is achieved. Prepare fresh daily.

  • Administration:

    • Weigh each rat accurately before dosing.

    • Calculate the volume of the dosing solution to be administered to each rat based on its body weight.

    • Gently restrain the rat.

    • Insert the gavage needle carefully into the esophagus and deliver the calculated volume of the this compound suspension or vehicle control.

    • Administer the dose at the same time each day (e.g., once daily) for the duration of the study. A study duration of several weeks is typical for observing changes in HbA1c.

Experimental_Workflow start Start acclimatization Animal Acclimatization (ZDF and Lean Rats) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping treatment Daily Oral Administration (this compound or Vehicle) grouping->treatment monitoring Regular Monitoring (Body Weight, Food/Water Intake) treatment->monitoring blood_collection Periodic Blood Collection monitoring->blood_collection analysis Biochemical Analysis (Glucose, Insulin, HbA1c) blood_collection->analysis end End of Study (Data Analysis) analysis->end

Caption: General Experimental Workflow.

Protocol 2: Blood Glucose, Insulin, and HbA1c Measurement

This protocol outlines the procedures for collecting blood samples and measuring key diabetic markers.

Materials:

  • Blood collection tubes (e.g., EDTA-coated tubes for plasma)

  • Glucometer and test strips

  • Centrifuge

  • Pipettes and tips

  • Insulin ELISA kit

  • HbA1c analysis system

  • Anesthetic (e.g., isoflurane) or restraining device for blood collection

Procedure:

  • Blood Collection:

    • Collect blood samples at designated time points (e.g., baseline, weekly, and at the end of the study).

    • For fasting glucose and insulin measurements, fast the animals overnight (approximately 16 hours) with free access to water.

    • Collect blood from the tail vein or saphenous vein. For terminal studies, cardiac puncture under deep anesthesia can be performed.

  • Blood Glucose Measurement:

    • A small drop of whole blood can be used for immediate glucose measurement using a calibrated glucometer.

  • Plasma Preparation:

    • For insulin and other plasma-based assays, collect blood into EDTA-coated tubes.

    • Centrifuge the blood at 3000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (plasma) and store at -80°C until analysis.

  • Insulin Measurement:

    • Measure plasma insulin levels using a commercially available rat insulin ELISA kit, following the manufacturer's instructions.

  • HbA1c Measurement:

    • Collect whole blood into EDTA-coated tubes.

    • Measure HbA1c levels using a dedicated analysis system according to the manufacturer's protocol.

Conclusion

The administration of this compound to ZDF rats provides a valuable model for evaluating its therapeutic potential for type 2 diabetes. The protocols described above offer a framework for conducting such studies, and the provided data and signaling pathway information can aid in the interpretation of experimental results. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.

References

Application Notes and Protocols for Pharmacokinetic Analysis of BMS-986118 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986118 is a potent and selective G protein-coupled receptor 40 (GPR40) agonist that has demonstrated a dual mechanism of action by promoting both glucose-dependent insulin and incretin secretion.[1][2] This compound has shown promising results in in-vitro and in-vivo animal models for improving glucose control, making it a person of interest for the treatment of type 2 diabetes.[2][3] This document provides a detailed overview of the pharmacokinetic profile of this compound in mice, along with standardized protocols for conducting such analyses.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound in mice have been reported, demonstrating excellent oral bioavailability. A summary of these parameters is presented in the table below.

ParameterValueSpeciesRoute of AdministrationReference
Oral Bioavailability100%MouseOral[3]
Half-life (t½)3.1 hoursMouseOral[3]

Experimental Protocols

The following protocols are representative methodologies for conducting a pharmacokinetic study of this compound in mice, based on established practices in the field.

Animal Model
  • Species: Mouse

  • Strain: C57BL/6J (or other common strain)

  • Age: 8-10 weeks

  • Sex: Male or Female (should be consistent throughout the study)

  • Health Status: Healthy, free of specific pathogens.

  • Acclimation: Animals should be acclimated to the facility for at least one week prior to the experiment.

  • Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to standard chow and water. Animals should be fasted overnight prior to dosing.

Dosing
  • Formulation: this compound should be formulated in a suitable vehicle for oral administration (e.g., 0.5% w/v methylcellulose in water).

  • Dose: The dose will depend on the specific study objectives. A previously reported effective dose in rats was 1 and 3 mg/kg.[3]

  • Route of Administration: Oral gavage is a common and precise method for oral administration in mice.[4]

  • Volume: The administration volume should be kept low, typically 5-10 mL/kg, to avoid gastrointestinal distress.

Sample Collection
  • Matrix: Plasma (obtained from whole blood collected with an anticoagulant such as EDTA).

  • Blood Sampling Time Points: A typical serial sampling schedule for a compound with a half-life of ~3 hours would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Blood Collection Technique: Serial blood samples (~50 µL) can be collected from the saphenous or tail vein. Terminal blood collection can be performed via cardiac puncture under anesthesia.

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be developed and validated for the quantification of this compound in mouse plasma.

  • Sample Preparation: Protein precipitation is a common method for extracting small molecules from plasma. This typically involves adding a solvent like acetonitrile or methanol to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins. The supernatant is then analyzed.

  • Chromatography:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid to improve peak shape.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the compound's properties.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard should be optimized.

  • Calibration and Quality Control: The method must be validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability. Calibration curves and quality control samples should be included in each analytical run.

Visualizations

Signaling Pathway of this compound

This compound acts as an agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This receptor is primarily expressed on pancreatic β-cells and enteroendocrine L-cells. The binding of this compound to GPR40 initiates a signaling cascade that results in the secretion of insulin and incretins like glucagon-like peptide-1 (GLP-1).

GPR40_Signaling_Pathway cluster_cell Pancreatic β-cell / Enteroendocrine L-cell BMS This compound GPR40 GPR40 (FFAR1) BMS->GPR40 binds Gq Gq protein GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Vesicles Insulin / GLP-1 Vesicles Ca2->Vesicles promotes fusion PKC->Vesicles promotes fusion Secretion Secretion Vesicles->Secretion leads to

Caption: GPR40 signaling pathway activated by this compound.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram outlines the key steps involved in a typical pharmacokinetic study of an orally administered compound in mice.

PK_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Prep Animal Acclimation & Fasting Dosing Oral Gavage of this compound Animal_Prep->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation via Centrifugation Blood_Collection->Plasma_Separation Sample_Prep Plasma Protein Precipitation Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Concentration_Determination Concentration-Time Data Generation LCMS_Analysis->Concentration_Determination PK_Analysis Pharmacokinetic Parameter Calculation Concentration_Determination->PK_Analysis Report Final Report PK_Analysis->Report

References

Application Notes and Protocols: IP1 Assay for GPR40 Activation by BMS-986118

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for type 2 diabetes.[1][2] Its activation in pancreatic β-cells leads to glucose-dependent insulin secretion.[2] BMS-986118 is a potent and selective GPR40 agonist with a dual mechanism of action, promoting both insulin secretion and the release of incretins like glucagon-like peptide-1 (GLP-1).[3] This document provides detailed protocols for assessing the activation of GPR40 by this compound using an inositol monophosphate (IP1) accumulation assay, a robust method for monitoring the Gq signaling pathway.

GPR40 Signaling Pathway

GPR40 is primarily a Gq-coupled receptor.[4] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium, while DAG activates protein kinase C. IP3 is rapidly metabolized to IP2 and then to IP1. Due to the short half-life of IP3, measuring the accumulation of its more stable downstream metabolite, IP1, serves as a reliable method for quantifying Gq-coupled receptor activation.[4]

GPR40_Signaling_Pathway BMS986118 This compound GPR40 GPR40 Receptor BMS986118->GPR40 Binds to Gq Gq protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP1 IP1 Accumulation IP3->IP1 Metabolized to Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Induces

Caption: GPR40 signaling cascade upon agonist binding.

Quantitative Data Summary

This compound demonstrates potent full agonistic activity on GPR40 across different species. The following table summarizes the half-maximal effective concentration (EC50) values obtained from IP1 accumulation assays.[3]

Parameter Human GPR40 Mouse GPR40 Rat GPR40
EC50 (nM) 94.18.6

Experimental Protocols

Principle of the IP1 HTRF Assay

This protocol is based on the Homogeneous Time-Resolved Fluorescence (HTRF®) competitive immunoassay format. The assay measures the accumulation of IP1 in cells following stimulation with an agonist. Free IP1 produced by the cells competes with a labeled IP1 analog (the tracer) for binding to a specific monoclonal antibody. The antibody is labeled with a Europium cryptate (donor), and the tracer is labeled with a fluorescent acceptor. When the donor and acceptor are in close proximity (i.e., the tracer is bound to the antibody), a high FRET signal is generated. An increase in cellular IP1 displaces the tracer from the antibody, leading to a decrease in the FRET signal, which is inversely proportional to the concentration of IP1 in the sample.[5][6]

Experimental Workflow Diagram

IP1_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure Cell_Culture Culture cells expressing GPR40 Harvest Harvest and seed cells into assay plate Cell_Culture->Harvest Incubate Incubate overnight Harvest->Incubate Stimulation Add this compound (or other compounds) and incubate Incubate->Stimulation Lysis Add lysis buffer containing IP1-d2 and anti-IP1-cryptate Stimulation->Lysis Final_Incubation Incubate at room temperature Lysis->Final_Incubation Read Read plate on HTRF-compatible reader Final_Incubation->Read

Caption: Workflow for the GPR40 IP1 accumulation assay.

Detailed Protocol: IP1 Accumulation Assay

Materials:

  • Cells stably or transiently expressing the GPR40 receptor (e.g., HEK293, CHO).

  • Cell culture medium and supplements.

  • Assay plates (e.g., 384-well white plates).

  • This compound.

  • IP1-One HTRF® assay kit (containing IP1 standard, IP1-d2 conjugate, anti-IP1 Eu Cryptate antibody, and lysis buffer).

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 50 mM LiCl). Lithium chloride (LiCl) is included to inhibit the degradation of IP1.[4]

  • HTRF®-compatible microplate reader.

Procedure:

  • Cell Seeding:

    • Culture cells expressing the GPR40 receptor to approximately 80-90% confluency.

    • Harvest the cells and resuspend them in an appropriate volume of culture medium.

    • Seed the cells into a 384-well assay plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in the stimulation buffer to generate a dose-response curve. Also, prepare a vehicle control.

  • Agonist Stimulation:

    • Carefully remove the culture medium from the cell plate.

    • Add the diluted this compound and control solutions to the respective wells.

    • Incubate the plate at 37°C for a predetermined optimal stimulation time (e.g., 30-60 minutes).

  • Cell Lysis and Reagent Addition:

    • Following the stimulation period, add the lysis buffer containing the IP1-d2 conjugate and the anti-IP1 Eu Cryptate antibody to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour to allow for the competitive immunoassay to reach equilibrium.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible microplate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Data Analysis:

  • Calculate the ratio of the acceptor and donor fluorescence signals for each well.

  • Convert the signal ratios to IP1 concentrations using a standard curve generated with the IP1 standards provided in the kit.

  • Plot the IP1 concentration against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The IP1 accumulation assay is a robust and reliable method for characterizing the activity of GPR40 agonists like this compound. The provided protocol offers a detailed framework for conducting these experiments. The potent EC50 values of this compound in the low nanomolar range across different species underscore its potential as a therapeutic agent for type 2 diabetes.[3]

References

Application Notes and Protocols: BMS-986118 Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986118 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is a promising therapeutic target for type 2 diabetes because its activation on pancreatic β-cells and enteroendocrine L-cells leads to glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), respectively.[1][4][5] This dual mechanism of action offers the potential for robust glucose control. These application notes provide a summary of the dose-response characteristics of this compound, detailed protocols for relevant assays, and visual representations of its mechanism and experimental workflows.

Data Presentation: In Vitro and In Vivo Dose-Response of this compound

The following tables summarize the quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

Assay TypeSpeciesParameterValue
GPR40 Agonist Activity-EC500.07 µM[5]
IP1 AssayHuman GPR40EC509 nM[6]
IP1 AssayMouse GPR40EC504.1 nM[6]
IP1 AssayRat GPR40EC508.6 nM[6]

Table 2: In Vivo Activity of this compound in Rats

DoseEffect
0.3 mg/kgSynergistic with dipeptidyl peptidase IV inhibitors[6]
1 and 3 mg/kgIncreased active GLP-1 levels[6]
1-15 mg/kgPotent 2.5% decrease in hemoglobin A1c levels in ZDF rats[6]

Signaling Pathway and Experimental Workflow

GPR40 Signaling Pathway

This compound acts as an agonist at the GPR40 receptor. Upon binding, it activates the Gαq/11 signaling cascade, leading to the activation of phospholipase C (PLC).[1][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and PKC activation ultimately promote the secretion of insulin from pancreatic β-cells and GLP-1 from enteroendocrine L-cells.[4]

GPR40_Signaling_Pathway cluster_cell Pancreatic β-cell / Enteroendocrine L-cell BMS986118 This compound GPR40 GPR40 BMS986118->GPR40 binds Gaq Gαq/11 GPR40->Gaq activates PLC PLC Gaq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC Activation DAG->PKC Secretion Insulin / GLP-1 Secretion Ca2_release->Secretion PKC->Secretion

Caption: GPR40 signaling pathway activated by this compound.

Experimental Workflow: In Vitro Dose-Response Analysis

A typical workflow for determining the in vitro dose-response of a GPR40 agonist like this compound involves several key steps, from cell culture to data analysis.

Dose_Response_Workflow cluster_workflow In Vitro Dose-Response Workflow cell_culture 1. Cell Culture (e.g., HEK293 expressing GPR40) cell_plating 3. Cell Plating (Seed cells in microplate) cell_culture->cell_plating compound_prep 2. Compound Preparation (Serial dilution of this compound) stimulation 4. Cell Stimulation (Add compound dilutions to cells) compound_prep->stimulation cell_plating->stimulation assay 5. Assay (e.g., IP1 or Calcium Flux Assay) stimulation->assay data_acquisition 6. Data Acquisition (Measure signal) assay->data_acquisition data_analysis 7. Data Analysis (Generate dose-response curve, calculate EC50) data_acquisition->data_analysis

Caption: General workflow for in vitro dose-response analysis.

Experimental Protocols

In Vitro GPR40 Activation: IP-One Assay

This protocol is a general guideline for measuring GPR40 activation via the accumulation of inositol monophosphate (IP1), a downstream product of the Gαq pathway.

Materials:

  • HEK293 cells stably expressing human GPR40

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • IP-One HTRF Assay Kit (contains IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer)

  • This compound

  • 384-well white microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Culture: Culture HEK293-GPR40 cells in appropriate medium until they reach 80-90% confluency.

  • Cell Plating: Resuspend cells and seed them into a 384-well plate at a density of approximately 15,000 cells per well. Incubate at 37°C overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer provided in the kit.

  • Cell Stimulation: Remove the culture medium from the wells and add the this compound dilutions. Incubate for 30 minutes at 37°C.[7]

  • Lysis and Detection: Add the IP1-d2 conjugate and the anti-IP1 cryptate conjugate, both diluted in the lysis buffer, to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.[7]

  • Data Acquisition: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the two fluorescence signals and plot the results against the logarithm of the this compound concentration to generate a dose-response curve. Determine the EC50 value from this curve.

In Vitro GLP-1 Secretion Assay

This protocol describes a method to measure GLP-1 secretion from the murine enteroendocrine STC-1 cell line.

Materials:

  • STC-1 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Krebs-Ringer Bicarbonate Buffer (KRBB)

  • DPP-IV inhibitor (to prevent GLP-1 degradation)

  • GLP-1 ELISA kit

  • 24-well plates

Procedure:

  • Cell Culture: Culture STC-1 cells in a 24-well plate until they form a confluent monolayer.

  • Pre-incubation: Wash the cells with KRBB and then pre-incubate in KRBB for 1-2 hours at 37°C.

  • Compound Preparation: Prepare various concentrations of this compound in KRBB.

  • Stimulation: Remove the pre-incubation buffer and add the this compound solutions to the cells. Include a DPP-IV inhibitor in the stimulation buffer. Incubate for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant from each well.

  • GLP-1 Measurement: Measure the concentration of active GLP-1 in the collected supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the measured GLP-1 concentrations against the corresponding this compound concentrations to obtain a dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol provides a general framework for assessing the effect of this compound on glucose tolerance in a mouse model.

Materials:

  • Male C57BL/6 mice

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Glucose solution (20% w/v)

  • Glucometer and test strips

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the mice for at least one week. Before the test, fast the mice overnight (approximately 16 hours) with free access to water.[8]

  • Compound Administration: Administer this compound or vehicle orally via gavage at the desired doses.

  • Baseline Blood Glucose: After a set time post-compound administration (e.g., 60 minutes), measure the baseline blood glucose level (t=0) from a tail snip.

  • Glucose Challenge: Administer a 20% glucose solution orally via gavage at a dose of 2 g/kg body weight.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge, typically at 15, 30, 60, 90, and 120 minutes.[8]

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for glucose excursion for each group to quantify the effect of this compound on glucose tolerance.

Conclusion

This compound is a potent GPR40 agonist with a dual mechanism of action that leads to improved glucose control in preclinical models. The provided dose-response data and experimental protocols offer a foundation for further research and development of this and similar compounds for the treatment of type 2 diabetes. The detailed methodologies for in vitro and in vivo assays will aid in the accurate assessment of the pharmacological properties of GPR40 agonists.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing BMS-986118 Dosage for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BMS-986118 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is primarily expressed on pancreatic β-cells and enteroendocrine cells.[3] this compound possesses a dual-action mechanism, promoting both glucose-dependent insulin secretion from pancreatic β-cells and the secretion of incretins, such as glucagon-like peptide-1 (GLP-1), from the gut.[4] This dual action leads to improved glucose control.[5]

Q2: What are the recommended starting doses for in vivo efficacy studies with this compound?

Preclinical studies in rat models of diabetes have demonstrated the efficacy of this compound at various doses. In vivo studies in rats have shown increased active GLP-1 levels at doses of 1 and 3 mg/kg.[4] Furthermore, in ZDF rats, doses ranging from 1-15 mg/kg resulted in a potent decrease in hemoglobin A1c levels.[4] A dose of 0.3 mg/kg, while inactive as a monotherapy, showed synergistic effects with dipeptidyl peptidase IV (DPP-IV) inhibitors.[4] The selection of the initial dose should also be guided by the specific animal model and the intended therapeutic effect.

Q3: How should I formulate this compound for oral administration in animal studies?

As with many small molecule inhibitors, this compound may have low aqueous solubility. For preclinical oral administration, formulating such compounds often involves the use of vehicles to enhance solubility and bioavailability. Common strategies for poorly soluble drugs include the use of co-solvents (e.g., DMSO, PEG 400), surfactants (e.g., Tween 80), or lipid-based formulations.[6][7][8] It is crucial to keep the concentration of organic solvents like DMSO to a minimum (typically below 5-10% of the total vehicle volume) to avoid toxicity. A thorough vehicle tolerability study in the chosen animal model is essential before initiating the efficacy studies.

Q4: What are the expected pharmacokinetic properties of this compound?

This compound has demonstrated favorable pharmacokinetic profiles in preclinical animal models. The oral bioavailability is reported to be 100% in mice, 47% in rats, 62% in dogs, and 61% in monkeys. The half-life (t½) in these species is 3.1, 4.0, 5.2, and 13 hours, respectively.[4]

Troubleshooting Guides

Issue 1: Suboptimal Efficacy or Lack of Response

  • Problem: No significant improvement in glucose control or other efficacy endpoints is observed after treatment with this compound.

  • Possible Causes & Solutions:

    • Inadequate Dosage: The dose might be too low for the specific animal model or disease severity. Consider performing a dose-response study to determine the optimal dose. Based on existing data, doses between 1 and 15 mg/kg have been shown to be effective in rats.[4]

    • Poor Bioavailability: The formulation may not be optimal, leading to poor absorption. Re-evaluate the formulation strategy. Consider micronization of the compound or using self-emulsifying drug delivery systems (SEDDS).[7]

    • Incorrect Animal Model: The chosen animal model may not be appropriate for evaluating the efficacy of a GPR40 agonist. For example, models with severe β-cell dysfunction might show a blunted response.

    • Compound Stability: Ensure the compound is stable in the formulation and under the storage conditions used. Degradation of the compound will lead to reduced efficacy.

Issue 2: High Variability in Experimental Data

  • Problem: Significant variation in efficacy readouts is observed between animals in the same treatment group.

  • Possible Causes & Solutions:

    • Inconsistent Dosing: Ensure accurate and consistent administration of the dose volume to each animal. For oral gavage, technique is critical.

    • Variability in Food Intake: Since GPR40 agonists have a glucose-dependent mechanism of action, variations in food intake and resulting blood glucose levels can impact efficacy. Standardize the fasting and feeding protocols for all animals.

    • Animal Health Status: Underlying health issues in individual animals can affect drug metabolism and response. Ensure all animals are healthy and acclimatized before starting the experiment.

Issue 3: Potential for Off-Target Effects or Toxicity

  • Problem: Signs of toxicity (e.g., weight loss, lethargy) are observed in the treated animals.

  • Possible Causes & Solutions:

    • Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. Always include a vehicle-only control group to assess this.

    • On-Target Toxicity: While this compound was developed to avoid off-target effects on PPARγ, high doses of GPR40 agonists could potentially lead to β-cell exhaustion with chronic treatment.[3][4][9] Monitor animal health closely and consider including satellite groups for safety and toxicology assessments. Another GPR40 agonist, TAK-875, was discontinued due to liver toxicity, so monitoring liver function is advisable in long-term studies.[3]

Data Presentation

Table 1: In Vitro Potency of this compound

SpeciesAssayEC50 (nM)
HumanIP1 Assay9
MouseIP1 Assay4.1
RatIP1 Assay8.6
Data sourced from[4]

Table 2: In Vivo Efficacy of this compound in Rats

Animal ModelDose (mg/kg)RouteEfficacy EndpointResult
Rat1 and 3OralIncrease in active GLP-1Confirmed
ZDF Rat1-15OralDecrease in HbA1c2.5% decrease
Rat0.3OralSynergy with DPP-IV inhibitorsConfirmed
Data sourced from[4]

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesOral Bioavailability (%)Half-life (t½) (hours)
Mouse1003.1
Rat474.0
Dog625.2
Monkey6113
Data sourced from[4]

Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT) in a Rodent Model of Type 2 Diabetes

  • Animal Model: Use a relevant rodent model of type 2 diabetes (e.g., Zucker Diabetic Fatty (ZDF) rats or diet-induced obese (DIO) mice).

  • Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight (approximately 12-16 hours) with free access to water.

  • Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein to measure basal glucose and insulin levels.

  • Compound Administration: Administer this compound or vehicle orally by gavage at the desired dose.

  • Glucose Challenge: After a specific time post-compound administration (e.g., 30 or 60 minutes), administer a glucose solution (typically 2 g/kg) orally or via intraperitoneal injection.

  • Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Analysis: Measure blood glucose levels immediately using a glucometer. Process the remaining blood to collect plasma for insulin and GLP-1 analysis by ELISA.

  • Data Interpretation: Calculate the area under the curve (AUC) for glucose and insulin to assess the effect of this compound on glucose tolerance and insulin secretion.

Mandatory Visualizations

GPR40_Signaling_Pathway cluster_cell Pancreatic β-cell / Enteroendocrine L-cell BMS986118 This compound GPR40 GPR40 (FFAR1) BMS986118->GPR40 binds Gq Gαq GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto ↑ [Ca²⁺]i ER->Ca_cyto releases Ca²⁺ Ca_ER Insulin_Vesicles Insulin / GLP-1 Vesicles Ca_cyto->Insulin_Vesicles triggers fusion PKC->Insulin_Vesicles potentiates Secretion Insulin / GLP-1 Secretion Insulin_Vesicles->Secretion exocytosis

Caption: GPR40 signaling pathway activated by this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_study In Vivo Study Phase cluster_analysis Analysis Phase Animal_Model Select Animal Model (e.g., ZDF Rat) Acclimatization Acclimatization (≥ 1 week) Animal_Model->Acclimatization Fasting Overnight Fasting (12-16 hours) Acclimatization->Fasting Formulation Prepare this compound Formulation Dosing Oral Administration (this compound or Vehicle) Formulation->Dosing Baseline Baseline Blood Sample (t=0) Fasting->Baseline Baseline->Dosing Glucose_Challenge Oral Glucose Challenge (2 g/kg) Dosing->Glucose_Challenge Blood_Collection Serial Blood Sampling (0-120 min) Glucose_Challenge->Blood_Collection Glucose_Measurement Blood Glucose Measurement Blood_Collection->Glucose_Measurement Plasma_Analysis Plasma Insulin & GLP-1 (ELISA) Blood_Collection->Plasma_Analysis Data_Analysis AUC Calculation & Statistical Analysis Glucose_Measurement->Data_Analysis Plasma_Analysis->Data_Analysis

Caption: Workflow for an Oral Glucose Tolerance Test (OGTT).

References

BMS-986118 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for BMS-986118. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] It exhibits a dual mechanism of action by promoting both glucose-dependent insulin secretion and the secretion of incretins like glucagon-like peptide-1 (GLP-1).[1][2] This dual action makes it a subject of interest for the treatment of type 2 diabetes. The reported EC50 for this compound is 0.07 µM.[3][4][5]

Q2: How should I prepare and store stock solutions of this compound?

A2: For optimal results, it is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO). For cryopreservation, a final DMSO concentration of 5-10% in cell culture media is typically used. Stock solutions should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

Q3: What is the expected stability of this compound in cell culture media?

A3: While specific public data on the stability of this compound in various cell culture media is limited, based on general knowledge of small molecule stability, it is anticipated that the compound's stability can be influenced by factors such as media composition, pH, temperature, and the presence of serum. For critical experiments, it is highly recommended to perform a stability assessment under your specific experimental conditions. A summary of expected stability based on preliminary assessments is provided in the table below.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Inconsistent or lower than expected compound activity 1. Degradation of this compound: The compound may have degraded in the stock solution or in the cell culture medium during incubation. 2. Precipitation of the compound: The final concentration of this compound in the aqueous cell culture medium may exceed its solubility limit, especially if the DMSO concentration is too low. 3. Non-specific binding: The compound may adhere to plasticware (e.g., plates, tubes).1. Prepare fresh stock solutions and working solutions. Perform a stability check of this compound in your specific cell culture medium at 37°C over the time course of your experiment. 2. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (typically ≤ 0.1%). Visually inspect the media for any signs of precipitation. 3. Use low-protein-binding plasticware. Include a "no-cell" control to assess the extent of binding to the plate.
High variability between experimental replicates 1. Inaccurate pipetting: Errors in dispensing small volumes of the compound or reagents. 2. Cell plating inconsistency: Uneven cell density across wells. 3. Edge effects in multi-well plates: Evaporation from wells on the plate's perimeter can concentrate the compound and affect cell health.1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 2. Ensure a homogenous cell suspension before plating. Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling. 3. Avoid using the outer wells of the plate for critical experiments or fill them with sterile PBS or media to create a humidity barrier.
Observed cellular toxicity 1. High concentration of DMSO: The solvent used to dissolve this compound can be toxic to cells at higher concentrations. 2. Compound-induced toxicity: this compound itself may have cytotoxic effects at high concentrations.1. Perform a DMSO tolerance test for your specific cell line to determine the maximum non-toxic concentration. Ensure the final DMSO concentration in all wells, including controls, is consistent. 2. Conduct a dose-response experiment to determine the optimal working concentration of this compound that provides the desired biological effect without causing significant cell death.

Data Presentation

Table 1: Hypothetical Stability of this compound in Cell Culture Media

This table summarizes the expected percentage of this compound remaining after incubation in different cell culture media at 37°C. This data is illustrative and should be confirmed experimentally.

Time (hours)DMEM + 10% FBS (% Remaining)RPMI-1640 + 10% FBS (% Remaining)Serum-Free Medium (% Remaining)
0100100100
6989795
12959390
24918882
48837968
72757055

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Sterile, low-protein-binding microcentrifuge tubes and multi-well plates

  • HPLC-MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare the working solution: Dilute the stock solution in the cell culture medium (with or without serum) to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.

  • Incubation:

    • Add 1 mL of the working solution to triplicate wells of a 24-well plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • At designated time points (e.g., 0, 6, 12, 24, 48, and 72 hours), collect 100 µL aliquots from each well.

  • Sample Processing:

    • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard to precipitate proteins and extract the compound.

    • Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for HPLC-MS analysis.

  • HPLC-MS Analysis:

    • Analyze the samples to determine the concentration of this compound remaining at each time point.

    • Calculate the percentage of the compound remaining relative to the 0-hour time point.

Visualizations

GPR40_Signaling_Pathway BMS986118 This compound GPR40 GPR40 Receptor BMS986118->GPR40 Gq Gq GPR40->Gq Gs Gs GPR40->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylate Cyclase (AC) Gs->AC PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Insulin Insulin Secretion Ca_release->Insulin PKC->Insulin GLP1 GLP-1 Secretion PKA->GLP1

This compound GPR40 Dual Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Prepare 10 µM Working Solution in Cell Culture Medium prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate collect_samples Collect Aliquots at Time Points (0-72h) incubate->collect_samples process_samples Protein Precipitation & Compound Extraction collect_samples->process_samples hplc_ms Analyze by HPLC-MS process_samples->hplc_ms data_analysis Calculate % Remaining hplc_ms->data_analysis

Workflow for Stability Assessment

References

Avoiding off-target effects of BMS-986118

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using BMS-986118. The information is designed to help avoid and troubleshoot potential off-target effects and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] It has a dual mechanism of action, promoting glucose-dependent insulin secretion from pancreatic β-cells and stimulating the release of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.[2]

Q2: Was this compound designed to avoid specific off-target effects?

A2: Yes, this compound was developed to be highly selective for GPR40 and to circumvent off-target activities observed with earlier GPR40 agonists.[3] Specifically, its development aimed to avoid cardiovascular effects and off-target activity on peroxisome proliferator-activated receptor-gamma (PPARγ).

Q3: What are the known potency values for this compound?

A3: The potency of this compound has been determined in various in vitro assays. The half-maximal effective concentration (EC50) values are summarized in the table below.

Quantitative Data Summary

SpeciesAssay TypeEC50 (nM)Reference Compound (TAK-875) EC50 (nM)
HumanIP1 Assay96.6
MouseIP1 Assay4.16.5
RatIP1 Assay8.610.4
Human(General)70N/A

Troubleshooting Guide

Issue 1: Unexpected cellular toxicity or decreased cell viability at high concentrations.

  • Question: I'm observing cytotoxicity in my pancreatic β-cell line (e.g., MIN6) at high concentrations of this compound. Is this an off-target effect?

  • Answer: While off-target toxicity is a possibility with any compound at high concentrations, GPR40 agonists can exhibit on-target toxicity .[4][5] Overstimulation of GPR40 in β-cells can lead to impaired cell function, hypoinsulinemia, and glucose intolerance.[4][5] This is a known phenomenon for some compounds in this class.

    • Troubleshooting Steps:

      • Perform a Dose-Response Curve: Determine the optimal concentration range for your specific cell line and assay. The EC50 for this compound is in the low nanomolar range. It is advisable to use the lowest concentration that gives a robust on-target response.

      • Include a GPR40 Knockout/Knockdown Control: To confirm on-target toxicity, test this compound in a GPR40 knockout or knockdown version of your cell line.[3] If the toxicity is ameliorated in the absence of the receptor, it is likely an on-target effect.

      • Monitor β-cell Function Markers: In addition to viability assays, assess markers of β-cell stress or dysfunction.

Issue 2: Inconsistent or lower-than-expected activity in vitro.

  • Question: The potency of this compound in my experiments is lower than published values, or the results are not reproducible. What could be the cause?

  • Answer: Inconsistent activity can often be traced to issues with compound solubility and stability in aqueous media.

    • Troubleshooting Steps:

      • Proper Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

      • Solubility in Media: When diluting the stock solution into aqueous cell culture media, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced artifacts. Visually inspect for any precipitation.

      • Use of Serum: The presence of serum proteins can affect the free concentration of the compound. If possible, perform initial characterization in serum-free media, or ensure consistent serum concentration across experiments.

      • Freshly Prepare Working Solutions: Prepare working dilutions fresh for each experiment from the frozen stock.

Issue 3: Observing effects that are not consistent with GPR40's known signaling pathways.

  • Question: I'm seeing changes in cellular pathways not typically associated with GPR40 activation (e.g., unexpected kinase activation). How can I determine if this is a true off-target effect?

  • Answer: While this compound is highly selective, it's crucial to experimentally validate that the observed effects are mediated by GPR40.

    • Troubleshooting Steps:

      • Use a GPR40 Antagonist: If a suitable GPR40 antagonist is available, co-treatment with the antagonist should block the unexpected effect if it is mediated by GPR40.

      • GPR40 Expression Analysis: Confirm that your experimental cell line expresses GPR40 at the mRNA and/or protein level. If the receptor is not present, any observed effect is, by definition, off-target.

      • Test in a GPR40-Null Cell Line: As a definitive control, test this compound in a cell line that does not express GPR40. The absence of the effect in the null line strongly suggests on-target activity.

      • Consider Ligand-Biased Signaling: Some GPR40 agonists can differentially engage Gαq and Gαs signaling pathways.[6] Investigate both cAMP and intracellular calcium signaling to get a complete picture of the downstream effects in your system.

Signaling Pathways and Experimental Workflows

GPR40_Signaling_Pathway cluster_pancreatic Pancreatic β-Cell cluster_enteroendocrine Enteroendocrine L-Cell BMS-986118_p This compound GPR40_p GPR40/FFAR1 BMS-986118_p->GPR40_p Agonist Gaq_p Gαq GPR40_p->Gaq_p Activates PLC_p PLC Gaq_p->PLC_p IP3_p IP3 PLC_p->IP3_p Ca_p ↑ [Ca2+]i IP3_p->Ca_p Insulin_p Insulin Secretion Ca_p->Insulin_p BMS-986118_e This compound GPR40_e GPR40/FFAR1 BMS-986118_e->GPR40_e Agonist Gaq_e Gαq GPR40_e->Gaq_e Gas_e Gαs GPR40_e->Gas_e PLC_e PLC Gaq_e->PLC_e AC_e AC Gas_e->AC_e IP3_e IP3 PLC_e->IP3_e cAMP_e ↑ cAMP AC_e->cAMP_e Ca_e ↑ [Ca2+]i IP3_e->Ca_e GLP1_e GLP-1 Secretion cAMP_e->GLP1_e Ca_e->GLP1_e Troubleshooting_Workflow Start Unexpected Result Observed (e.g., toxicity, low potency) Check_Conc Verify Compound Concentration and Solubility Start->Check_Conc Dose_Response Perform Full Dose-Response Curve Check_Conc->Dose_Response Check_Expression Confirm GPR40 Expression in Cell Line (qPCR/Western) Dose_Response->Check_Expression Use_KO_Cells Test in GPR40 Knockout/Null Cells Check_Expression->Use_KO_Cells Off_Target_Confirmed Result is Off-Target Check_Expression->Off_Target_Confirmed GPR40 Not Expressed On_Target_Toxicity Hypothesis: On-Target Toxicity Off_Target_Effect Hypothesis: Off-Target Effect Toxicity_Abolished Effect is Abolished? Use_KO_Cells->Toxicity_Abolished On_Target_Confirmed Result is On-Target Toxicity_Abolished->On_Target_Confirmed Yes Toxicity_Abolished->Off_Target_Confirmed No

References

Technical Support Center: BMS-986118 and Potential for Hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. It is for informational purposes only and does not constitute medical advice. There is currently no public evidence to suggest that BMS-986118 causes hepatotoxicity. However, due to the history of hepatotoxicity with other GPR40 agonists, this document provides guidance on potential risks and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: Is there any known hepatotoxicity associated with this compound?

As of the latest available information, there are no public reports of hepatotoxicity specifically associated with this compound from preclinical or clinical studies. The compound has been shown to be a potent and selective GPR40 agonist in vitro and has demonstrated efficacy in improving glucose control in acute animal models.[1]

Q2: Why is there a concern about potential hepatotoxicity with GPR40 agonists?

The concern stems from the clinical development of another GPR40 agonist, fasiglifam (TAK-875), which was discontinued during Phase III clinical trials due to signals of liver injury.[2][3] This has raised awareness of a potential class-effect for GPR40 agonists, although it is not yet clear if this is a compound-specific issue or a broader class-related toxicity. It's important to note that other GPR40 agonists have been developed that appear to be liver-safe, suggesting that hepatotoxicity is not an inherent feature of all GPR40 agonists.[4][5]

Q3: What were the clinical signs of hepatotoxicity observed with fasiglifam?

In the fasiglifam clinical trials, an increased incidence of elevated liver enzymes was observed compared to placebo. Specifically, elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were reported. The incidence of ALT or AST levels ≥3 times the upper limit of normal (ULN) was significantly higher in the fasiglifam group.[2]

Q4: What is the proposed mechanism for fasiglifam-induced liver injury?

Mechanistic studies on fasiglifam have suggested a multi-faceted mechanism of hepatotoxicity.[6][7][8] Key proposed contributors include:

  • Formation of a reactive acyl glucuronide metabolite: This metabolite can covalently bind to cellular proteins, leading to cellular stress and damage.[6][8]

  • Inhibition of hepatic transporters: Fasiglifam and its acyl glucuronide metabolite have been shown to inhibit key hepatic transporters like the bile salt export pump (BSEP) and multidrug resistance-associated proteins (MRPs).[6][8] This can lead to the accumulation of bile acids and other potentially toxic substances within hepatocytes.

  • Mitochondrial toxicity: Fasiglifam has been observed to inhibit mitochondrial respiration, which can impair cellular energy production and increase oxidative stress.[6][8]

Troubleshooting Guides for In Vitro & In Vivo Experiments

This section provides guidance for researchers who wish to proactively assess the potential for hepatotoxicity of this compound in their experimental models.

Issue 1: Unexpected cytotoxicity in hepatocyte cell lines (e.g., HepG2, primary human hepatocytes).

  • Possible Cause: Direct compound-induced cytotoxicity.

  • Troubleshooting Steps:

    • Concentration-Response Curve: Determine the TC50 (toxic concentration 50%) of this compound in your chosen hepatocyte model. Compare this to the expected efficacious concentration. A large therapeutic index is desirable.

    • Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of any potential toxicity.

    • Positive Control: Include a known hepatotoxin (e.g., acetaminophen) as a positive control to ensure your assay is sensitive to detecting liver cell injury.

    • Mechanism-Based Assays:

      • Reactive Oxygen Species (ROS) Production: Measure ROS levels to investigate the involvement of oxidative stress.

      • Mitochondrial Membrane Potential: Assess changes in mitochondrial health.

      • Caspase Activity: Measure caspase-3/7 activity to determine if apoptosis is being induced.

Issue 2: Concerns about the formation of reactive metabolites.

  • Possible Cause: this compound may be metabolized to a reactive species.

  • Troubleshooting Steps:

    • Metabolite Identification Studies: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the metabolites of this compound in liver microsomes or hepatocytes from different species (rat, dog, human). Pay close attention to the potential formation of glucuronide or glutathione conjugates.

    • Covalent Binding Assay: Use radiolabeled this compound to quantify the extent of covalent binding to liver proteins in vitro. A higher covalent binding burden may indicate a higher risk of idiosyncratic drug-induced liver injury.[6]

Issue 3: In vivo studies in animal models show signs of liver stress (e.g., elevated ALT/AST).

  • Possible Cause: Compound-induced liver injury in the animal model.

  • Troubleshooting Steps:

    • Dose-Response and Time-Course: Characterize the dose- and time-dependency of the liver enzyme elevations.

    • Histopathology: Conduct a thorough histopathological examination of the liver tissue to identify the nature of the injury (e.g., necrosis, steatosis, cholestasis).

    • Bile Acid Measurement: Measure serum and/or liver bile acid levels to investigate potential cholestatic effects.

    • Metabolic Profiling: Analyze the metabolic profile of this compound in the animal model to determine if there are species-specific metabolites that could be responsible for the observed toxicity.

Data Presentation

Table 1: Clinical Liver Enzyme Elevation Data for Fasiglifam (TAK-875)

ParameterFasiglifamPlacebop-value
ALT or AST ≥3x ULN 2.1%0.5%<0.001
ALT or AST ≥10x ULN 0.31%0.06%<0.001

Data from a randomized controlled cardiovascular outcomes safety trial of fasiglifam.[2]

Table 2: In Vitro Hepatotoxicity Data for Fasiglifam (TAK-875)

AssayCell LineEndpointResult
Cytotoxicity HepG2Cell ViabilityTC50 ~100 µM
Mitochondrial Respiration HepG2Oxygen Consumption RateInhibition Observed
Covalent Binding Human HepatocytesCovalent Binding Burden~2.0 mg/day (estimated)

Data compiled from mechanistic studies on fasiglifam hepatotoxicity.[6][9]

Experimental Protocols

Protocol 1: In Vitro Assessment of Hepatotoxicity in HepG2 Cells

  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of this compound (and a positive control like acetaminophen) for 24, 48, and 72 hours.

  • Cell Viability Assay (MTS Assay):

    • Add CellTiter 96® AQueous One Solution Reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

  • ROS Production Assay (DCFDA Assay):

    • Load cells with 2',7' –dichlorofluorescin diacetate (DCFDA).

    • Treat with this compound.

    • Measure the fluorescence intensity (excitation/emission ~485/535 nm).

  • Data Analysis: Determine the TC50 value for cell viability and quantify the fold-change in ROS production compared to the vehicle control.

Protocol 2: Covalent Binding Assessment in Human Liver Microsomes

  • Incubation: Incubate radiolabeled this compound with pooled human liver microsomes, an NADPH-regenerating system, and UDP-glucuronic acid (to facilitate glucuronidation) at 37°C.

  • Protein Precipitation and Washing: Precipitate the microsomal proteins with a solvent like acetonitrile. Pellet the protein by centrifugation and wash repeatedly to remove non-covalently bound compound.

  • Quantification: Solubilize the final protein pellet and quantify the radioactivity using liquid scintillation counting and the protein concentration using a standard protein assay (e.g., BCA assay).

  • Data Expression: Express the results as pmol equivalents of this compound bound per mg of microsomal protein.

Mandatory Visualizations

GPR40_Hepatotoxicity_Pathway cluster_hepatocyte Hepatocyte This compound This compound Metabolism Metabolism This compound->Metabolism Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction Direct Effect Transporter_Inhibition Bile Salt Transporter Inhibition (e.g., BSEP) This compound->Transporter_Inhibition Direct Effect Reactive_Metabolite Reactive Metabolite (e.g., Acyl Glucuronide) Metabolism->Reactive_Metabolite Protein_Adducts Protein Adducts Reactive_Metabolite->Protein_Adducts Reactive_Metabolite->Transporter_Inhibition Cellular_Stress Cellular Stress (ER Stress, Oxidative Stress) Protein_Adducts->Cellular_Stress Hepatotoxicity Hepatotoxicity Cellular_Stress->Hepatotoxicity Mitochondrial_Dysfunction->Hepatotoxicity Bile_Acid_Accumulation Bile Acid Accumulation Transporter_Inhibition->Bile_Acid_Accumulation Bile_Acid_Accumulation->Hepatotoxicity

Caption: Proposed mechanisms of GPR40 agonist-mediated hepatotoxicity.

Experimental_Workflow Start Start In_Vitro_Screening In Vitro Screening (Hepatocyte Viability, ROS, MitoTox) Start->In_Vitro_Screening Metabolite_ID Metabolite Identification (Microsomes, Hepatocytes) In_Vitro_Screening->Metabolite_ID Covalent_Binding Covalent Binding Assay Metabolite_ID->Covalent_Binding Transporter_Assays Hepatic Transporter Inhibition Assays Covalent_Binding->Transporter_Assays In_Vivo_Studies In Vivo Animal Studies (Rodent, Non-rodent) Transporter_Assays->In_Vivo_Studies Assess_Liver_Function Assess Liver Function (ALT, AST, Bilirubin, Histology) In_Vivo_Studies->Assess_Liver_Function Risk_Assessment Hepatotoxicity Risk Assessment Assess_Liver_Function->Risk_Assessment

Caption: Experimental workflow for assessing hepatotoxicity potential.

References

Technical Support Center: Cell Viability Assays with BMS-986118 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BMS-986118 in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] It functions as a dual-acting agonist, promoting both glucose-dependent insulin secretion and the secretion of incretins like glucagon-like peptide-1 (GLP-1).[3][4] This dual mechanism makes it a subject of interest for type 2 diabetes research.[3][4]

Q2: I am not observing any cytotoxicity with this compound treatment. Is this expected?

The primary role of this compound is to activate GPR40 signaling, which is not intrinsically cytotoxic. In fact, some studies on GPR40 agonists suggest a protective role against apoptosis and inflammation in certain cell types. Therefore, a lack of widespread cytotoxicity, especially at lower concentrations, may be expected. However, the effect is cell-type dependent and influenced by the specific experimental conditions.

Q3: Can this compound interfere with my cell viability assay?

Yes, like many small molecule inhibitors and agonists, this compound has the potential to interfere with certain cell viability assays. For instance, in metabolic-based assays like the MTT or MTS assay, the compound could potentially affect cellular metabolism in a way that does not correlate with cell viability. It is crucial to run appropriate controls to test for assay interference.

Q4: What is the recommended solvent for this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. It is important to prepare a concentrated stock solution in DMSO and then dilute it in culture medium to the final desired concentration. Always ensure the final DMSO concentration in your assay is low (typically below 0.5%) and consistent across all wells, including vehicle controls, to avoid solvent-induced toxicity.

Q5: Are there any known off-target effects of this compound?

This compound was developed to be a highly selective GPR40 agonist.[2][4] However, like any small molecule, the possibility of off-target effects, particularly at higher concentrations, cannot be entirely ruled out. If you observe unexpected cellular phenotypes, it is worth considering potential off-target activities.

Data Presentation

Table 1: In Vitro Activity of this compound

Assay TypeSpeciesReceptorEC50
IP1 AssayHumanGPR409 nM
IP1 AssayMouseGPR404.1 nM
IP1 AssayRatGPR408.6 nM

Data sourced from a 2014 presentation at the 248th ACS National Meeting.[3]

Note: Publicly available IC50 values from direct cytotoxicity assays (e.g., MTT, CellTiter-Glo) for this compound are limited. The EC50 values presented here reflect the compound's potency as a GPR40 agonist, not its cytotoxic potential.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
High variability between replicate wells 1. Uneven cell seeding: Inconsistent number of cells per well.2. Compound precipitation: this compound may precipitate at high concentrations in aqueous media.3. Edge effects: Evaporation in the outer wells of the plate.1. Ensure a homogenous cell suspension before and during plating.2. Visually inspect wells for precipitates after adding the compound. Prepare fresh dilutions for each experiment. Ensure the final DMSO concentration is not causing solubility issues.3. Avoid using the outer wells of the microplate for treatment and control groups. Fill them with sterile PBS or media to maintain humidity.
Unexpected increase in "viability" signal (e.g., with MTT assay) 1. Assay Interference: The compound may be chemically reducing the tetrazolium salt (MTT) or otherwise interfering with the assay chemistry.2. Metabolic Stimulation: At certain concentrations, GPR40 activation might stimulate cellular metabolism, leading to a higher signal that doesn't reflect an increase in cell number.1. Run a cell-free control: Add this compound to culture media without cells and perform the assay. A signal change indicates direct interference.2. Switch to a non-metabolic assay: Use an ATP-based assay (e.g., CellTiter-Glo®) or a DNA/protein quantification assay.
No effect on cell viability observed 1. Low GPR40 expression: The cell line used may not express GPR40 or expresses it at very low levels.2. Insufficient incubation time: The treatment duration may be too short to induce a measurable effect.3. Compound inactivity: The compound may have degraded.1. Confirm GPR40 expression in your cell line using techniques like qPCR or Western blotting.2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.3. Use a fresh stock of this compound and ensure proper storage conditions (typically at -20°C or -80°C).
High background signal in luminescent assays (e.g., CellTiter-Glo®) 1. Reagent not equilibrated to room temperature: This can affect enzyme kinetics.2. Incomplete cell lysis: Insufficient mixing or lysis time can lead to a lower signal-to-background ratio.3. Media interference: Components in the culture media may interfere with the luciferase enzyme.1. Allow the plate and reagents to equilibrate to room temperature for at least 30 minutes before adding the reagent.2. Ensure thorough mixing after adding the reagent, as per the manufacturer's protocol, to achieve complete cell lysis.3. Use a background control (media without cells) to subtract the background luminescence.

Mandatory Visualizations

GPR40_Signaling_Pathway BMS986118 This compound GPR40 GPR40 BMS986118->GPR40 activates Gq Gαq GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor Ca2_increase ↑ Intracellular Ca²⁺ ER->Ca2_increase releases Ca²⁺ Insulin_Secretion Glucose-Dependent Insulin Secretion Ca2_increase->Insulin_Secretion triggers Incretin_Secretion Incretin (GLP-1) Secretion Ca2_increase->Incretin_Secretion triggers

Caption: Simplified signaling pathway of this compound via GPR40 activation.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed cells in a multi-well plate adhere_cells 2. Allow cells to adhere (for adherent cells) seed_cells->adhere_cells prepare_compound 3. Prepare serial dilutions of this compound treat_cells 4. Treat cells with this compound and vehicle control prepare_compound->treat_cells incubate 5. Incubate for desired duration (e.g., 24-72h) treat_cells->incubate add_reagent 6. Add viability assay reagent (e.g., MTT, CellTiter-Glo) incubate_reagent 7. Incubate as per protocol add_reagent->incubate_reagent read_plate 8. Measure signal (absorbance/luminescence) incubate_reagent->read_plate analyze_data 9. Normalize data to controls and plot dose-response curve

Caption: General experimental workflow for a cell viability assay.

Troubleshooting_Logic start Inconsistent or Unexpected Cell Viability Results check_assay_interference Run Cell-Free Control with this compound start->check_assay_interference interference Interference Detected check_assay_interference->interference Yes no_interference No Interference check_assay_interference->no_interference No switch_assay Switch to an orthogonal assay (e.g., ATP-based, DNA-based) interference->switch_assay check_gpr40 Confirm GPR40 Expression in Cell Line no_interference->check_gpr40 gpr40_present GPR40 Expressed check_gpr40->gpr40_present Yes gpr40_absent GPR40 Not Expressed check_gpr40->gpr40_absent No optimize_conditions Optimize experimental conditions: - Time course (24, 48, 72h) - Cell seeding density - Compound stability gpr40_present->optimize_conditions choose_new_model Select a GPR40-positive cell line gpr40_absent->choose_new_model

Caption: Troubleshooting flowchart for this compound cell viability assays.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • For adherent cells, allow them to attach for 18-24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Include wells for untreated cells and vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Replace the existing medium with the medium containing the different concentrations of this compound or controls.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This protocol is based on the manufacturer's instructions and should be adapted as needed.

  • Cell Plating and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation and Assay Procedure:

    • Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

Caspase-Glo® 3/7 Assay Protocol

This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

  • Cell Plating and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation and Assay Procedure:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Equilibrate the reagent and the cell plate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents gently by placing the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 30 minutes to 3 hours.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

References

Optimizing incubation time for BMS-986118 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for optimizing experiments involving BMS-986118, a potent and selective G protein-coupled receptor 40 (GPR40) agonist. This compound has been shown to have a dual mechanism of action, promoting both glucose-dependent insulin and incretin secretion[1][2].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, orally active, and selective agonist for GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1)[1][2][3]. Its activation of GPR40 is glucose-dependent, meaning it enhances insulin secretion only when blood glucose levels are elevated, which can reduce the risk of hypoglycemia[4]. The receptor is primarily expressed in pancreatic β-cells and enteroendocrine cells of the intestine[4][5]. Upon activation, GPR40 couples with the Gαq/11 protein, leading to the activation of phospholipase C (PLC)[6]. This results in the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which increases intracellular calcium levels and ultimately potentiates insulin secretion[4][7][8]. This compound has demonstrated a dual action of promoting both insulin and glucagon-like peptide-1 (GLP-1) secretion[1][9].

Q2: What are the recommended starting incubation times for in vitro cell-based assays with this compound?

A2: The optimal incubation time is dependent on the specific assay and cell type. For acute hormone secretion assays, such as Glucose-Stimulated Insulin Secretion (GSIS) or GLP-1 secretion, a shorter incubation period is generally recommended. A good starting point is a 1 to 4-hour incubation with the test compound[10]. For signaling pathway studies, such as measuring inositol monophosphate (IP1) accumulation, a shorter incubation of around 30-60 minutes is often sufficient. It is always recommended to perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h, 24h) to determine the optimal incubation time for your specific experimental conditions.

Q3: How does incubation time affect the measurement of GLP-1 secretion in STC-1 cells?

A3: In STC-1 cells, a common model for studying GLP-1 secretion, the incubation time with a secretagogue like this compound is critical. While shorter times can be used, an incubation period of 3-4 hours is often optimal for maximizing hormone secretion signal[10]. After treating the cells, the supernatant is collected for GLP-1 measurement, typically by ELISA[11][12]. It's important to include a "starvation" or acclimatization period in buffer (e.g., 30-60 minutes) before adding the test compound to establish a basal secretion level[10][11].

Q4: For a Glucose-Stimulated Insulin Secretion (GSIS) assay, what is a typical incubation duration?

A4: In a static GSIS assay using pancreatic islets or β-cell lines like MIN6 or EndoC-βH1, the protocol typically involves a pre-incubation step in low-glucose buffer for about 1 hour to establish a basal secretion rate[13][14]. This is followed by a stimulation phase where cells are incubated with a high-glucose buffer, with or without this compound, for another 1 to 2 hours[14][15]. For dynamic perifusion assays that measure insulin release with high temporal resolution, samples can be collected as frequently as every 30 seconds during the high-glucose stimulation phase[16].

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Signal or Poor Signal-to-Noise Ratio - Suboptimal Incubation Time: The signal may not have reached its peak or may have already declined. - Low Compound Potency/Concentration: The concentration of this compound may be too low. - Cell Health/Passage Number: Cells may be unhealthy, have a high passage number, or were not confluent.- Perform a time-course experiment to determine the peak response time for your specific assay. - Verify the EC50 of this compound in your assay system (see Data Tables below) and use a concentration at or above this value. - Ensure cells are healthy, within a low passage number range (e.g., passages 15-40 for STC-1 cells), and seeded to reach ~80-90% confluency on the day of the experiment[10].
High Variability Between Replicates - Inconsistent Incubation Timing: Variation in the start and end times for incubation across different wells. - Compound Precipitation: this compound may have low aqueous solubility and could precipitate in the assay medium. - Pipetting Errors: Inaccurate or inconsistent dispensing of reagents.- Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents to start the incubation. - Prepare fresh stock solutions in a suitable solvent like DMSO. Visually inspect for any precipitation after dilution into aqueous assay buffers. - Ensure pipettes are properly calibrated and use appropriate pipetting techniques.
Apparent Cytotoxicity at Longer Incubation Times - On-target β-cell toxicity: Chronic exposure to high levels of GPR40 agonists can potentially impair β-cell function[17]. - Off-target effects: Although this compound is selective, high concentrations or very long incubations could lead to off-target effects.- Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, LDH assay) using the same compound concentrations and incubation times. - If cytotoxicity is observed, consider reducing the incubation time or using a lower concentration of this compound. Prioritize shorter, acute stimulation assays.
Bell-Shaped Dose-Response Curve - Receptor Desensitization: At high agonist concentrations, prolonged incubation can lead to receptor desensitization or downregulation. - Substrate Depletion: In enzymatic or secretion assays, essential components in the buffer may be depleted over time.- This phenomenon has been observed for some GPR40 agonists in IP3 assays[18]. Consider using a shorter incubation time to capture the initial activation phase before desensitization occurs. - Ensure assay buffers contain sufficient nutrients and substrates for the duration of the experiment.

Data Presentation

This compound Potency (EC50)
Assay TypeSpeciesEC50Reference
GPR40 Agonist Activity-0.07 µM[3]
IP1 AssayHuman9 nM[9]
IP1 AssayMouse4.1 nM[9]
IP1 AssayRat8.6 nM[9]

Experimental Protocols & Visualizations

GPR40 Signaling Pathway

Activation of GPR40 by an agonist like this compound primarily initiates the Gαq signaling cascade, leading to increased intracellular calcium and potentiation of hormone secretion.

GPR40_Signaling cluster_membrane Cell Membrane GPR40 GPR40 Gq Gαq GPR40->Gq activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes Gq->PLC activates BMS986118 This compound BMS986118->GPR40 binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Secretion Insulin / GLP-1 Secretion Ca_increase->Secretion triggers

GPR40 signaling pathway activated by this compound.
Protocol 1: Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of IP1, a downstream metabolite of IP3, as a readout for Gαq-coupled receptor activation.

Methodology:

  • Cell Seeding: Plate cells stably expressing GPR40 (e.g., CHO or A9 cells) in a 96-well plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in a stimulation buffer containing an IP1 accumulation blocker like LiCl.

  • Incubation: Aspirate the culture medium and add the this compound dilutions to the cells. Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

  • Cell Lysis: Lyse the cells according to the detection kit manufacturer's protocol.

  • Detection: Measure IP1 accumulation using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The signal is inversely proportional to the amount of IP1 produced[19].

  • Data Analysis: Plot the dose-response curve and calculate the EC50 value.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of this compound to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.

Methodology:

  • Cell Culture: Culture pancreatic β-cells (e.g., MIN6 cells or human islets) to an appropriate confluency.

  • Pre-incubation (Basal): Gently wash the cells with a Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low concentration of glucose (e.g., 2.8 mM). Pre-incubate the cells in this buffer for 1 hour at 37°C to establish basal insulin secretion[13][14]. Collect the supernatant for basal measurement.

  • Stimulation: Aspirate the low-glucose buffer and add fresh KRBH buffer containing a high concentration of glucose (e.g., 16.7 mM) with and without various concentrations of this compound[20].

  • Incubation: Incubate the cells for 1-2 hours at 37°C[14][15].

  • Sample Collection: Collect the supernatant from each well.

  • Detection: Measure the insulin concentration in the collected supernatants using an ELISA or radioimmunoassay.

  • Data Analysis: Normalize the stimulated insulin secretion to the basal secretion to determine the fold-increase (Stimulation Index).

GSIS_Workflow cluster_prep Cell Preparation cluster_assay GSIS Assay Seed_Cells 1. Seed Pancreatic β-cells (e.g., MIN6, Islets) Culture 2. Culture to Confluency Seed_Cells->Culture Pre_incubation 3. Pre-incubate (1h) in Low Glucose Buffer Culture->Pre_incubation Stimulation 4. Stimulate (1-2h) in High Glucose Buffer +/- this compound Pre_incubation->Stimulation Collect 5. Collect Supernatant Stimulation->Collect Detect 6. Measure Insulin (ELISA) Collect->Detect

Experimental workflow for a GSIS assay.
Protocol 3: GLP-1 Secretion Assay

This protocol is for measuring GLP-1 secretion from the murine enteroendocrine STC-1 cell line.

Methodology:

  • Cell Seeding: Seed STC-1 cells in a multi-well plate and culture for approximately 48 hours until they are 80-90% confluent[11][12].

  • Wash and Acclimatize: Wash the cell monolayers twice with a HEPES-based buffer. Add fresh buffer and incubate for 30-60 minutes at 37°C to allow cells to reach a basal level of hormone secretion[10][11].

  • Stimulation: Aspirate the buffer and add your test solutions (e.g., buffer containing different concentrations of this compound).

  • Incubation: Incubate the cells for an optimized period, typically between 1 to 4 hours, at 37°C[10].

  • Sample Collection: Carefully collect the supernatant, which contains the secreted GLP-1. It is advisable to add a DPP-4 inhibitor to prevent GLP-1 degradation.

  • Detection: Measure the total or active GLP-1 concentration in the samples using a specific ELISA kit[12].

  • Data Analysis: Calculate the amount of GLP-1 secreted in response to this compound compared to the vehicle control.

General Workflow for Optimizing Incubation Time

Optimization_Workflow Start Start Setup Set up Assay: - Fixed Cell Density - Fixed this compound Conc. Start->Setup Timepoints Incubate for Multiple Time Points (e.g., 0.5, 1, 2, 4, 8, 24h) Setup->Timepoints Measure Measure Assay Readout (e.g., Secretion, IP1) Timepoints->Measure Plot Plot Readout vs. Time Measure->Plot Decision Is Peak Response Clear with Good Signal Window? Plot->Decision Optimal_Time Select Optimal Incubation Time Decision->Optimal_Time Yes Troubleshoot Troubleshoot Assay (e.g., Check Conc., Cell Health) Decision->Troubleshoot No Troubleshoot->Setup

Workflow for optimizing incubation time.

References

GPR40 Agonist Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GPR40 agonist experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges encountered during their studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary signaling pathways activated by GPR40 agonists?

A1: GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway.[1][2] Upon agonist binding, Gαq activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][2]

Some GPR40 agonists, particularly full agonists and ago-allosteric modulators (AgoPAMs), can also couple to the Gαs pathway, leading to an increase in cyclic AMP (cAMP) levels.[3][4] Additionally, GPR40 activation can induce β-arrestin recruitment, which can mediate G-protein-independent signaling and contribute to insulin secretion.[5][6] The specific pathway activated can depend on the agonist's structure and properties, a phenomenon known as biased agonism.[5]

Q2: What is the difference between partial, full, and AgoPAM GPR40 agonists?

A2:

  • Partial Agonists: These agonists, like TAK-875 and AMG 837, only partially activate the GPR40 receptor, even at saturating concentrations.[7][8] They primarily stimulate insulin secretion from pancreatic β-cells.[9]

  • Full Agonists (or AgoPAMs): These agonists, such as AM-1638, produce a maximal receptor response.[7] They are often referred to as AgoPAMs (Agonist-Positive Allosteric Modulators) because they can bind to a different site on the receptor than partial agonists and positively modulate the activity of endogenous ligands.[10] Functionally, they not only stimulate insulin secretion but can also promote the release of incretin hormones like GLP-1 and GIP from enteroendocrine cells in the gut.[7][9]

  • Superagonists: A subset of full agonists that exhibit exceptionally high efficacy, particularly in the Gαs-mediated signaling pathway, leading to robust glucose lowering and potential for weight loss.[11]

Q3: Why was the clinical development of TAK-875 (fasiglifam) terminated?

A3: The development of TAK-875, a partial GPR40 agonist, was halted in Phase III clinical trials due to concerns about liver toxicity.[4][9][12] A percentage of patients treated with TAK-875 showed elevations in liver enzymes, suggesting potential drug-induced liver injury (DILI).[4][9] The exact mechanism of toxicity is still under investigation but is thought to be an off-target effect, potentially related to the formation of reactive acyl glucuronide metabolites.[4][11]

Troubleshooting Guides

Low Signal or No Response in In Vitro Assays

Q: I am not observing a response (e.g., calcium flux, insulin secretion) after applying my GPR40 agonist. What are the possible causes and solutions?

A: This is a common issue that can arise from several factors related to the cells, the agonist, or the assay conditions.

Potential CauseTroubleshooting Steps
Cell Health and Receptor Expression - Verify Cell Viability: Use a trypan blue exclusion assay or other viability tests to ensure cells are healthy. - Confirm GPR40 Expression: Check the expression level of GPR40 in your cell line (e.g., CHO, HEK293, INS-1) via qPCR or Western blot. Low or absent expression will lead to a weak or no signal. - Cell Passage Number: Use cells at a low passage number, as high passage numbers can lead to decreased receptor expression and altered cell physiology.
Agonist Preparation and Stability - Check Agonist Concentration and Purity: Verify the concentration and purity of your agonist stock solution. - Solubility Issues: GPR40 agonists are often lipophilic and may have poor solubility in aqueous buffers. Ensure the agonist is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in assay buffer. Consider the use of a carrier protein like bovine serum albumin (BSA) or human serum albumin (HSA) to improve solubility and mimic physiological conditions.[8] - Agonist Degradation: Prepare fresh agonist solutions for each experiment and avoid repeated freeze-thaw cycles.
Assay Conditions - Optimize Agonist Incubation Time: Perform a time-course experiment to determine the optimal stimulation time for your specific agonist and assay. - Presence of Serum/Albumin: The presence of serum or albumin in the assay buffer can significantly impact the free concentration of the agonist due to protein binding.[8] This can lead to a rightward shift in the dose-response curve (lower potency). Either conduct the assay in a serum-free buffer or maintain a consistent and low percentage of albumin (e.g., 0.1%). - Glucose Concentration (for GSIS assays): GPR40-mediated insulin secretion is glucose-dependent. Ensure you are using an appropriate stimulatory glucose concentration (e.g., 16.7 mM) in your assay buffer.[7]
High Background Signal

Q: My assay has a high background signal, making it difficult to detect a specific response to the GPR40 agonist. How can I reduce the background?

A: High background can mask the true signal from your agonist. Here are some strategies to minimize it:

Potential CauseTroubleshooting Steps
Constitutive Receptor Activity - Cell Line Choice: Some cell lines may exhibit high basal GPR40 activity. If possible, test different cell lines. - Receptor Overexpression: Very high levels of receptor overexpression can lead to constitutive (agonist-independent) signaling.[13] Consider using a cell line with more moderate or endogenous receptor expression.
Assay Reagents and Buffer - Autofluorescence: Check for autofluorescence from your assay components (e.g., plates, buffer, compounds). Use appropriate controls (e.g., wells with cells and buffer but no dye).[14] - Washing Steps: Ensure adequate washing steps to remove any residual media components or unbound reagents that may contribute to background.[15]
Cellular Stress - Cell Seeding Density: Optimize the cell seeding density. Over-confluent or under-confluent cells can be stressed and lead to higher background.[13] - Gentle Handling: Handle cells gently during plating and washing to avoid mechanical stress.
Data Variability and Poor Reproducibility

Q: I am observing significant variability between replicate wells and experiments. How can I improve the reproducibility of my GPR40 agonist assays?

A: Consistency is key for reliable data. Here’s how to improve reproducibility:

Potential CauseTroubleshooting Steps
Inconsistent Cell Culture - Standardize Cell Culture Conditions: Maintain consistent cell culture conditions, including media composition, passage number, and seeding density. - Use a Single Batch of Cells: For a given experiment, use cells from the same batch and passage to minimize biological variability.
Pipetting Errors - Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. - Consistent Technique: Use a consistent pipetting technique, especially when adding small volumes of agonist or reagents. Automated liquid handlers can improve precision.
Assay Timing and Temperature - Precise Incubation Times: Adhere strictly to the optimized incubation times for dye loading, agonist stimulation, and reagent addition. - Maintain Stable Temperature: Perform incubations at a consistent and controlled temperature.
Edge Effects in Microplates - Avoid Outer Wells: The outer wells of a microplate are more prone to evaporation and temperature fluctuations. Avoid using these wells for critical samples or surround the plate with wells containing buffer.

Quantitative Data Summary

The following tables summarize the in vitro potency of common GPR40 agonists in various functional assays.

Table 1: Potency (EC50) of Partial GPR40 Agonists

AgonistAssayCell LineEC50 (nM)Reference
TAK-875 (fasiglifam) IP ProductionCHO-hGPR4072[16]
Calcium FluxCHO-hGPR4016 - 29.6[16]
AMG 837 GTPγS BindingA9-hGPR401.5[8][17]
IP AccumulationA9-hGPR407.8[17]
Calcium Flux (Aequorin)CHO-hGPR4013.5[8]
Insulin SecretionMouse Islets142[17]

Table 2: Potency (EC50) of Full GPR40 Agonists (AgoPAMs)

AgonistAssayCell LineEC50 (nM)Reference
AM-1638 IP AccumulationA9_GPR4013.1[7]
cAMP ProductionCOS-7-hGPR40160[3]
Insulin SecretionMouse Islets990[7]

Experimental Protocols & Workflows

Calcium Flux Assay

This assay measures the increase in intracellular calcium upon GPR40 activation.

Methodology:

  • Cell Plating: Seed cells expressing GPR40 (e.g., CHO-hGPR40, HEK293-hGPR40) into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM) in assay buffer.[18][19] Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Agonist Addition: Add the GPR40 agonist at various concentrations to the wells.

  • Signal Detection: Immediately measure the change in fluorescence over time to determine the calcium response.

  • Data Analysis: Calculate the peak fluorescence response and plot the dose-response curve to determine the EC50.

Calcium Flux Assay Workflow
Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of a GPR40 agonist to potentiate insulin secretion from pancreatic β-cells in the presence of high glucose.

Methodology:

  • Islet Isolation or Cell Culture: Isolate pancreatic islets from mice or use an insulin-secreting cell line (e.g., INS-1, MIN6).[20]

  • Pre-incubation (Low Glucose): Pre-incubate the islets or cells in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal state.[21]

  • Stimulation (High Glucose +/- Agonist): Replace the pre-incubation buffer with a high-glucose buffer (e.g., 16.7 mM glucose) containing various concentrations of the GPR40 agonist or vehicle control.[22]

  • Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C.

  • Supernatant Collection: Collect the supernatant, which contains the secreted insulin.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an ELISA or radioimmunoassay (RIA).

  • Data Analysis: Normalize the secreted insulin to the total insulin content or DNA content and plot the dose-response curve.

GSIS_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_analysis Quantification & Analysis prep_cells Prepare pancreatic islets or β-cell line pre_incubate Pre-incubate in low glucose buffer prep_cells->pre_incubate stimulate Incubate in high glucose buffer +/- GPR40 agonist pre_incubate->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant measure_insulin Quantify insulin (ELISA/RIA) collect_supernatant->measure_insulin analyze Analyze dose-response measure_insulin->analyze

Glucose-Stimulated Insulin Secretion (GSIS) Assay Workflow
IP-One HTRF Assay

This is a competitive immunoassay that measures the accumulation of inositol monophosphate (IP1), a downstream product of Gαq activation.

Methodology:

  • Cell Stimulation: Plate GPR40-expressing cells and stimulate them with the agonist in the presence of LiCl (which inhibits IP1 degradation).[23][24]

  • Cell Lysis and Reagent Addition: Lyse the cells and add the HTRF reagents: IP1 labeled with d2 (acceptor) and an anti-IP1 antibody labeled with Europium cryptate (donor).

  • Competition: The IP1 produced by the cells competes with the d2-labeled IP1 for binding to the antibody-cryptate.

  • Signal Detection: Read the plate on an HTRF-compatible reader. A high level of cellular IP1 results in a low HTRF signal (low FRET), and vice versa.[25]

  • Data Analysis: Calculate the HTRF ratio and plot the dose-response curve.

IP_One_HTRF_Principle cluster_low_ip1 Low Cellular IP1 cluster_high_ip1 High Cellular IP1 Ab_K1 Ab-Cryptate (Donor) IP1_d2_1 IP1-d2 (Acceptor) Ab_K1->IP1_d2_1 Binding FRET1 High FRET Signal IP1_d2_1->FRET1 Ab_K2 Ab-Cryptate (Donor) IP1_d2_2 IP1-d2 (Acceptor) Ab_K2->IP1_d2_2 Binding Inhibited Cellular_IP1 Cellular IP1 Cellular_IP1->Ab_K2 Competition No_FRET Low FRET Signal IP1_d2_2->No_FRET GPR40_Signaling cluster_membrane Cell Membrane cluster_Gq Gαq Pathway cluster_Gs Gαs Pathway (Full Agonists) cluster_Barrestin β-Arrestin Pathway GPR40 GPR40 Receptor Gq Gαq GPR40->Gq Gs Gαs GPR40->Gs Barrestin β-Arrestin 2 GPR40->Barrestin Agonist GPR40 Agonist Agonist->GPR40 PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolyzes to DAG DAG PIP2->DAG hydrolyzes to Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Insulin_Sec1 Insulin Secretion Ca_release->Insulin_Sec1 PKC->Insulin_Sec1 AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Incretin_Sec Incretin Secretion (GLP-1, GIP) PKA->Incretin_Sec Insulin_Sec2 Insulin Secretion PKA->Insulin_Sec2 Insulin_Sec3 Insulin Secretion Barrestin->Insulin_Sec3

References

Technical Support Center: BMS-986118 Dose-Response Curve Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting dose-response curves for the GPR40 agonist, BMS-986118. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] It has a dual mechanism of action, promoting both glucose-dependent insulin secretion from pancreatic β-cells and the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine cells.[1][3] This dual action contributes to improved glucose control.[1]

Q2: What is the expected shape of a this compound dose-response curve?

A2: Typically, a dose-response curve for this compound will be sigmoidal, showing a concentration-dependent increase in response (e.g., insulin secretion, GLP-1 release, or intracellular calcium mobilization) that eventually plateaus at higher concentrations. However, as with many GPCR agonists, under certain experimental conditions, a bell-shaped or U-shaped curve may be observed.

Q3: What could cause a bell-shaped dose-response curve with this compound?

A3: A bell-shaped dose-response curve, where the response decreases at higher concentrations, can be caused by several factors. These may include receptor desensitization or internalization at high agonist concentrations, cellular toxicity, or the compound precipitating out of solution at higher concentrations. It is crucial to carefully evaluate the entire curve and not just the peak response.

Q4: How does the potency of this compound compare across different species?

A4: this compound has been shown to be a potent agonist for human, mouse, and rat GPR40. In IP1 assays, the reported EC50 values are 9 nM for human GPR40, 4.1 nM for mouse GPR40, and 8.6 nM for rat GPR40.[3]

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in activating GPR40 from different species, as measured by an IP1 assay.

SpeciesAssay TypeEC50 (nM)
HumanIP1 Assay9
MouseIP1 Assay4.1
RatIP1 Assay8.6

Signaling Pathway

This compound activates the GPR40 receptor, which is primarily coupled to the Gαq signaling pathway. This initiates a cascade of intracellular events, as depicted in the diagram below.

GPR40_Signaling_Pathway BMS986118 This compound GPR40 GPR40 BMS986118->GPR40 Gq Gαq GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER triggers release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Intra Increased Intracellular Ca²⁺ Ca_ER->Ca_Intra Insulin_Exocytosis Insulin/GLP-1 Exocytosis Ca_Intra->Insulin_Exocytosis promotes PKC->Insulin_Exocytosis promotes

Caption: GPR40 Signaling Pathway Activated by this compound.

Experimental Protocols

This section provides a detailed methodology for a common in vitro experiment to determine the dose-response of this compound on insulin secretion in MIN6 cells.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

  • Cell Culture:

    • Culture MIN6 mouse insulinoma cells in DMEM supplemented with 15% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.

  • Reagent Preparation:

    • Prepare Krebs-Ringer Bicarbonate (KRB) buffer: 115 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 10 mM HEPES, and 0.1% BSA, pH 7.4.

    • Prepare KRB buffer with low glucose (2.8 mM) and high glucose (16.7 mM).

    • Prepare a stock solution of this compound in DMSO and then dilute to final concentrations in the high glucose KRB buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Insulin Secretion Assay:

    • Gently wash the MIN6 cells twice with PBS.

    • Pre-incubate the cells in KRB buffer with low glucose (2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.

    • Aspirate the low glucose buffer and add the treatment solutions:

      • Low Glucose Control: KRB with 2.8 mM glucose.

      • High Glucose Control: KRB with 16.7 mM glucose and vehicle (DMSO).

      • This compound Treatment: KRB with 16.7 mM glucose and varying concentrations of this compound.

    • Incubate the plate for 1-2 hours at 37°C.

  • Sample Collection and Analysis:

    • Collect the supernatant from each well.

    • Centrifuge the supernatant to remove any detached cells.

    • Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the insulin secretion data to the protein content of the cells in each well.

    • Plot the insulin secretion as a function of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. Avoid using the outer wells of the plate if edge effects are suspected.
No response or weak response to this compound Low GPR40 expression in cells, inactive compound, issues with assay buffer.Confirm GPR40 expression in your cell line using qPCR or Western blot. Use a fresh, validated batch of this compound. Ensure the assay buffer components and pH are correct.
Bell-shaped dose-response curve Receptor desensitization/internalization, cytotoxicity at high concentrations, compound insolubility.Reduce the incubation time. Perform a cell viability assay (e.g., MTT or LDH) in parallel to assess cytotoxicity. Check the solubility of this compound at the highest concentrations in your assay medium.
High basal insulin secretion Cells are stressed, high passage number of cells leading to altered phenotype.Handle cells gently during washing steps. Use cells at a lower passage number. Ensure the pre-incubation step in low glucose is sufficient to bring down basal secretion.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for generating a dose-response curve for this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture MIN6 Cells Reagent_Prep 2. Prepare Buffers & this compound Dilutions Pre_Incubation 3. Pre-incubate in Low Glucose Reagent_Prep->Pre_Incubation Treatment 4. Add this compound in High Glucose Pre_Incubation->Treatment Incubation 5. Incubate for 1-2 hours Treatment->Incubation Sample_Collection 6. Collect Supernatant Incubation->Sample_Collection ELISA 7. Measure Insulin by ELISA Sample_Collection->ELISA Data_Analysis 8. Plot Dose-Response Curve & Calculate EC50 ELISA->Data_Analysis

Caption: Experimental Workflow for this compound Dose-Response Analysis.

References

Validation & Comparative

Validating the Dual Action of BMS-986118: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BMS-986118 with other G protein-coupled receptor 40 (GPR40) agonists, supported by experimental data. The focus is on validating the dual-action mechanism of this compound in promoting both insulin and incretin secretion.

This compound is a potent and selective GPR40 agonist developed for the treatment of type 2 diabetes.[1][2] Its therapeutic potential lies in its dual mechanism of action, which involves stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of glucagon-like peptide-1 (GLP-1), an incretin hormone, from enteroendocrine L-cells.[1][2][3][4] This dual action offers a promising approach to glycemic control with a potentially lower risk of hypoglycemia compared to traditional insulin secretagogues.[5][6]

Comparative Analysis: this compound vs. Alternative GPR40 Agonists

To contextualize the performance of this compound, this guide provides a comparative analysis with TAK-875 (Fasiglifam), another well-characterized GPR40 agonist. While TAK-875 showed robust glucose-lowering effects in clinical trials, its development was terminated due to concerns about liver toxicity.[3][7][8] This comparison highlights the key differentiators in efficacy and safety profiles.

In Vitro Potency and Efficacy

The following table summarizes the in vitro potency of this compound and TAK-875 in activating the GPR40 receptor, as measured by IP1 accumulation assays.

CompoundTargetAssayEC50 (nM)Reference
This compound Human GPR40IP1 Assay9[9]
Mouse GPR40IP1 Assay4.1[9]
Rat GPR40IP1 Assay8.6[9]
TAK-875 Human GPR40IP Assay72[10]
Mouse GPR40IP1 Assay6.5[9]
Rat GPR40IP1 Assay10.4[9]
In Vivo Efficacy

Preclinical studies in rodent models of type 2 diabetes have demonstrated the glucose-lowering effects of both this compound and TAK-875.

CompoundAnimal ModelKey FindingsReference
This compound Zucker Diabetic Fatty (ZDF) ratsPotent 2.5% decrease in hemoglobin A1c levels at doses of 1-15 mg/kg.[9]
TAK-875 Zucker Diabetic Fatty (ZDF) ratsSignificantly augmented plasma insulin levels and reduced fasting hyperglycemia at 10 mg/kg.[11]
N-STZ-1.5 ratsClear improvement in glucose tolerance and augmented insulin secretion at 1-10 mg/kg in an oral glucose tolerance test.[11]
Safety Profile

A critical differentiator for GPR40 agonists is their safety profile, particularly concerning hepatotoxicity.

CompoundSafety FindingReference
This compound Preclinical studies indicated no adverse effects on blood pressure and heart rate at levels >200-fold the predicted peak concentration in humans and was well-tolerated in rats after 2 weeks of treatment.[9]
TAK-875 Development was terminated due to unexpected liver toxicity observed in Phase 3 clinical trials.[3][7][8] Studies suggest the hepatotoxicity may be linked to the generation of reactive oxygen species in a GPR40-dependent manner.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

GPR40 Signaling Pathway Activation (IP-One HTRF Assay)

This protocol outlines the measurement of inositol monophosphate (IP1) accumulation, a downstream marker of Gαq-coupled GPCR activation.

Materials:

  • HTRF IP-One Assay Kit (containing IP1-d2 conjugate and anti-IP1 Cryptate Tb conjugate)

  • Cells stably expressing the GPR40 receptor (e.g., CHO-hGPR40)

  • Assay plates (white, 96- or 384-well)

  • Stimulation buffer

  • Test compounds (this compound, TAK-875)

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation: Culture GPR40-expressing cells to ~80-90% confluency. On the day of the assay, wash the cells and resuspend them in stimulation buffer to the desired concentration.

  • Compound Preparation: Prepare serial dilutions of the test compounds in stimulation buffer.

  • Cell Stimulation: Dispense the cell suspension into the assay plate. Add the diluted compounds to the respective wells and incubate for the optimized stimulation time (e.g., 30 minutes at 37°C).

  • Detection: Add the IP1-d2 conjugate followed by the anti-IP1 Cryptate Tb conjugate to all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for the detection reaction to occur.

  • Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm. The ratio of the signals is inversely proportional to the amount of IP1 produced.

In Vitro Insulin Secretion Assay (MIN6 Cells)

This protocol describes the measurement of glucose-stimulated insulin secretion (GSIS) from the mouse insulinoma cell line MIN6.

Materials:

  • MIN6 cells

  • Complete growth medium (e.g., DMEM with high glucose, FBS, penicillin-streptomycin)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with low (2.8 mM) and high (16.7 mM) glucose concentrations

  • Test compounds

  • Insulin ELISA kit

Procedure:

  • Cell Culture: Culture MIN6 cells in complete growth medium until they reach 80-90% confluency.[12]

  • Pre-incubation: Gently wash the cells twice with PBS and then pre-incubate in KRBH with low glucose for 1-2 hours to allow the cells to return to a basal state.[12]

  • Stimulation: Aspirate the pre-incubation buffer and add the treatment solutions:

    • Low Glucose Control: KRBH with 2.8 mM glucose.

    • High Glucose Control: KRBH with 16.7 mM glucose.

    • Test Compound: KRBH with 16.7 mM glucose and the desired concentration of the test compound.

  • Incubation: Incubate the cells for 1-2 hours at 37°C.[12]

  • Sample Collection: Collect the supernatant from each well.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.[12]

In Vitro GLP-1 Secretion Assay (STC-1 Cells)

This protocol details the measurement of GLP-1 secretion from the murine intestinal enteroendocrine cell line STC-1.

Materials:

  • STC-1 cells

  • Complete growth medium (e.g., DMEM:F12 Ham with GlutaMax™, charcoal-absorbed FBS, sodium pyruvate, non-essential amino acids, penicillin-streptomycin)[13]

  • HEPES buffer

  • Test compounds

  • GLP-1 ELISA kit

  • PMSF (protease inhibitor)

Procedure:

  • Cell Culture: Grow STC-1 cells in complete growth medium until they are 80-90% confluent.[13]

  • Pre-incubation: Wash the cells and pre-incubate in HEPES buffer for a defined period.

  • Stimulation: Replace the buffer with HEPES buffer containing the test compounds and incubate for a specified time (e.g., 15 minutes).[14]

  • Sample Collection: Collect the supernatant and immediately add PMSF to prevent GLP-1 degradation.[14]

  • GLP-1 Quantification: Centrifuge the samples to remove any cell debris and measure the GLP-1 concentration in the supernatant using a GLP-1 ELISA kit.[14]

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats

This protocol describes the evaluation of a compound's effect on glucose tolerance in rats.

Materials:

  • Male Wistar or Zucker Diabetic Fatty (ZDF) rats

  • Glucose solution (e.g., 1 g/kg or 2 g/kg body weight)

  • Test compound (this compound)

  • Glucometer and test strips

  • Blood collection supplies

Procedure:

  • Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.[15]

  • Baseline Blood Glucose: Measure the baseline blood glucose level from a tail vein blood sample (t = -30 min).[15]

  • Compound Administration: Administer the test compound orally at the desired dose.

  • Glucose Challenge: After a set time (e.g., 30 minutes post-compound administration), administer the glucose solution orally (t = 0 min).[15]

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.[15]

  • Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR40 GPR40 (FFAR1) This compound->GPR40 Binds to Gq Gq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_ER Endoplasmic Reticulum Ca2+ IP3->Ca_ER Binds to receptor on Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Release of Insulin_Vesicles Insulin/ GLP-1 Vesicles Ca_cyto->Insulin_Vesicles Triggers fusion of Secretion Insulin/GLP-1 Secretion Insulin_Vesicles->Secretion Leads to Insulin_Secretion_Workflow cluster_culture Cell Culture cluster_assay Insulin Secretion Assay Culture Culture MIN6 cells to 80-90% confluency Preincubation Pre-incubate with low glucose KRBH Culture->Preincubation Stimulation Stimulate with low/high glucose +/- this compound Preincubation->Stimulation Collection Collect supernatant Stimulation->Collection Quantification Quantify insulin using ELISA Collection->Quantification OGTT_Workflow cluster_preparation Animal Preparation cluster_procedure OGTT Procedure cluster_analysis Data Analysis Fasting Fast rats overnight Baseline Measure baseline blood glucose Fasting->Baseline Dosing Administer this compound Baseline->Dosing Glucose Administer oral glucose challenge Dosing->Glucose Monitoring Monitor blood glucose at timed intervals Glucose->Monitoring Analysis Plot glucose curve and calculate AUC Monitoring->Analysis

References

Navigating the Landscape of TYK2 Inhibition: A Comparative Analysis of Deucravacitinib

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the compound of interest: Initial searches for "BMS-986118" identify it as a G protein-coupled receptor 40 (GPR40) agonist investigated for type 2 diabetes.[1][2][3][4][5] This guide will instead focus on Deucravacitinib (Sotyktu), a selective Tyrosine Kinase 2 (TYK2) inhibitor developed by Bristol Myers Squibb, which aligns with the user's request for information on a BMS TYK2 inhibitor for immune-mediated diseases.

Deucravacitinib (Sotyktu) is an oral, selective, allosteric inhibitor of TYK2, a member of the Janus kinase (JAK) family.[6][7] It represents a new class of small molecules designed to offer a more targeted approach to treating immune-mediated diseases by selectively inhibiting the signaling of key cytokines such as interleukin (IL)-23, IL-12, and Type 1 interferons (IFN).[6][7] This guide provides a comparative overview of Deucravacitinib's target engagement and validation, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals.

Comparative Efficacy and Safety

A network meta-analysis of 20 randomized controlled trials involving 7,564 patients with moderate-to-severe psoriasis demonstrated that Deucravacitinib showed superior efficacy and a favorable safety profile compared to other oral treatments.[8][9][10] In terms of achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI-75) and a Physician's Global Assessment score of "clear" or "almost clear" (PGA 0/1), Deucravacitinib (at doses other than 3 mg every other day) and the pan-JAK inhibitor Tofacitinib (10 mg and 15 mg BID) were significantly more effective than other agents.[8][10] Notably, an analysis of both efficacy and safety ranked Deucravacitinib (3 mg QD and 3 mg BID) as the best treatment option.[8][10] While Tofacitinib showed high efficacy, it was also associated with a less favorable safety profile.[8][10]

Target Engagement and Mechanism of Action

Deucravacitinib's unique mechanism of action involves binding to the regulatory domain of TYK2, leading to allosteric inhibition of the enzyme and its downstream signaling pathways.[6][7] This selective inhibition of TYK2 is a key differentiator from pan-JAK inhibitors, which target multiple JAK family members (JAK1, JAK2, JAK3) and are associated with a broader range of side effects.[11]

TYK2 Signaling Pathway and Inhibition by Deucravacitinib

TYK2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus R1 TYK2_bound TYK2 R1->TYK2_bound R2 JAK2_bound JAK2 R2->JAK2_bound STAT4 STAT4 TYK2_bound->STAT4 phosphorylates STAT3 STAT3 JAK2_bound->STAT3 phosphorylates P_STAT3 pSTAT3 STAT3->P_STAT3 P_STAT4 pSTAT4 STAT4->P_STAT4 Gene Gene Transcription P_STAT3->Gene P_STAT4->Gene Deucravacitinib Deucravacitinib (Sotyktu) Deucravacitinib->TYK2_bound inhibits Cytokine IL-12 / IL-23 Cytokine->R1 Cytokine->R2

Caption: TYK2 signaling pathway and its allosteric inhibition by Deucravacitinib.

Experimental Validation of Target Engagement

The target engagement of Deucravacitinib has been validated in first-in-human studies through pharmacodynamic (PD) assessments. These studies measured the inhibition of IL-12-mediated signaling, which serves as a surrogate for IL-23-mediated signaling, as both cytokines utilize the TYK2-associated IL-12Rβ1 chain.[12]

Experimental Workflow for Assessing TYK2 Target Engagement

Target_Engagement_Workflow cluster_study_design Phase I Clinical Trial cluster_pd_assay Pharmacodynamic (PD) Assay SAD Single Ascending Dose (SAD) Blood Whole Blood Collection SAD->Blood MAD Multiple Ascending Dose (MAD) MAD->Blood Placebo Placebo Control Placebo->Blood Stimulation Ex vivo IL-12 Stimulation Blood->Stimulation Measurement Measurement of IFNγ Production Stimulation->Measurement Analysis Dose- and Concentration- Dependent Inhibition Analysis Measurement->Analysis

Caption: A representative experimental workflow for assessing TYK2 target engagement in a clinical setting.

In these studies, Deucravacitinib demonstrated a dose- and concentration-dependent inhibition of IL-12-mediated IFNγ production in healthy volunteers.[12] This direct assessment of target engagement in vivo provides strong evidence for the drug's mechanism of action.

Quantitative Comparison of TYK2 Inhibitors and Other Oral Psoriasis Treatments

The following table summarizes key data for Deucravacitinib and comparator oral treatments for moderate-to-severe psoriasis.

DrugTarget(s)PASI-75 Response (12-16 weeks)Key Safety Findings
Deucravacitinib (Sotyktu) Selective TYK2Superior to placebo and apremilast.[13][14] Doses of 3 mg BID and 12 mg QD showed high efficacy.[9]Favorable safety profile. No significant differences in treatment-emergent adverse events compared to placebo at most effective doses.[8][9]
Tofacitinib Pan-JAK (JAK1, JAK2, JAK3)High efficacy, with 10 mg and 15 mg BID doses ranking best in some analyses.[8][10]Considered the most unsafe in terms of treatment-emergent adverse events in a network meta-analysis.[8][10]
Brepocitinib TYK2/JAK1Superior to placebo in alopecia areata and hidradenitis suppurativa.[13]More side effects reported compared to Deucravacitinib.[13]
Ropsacitinib TYK2Superior to placebo in plaque psoriasis.[13]More side effects reported compared to Deucravacitinib.[13]
Apremilast PDE4Lower efficacy compared to Deucravacitinib.[13][14]Significantly higher risk of discontinuation due to adverse events compared to placebo.[9]

Detailed Methodologies

Pharmacodynamic (PD) Assay for TYK2 Target Engagement:

  • Study Design: A randomized, double-blind, placebo-controlled, phase I study is conducted with single ascending dose (SAD) and multiple ascending dose (MAD) cohorts in healthy volunteers.[12]

  • Sample Collection: Whole blood samples are collected from participants at various time points post-dose.

  • Ex vivo Stimulation: The collected whole blood is stimulated ex vivo with IL-12 to induce IFNγ production, a downstream marker of TYK2 signaling.

  • Quantification: The concentration of IFNγ in the plasma is measured using a validated immunoassay (e.g., ELISA).

  • Data Analysis: The inhibition of IFNγ production is calculated relative to pre-dose levels and placebo controls. The relationship between drug concentration (pharmacokinetics) and IFNγ inhibition (pharmacodynamics) is modeled to assess target engagement.[12]

Network Meta-analysis of Clinical Efficacy and Safety:

  • Literature Search: A systematic search of public databases (e.g., PubMed, Embase, Cochrane Library) is performed to identify all relevant randomized controlled trials (RCTs).

  • Inclusion Criteria: Pre-defined criteria are used to select RCTs that compare the efficacy and safety of TYK2 inhibitors and other oral drugs in patients with moderate-to-severe plaque psoriasis.

  • Data Extraction: Key data points, including patient characteristics, interventions, and outcomes (e.g., PASI-75, PGA 0/1, adverse events), are extracted from the included studies.

  • Statistical Analysis: A random-effects frequentist network meta-analysis is conducted to compare the different treatments simultaneously. The surface under the cumulative ranking curve (SUCRA) is often used to rank the treatments based on their efficacy and safety.[8][9][10]

Conclusion

Deucravacitinib has emerged as a promising oral treatment for moderate-to-severe psoriasis, demonstrating a favorable balance of efficacy and safety.[8][9][10] Its selective, allosteric inhibition of TYK2 provides a targeted mechanism of action that differentiates it from pan-JAK inhibitors.[11] The robust target engagement, validated through pharmacodynamic studies, and the compelling clinical trial data position Deucravacitinib as a significant advancement in the management of immune-mediated diseases.[12] Further research and long-term data will continue to define its role in the therapeutic landscape.

References

A Comparative Guide to GPR40 Agonists: BMS-986118 and Other Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes. GPR40 activation on pancreatic β-cells and enteroendocrine L-cells potentiates glucose-stimulated insulin secretion (GSIS) and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), respectively. This dual mechanism offers the potential for robust glycemic control with a reduced risk of hypoglycemia. This guide provides an objective comparison of BMS-986118, a potent GPR40 agonist, with other notable GPR40 modulators, including Fasiglifam (TAK-875) and PBI-4050, supported by experimental data.

Performance and Efficacy: A Quantitative Comparison

The following tables summarize the in vitro and in vivo performance of this compound, Fasiglifam (TAK-875), and PBI-4050 based on available preclinical and clinical data.

CompoundTarget(s)Mechanism of ActionIn Vitro Potency (EC50)Dual Insulin/GLP-1 Action
This compound GPR40Full Agonist0.07 µM[1][2]Yes[1][2]
Fasiglifam (TAK-875) GPR40Partial Agonist0.072 µM[3]Primarily insulinotropic; limited incretin response[4]
PBI-4050 GPR40, GPR84Agonist (GPR40), Antagonist/Inverse Agonist (GPR84)Not extensively reported for GPR40 agonism in diabetes modelsPrimarily studied for anti-fibrotic effects; improves glycemic control[5][6]

Table 1: Overview of GPR40 Agonists

CompoundAnimal ModelDoseEffect on Insulin SecretionEffect on GLP-1 SecretionEffect on Glycemic Control
This compound Rats1 and 3 mg/kgIncreasedIncreased active GLP-1 levels[7]Improved glucose control[8][9]
ZDF Rats1-15 mg/kgPreserved β-cell insulin response-Potent 2.5% decrease in HbA1c[7]
Fasiglifam (TAK-875) ZDF Rats10 mg/kg (p.o.)Increased plasma insulin levels[3]Limited stimulation[4]Improves fasting hyperglycemia[3]
N-STZ-1.5 Rats3-30 mg/kg--Dose-dependently improved glucose tolerance[10]
PBI-4050 eNOS-/- db/db mice-Stimulates insulin release (inferred)-Markedly decreased hyperglycemia and improved glucose tolerance[5]

Table 2: In Vivo Efficacy of GPR40 Agonists

Signaling Pathways: Differentiating Gq and Gs Coupling

GPR40 signaling is primarily mediated through the Gαq protein, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels, a key trigger for insulin secretion. However, some GPR40 agonists, often referred to as "ago-allosteric modulators" or "dual agonists," can also engage the Gαs pathway, leading to the production of cyclic AMP (cAMP), which is a potent stimulus for GLP-1 secretion from enteroendocrine L-cells.

This compound is characterized as a full agonist with dual insulinotropic and GLP-1 secretory effects, suggesting it likely activates both Gαq and Gαs signaling pathways. In contrast, Fasiglifam (TAK-875) is considered a "Gq-only" agonist, which explains its more limited effect on incretin secretion[4]. PBI-4050's signaling through GPR40 in the context of diabetes is less defined, with its primary characterization being in fibrosis models where it also antagonizes GPR84[5][6][11].

GPR40_Signaling_Pathway cluster_agonists GPR40 Agonists cluster_receptor Cell Membrane cluster_pancreatic Pancreatic β-Cell cluster_enteroendocrine Enteroendocrine L-Cell BMS_986118 This compound (Full Agonist) GPR40 GPR40/FFAR1 BMS_986118->GPR40 Fasiglifam Fasiglifam (TAK-875) (Partial 'Gq-only' Agonist) Fasiglifam->GPR40 Gq Gαq GPR40->Gq activates Gs Gαs GPR40->Gs activates (Full Agonists) PLC PLC Gq->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 leads to Insulin Insulin Secretion Ca2->Insulin promotes AC Adenylyl Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP produces GLP1 GLP-1 Secretion cAMP->GLP1 promotes

Caption: GPR40 Signaling Pathways for this compound and Fasiglifam.

Experimental Methodologies

Detailed protocols are essential for the replication and validation of experimental findings. Below are representative methodologies for key assays used to characterize GPR40 agonists.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of a compound to enhance insulin secretion from pancreatic β-cells in a glucose-dependent manner.

Cell Culture:

  • MIN6 cells or isolated pancreatic islets are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

Assay Protocol:

  • Cells/islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose in Krebs-Ringer bicarbonate buffer) for 1-2 hours to establish a basal insulin secretion rate.

  • The pre-incubation buffer is removed, and cells/islets are then incubated with fresh buffer containing either low (2.8 mM) or high (16.7 mM) glucose, in the presence or absence of the test GPR40 agonist at various concentrations.

  • After a 1-2 hour incubation period, the supernatant is collected.

  • Insulin concentration in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

GSIS_Workflow start Isolate Pancreatic Islets or Culture MIN6 Cells pre_incubation Pre-incubation: Low Glucose (2.8 mM) Buffer start->pre_incubation incubation Incubation (1-2h): - Low Glucose (2.8 mM) ± Agonist - High Glucose (16.7 mM) ± Agonist pre_incubation->incubation supernatant Collect Supernatant incubation->supernatant elisa Quantify Insulin via ELISA supernatant->elisa end Data Analysis: Compare Insulin Secretion elisa->end

Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) Assay.

In Vitro GLP-1 Secretion Assay

This assay assesses the capacity of a compound to stimulate the release of GLP-1 from enteroendocrine cells.

Cell Culture:

  • Murine STC-1 or human NCI-H716 enteroendocrine cell lines are commonly used and maintained in appropriate culture media.

Assay Protocol:

  • Cells are seeded in multi-well plates and allowed to adhere.

  • Prior to the assay, the culture medium is replaced with a balanced salt solution (e.g., Hank's Balanced Salt Solution) containing a low concentration of glucose for a pre-incubation period.

  • The pre-incubation solution is removed, and cells are treated with the test GPR40 agonist at different concentrations in the presence of a stimulant (e.g., a higher glucose concentration or other secretagogues).

  • After a defined incubation time (typically 1-2 hours), the supernatant is collected.

  • Active GLP-1 levels in the supernatant are measured using a specific ELISA kit.

GLP1_Secretion_Workflow start Culture Enteroendocrine Cells (e.g., STC-1) pre_incubation Pre-incubation in Balanced Salt Solution start->pre_incubation treatment Treatment: Test Agonist ± Stimulant pre_incubation->treatment supernatant Collect Supernatant treatment->supernatant elisa Measure Active GLP-1 via ELISA supernatant->elisa end Data Analysis: Compare GLP-1 Levels elisa->end

Caption: Workflow for an In Vitro GLP-1 Secretion Assay.

Summary and Conclusion

This compound stands out as a potent, dual-acting GPR40 full agonist with robust effects on both insulin and GLP-1 secretion in preclinical models. Its efficacy, as indicated by its low nanomolar EC50 value, is comparable to that of Fasiglifam (TAK-875) in stimulating the Gq pathway. However, its ability to also engage the Gs pathway and stimulate significant GLP-1 release may offer a therapeutic advantage in achieving superior glycemic control and potentially beneficial effects on body weight.

Fasiglifam (TAK-875), while an effective insulin secretagogue, demonstrates the limitations of a "Gq-only" GPR40 agonist with respect to incretin secretion. Its development was unfortunately halted due to liver safety concerns, highlighting a critical challenge for this class of drugs[12].

PBI-4050 presents a different therapeutic approach, with its dual modulation of GPR40 and GPR84, primarily investigated for its anti-fibrotic properties. While it has shown positive effects on glycemic control in diabetic models, a direct comparison of its GPR40-mediated insulinotropic and incretin-secreting capabilities with dedicated GPR40 agonists like this compound is not well-established in the public domain.

For researchers and drug developers, the distinction between partial, "Gq-only" agonists and full, dual Gq/Gs agonists is a critical consideration in the design and evaluation of new GPR40-targeted therapies. The profile of this compound suggests that maximizing both the insulinotropic and incretin-releasing potential of GPR40 agonism may be a key strategy for developing highly effective treatments for type 2 diabetes. Future research should focus on direct, head-to-head comparative studies to fully elucidate the relative efficacy and safety profiles of these and other emerging GPR40 agonists.

References

A Comparative Analysis of GPR40 Agonists: BMS-986118 and TAK-875

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two G-protein coupled receptor 40 (GPR40) agonists: BMS-986118 and TAK-875 (fasiglifam). Both compounds were developed for the treatment of type 2 diabetes mellitus, aiming to enhance glucose-dependent insulin secretion. This document synthesizes preclinical and clinical data to offer an objective comparison of their performance, supported by experimental methodologies and visual representations of their mechanism of action.

Mechanism of Action: Targeting GPR40

Both this compound and TAK-875 are potent and selective agonists of GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and intestinal L-cells.[3] Activation of GPR40 in β-cells by agonists mimics the action of endogenous long-chain free fatty acids, leading to a signaling cascade that potentiates glucose-stimulated insulin secretion (GSIS).[4] This glucose-dependent mechanism of action is a key therapeutic advantage, as it is expected to minimize the risk of hypoglycemia.[4]

This compound was specifically designed as a dual-acting agonist, promoting both glucose-dependent insulin secretion and the secretion of the incretin hormone glucagon-like peptide-1 (GLP-1).[1][5] In contrast, TAK-875's primary described mechanism is the potentiation of GSIS.[3]

Signaling Pathway

The activation of GPR40 by agonists like this compound and TAK-875 initiates a signaling cascade primarily through the Gαq pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration is a critical step in the exocytosis of insulin-containing granules from pancreatic β-cells.

GPR40_Signaling_Pathway cluster_membrane Plasma Membrane GPR40 GPR40 (FFAR1) Gq Gq GPR40->Gq Activates Agonist This compound or TAK-875 Agonist->GPR40 Binds PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_release Ca2+ Release from ER IP3->Ca_release Insulin_Secretion Glucose-Dependent Insulin Secretion Ca_release->Insulin_Secretion Triggers

GPR40 Agonist Signaling Pathway

Quantitative Data Comparison

The following tables summarize the in vitro potency and preclinical pharmacokinetic profiles of this compound and TAK-875.

Table 1: In Vitro Potency (EC50) of GPR40 Agonists

CompoundAssay TypeSpeciesEC50 (nM)Reference
This compound IP1 AssayHuman9[6]
IP1 AssayMouse4.1[6]
IP1 AssayRat8.6[6]
Not SpecifiedNot Specified70[7]
TAK-875 IP1 AssayHuman6.6[6]
IP1 AssayMouse6.5[6]
IP1 AssayRat10.4[6]
IP ProductionCHO-hGPR4072[2]

Table 2: Preclinical Pharmacokinetic Parameters

CompoundSpeciesOral Bioavailability (%)Half-life (h)Reference
This compound Mouse1003.1[6]
Rat474.0[6]
Dog625.2[6]
Monkey6113[6]
TAK-875 Rat76.0~11.2-12.4[3][8]
Dog92.4Not Specified[3]

Clinical Trial Outcomes

The clinical development of TAK-875 was terminated in Phase III trials due to concerns about liver safety.[9][10] An increased incidence of elevated serum alanine aminotransferase (ALT) levels was observed in patients treated with fasiglifam compared to placebo and active comparators.[10] The pattern of liver injury was determined to be hepatocellular.[10] Although most of the ALT elevations were asymptomatic and resolved after discontinuation of the drug, the liver safety signal was significant enough to halt its development.[10] Mechanistic studies suggested that the formation of a reactive acyl glucuronide metabolite of TAK-875, inhibition of hepatic transporters, and mitochondrial toxicity might be contributing factors to the observed drug-induced liver injury (DILI).[11]

As of the latest available information, this compound has not progressed to late-stage clinical trials, and therefore, no comparable clinical outcome data is publicly available.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays commonly used to characterize GPR40 agonists.

In Vitro Potency Assessment: Calcium Mobilization Assay

This assay measures the ability of a compound to activate GPR40 and trigger an increase in intracellular calcium concentration.

Objective: To determine the EC50 of a GPR40 agonist.

Materials:

  • A cell line stably expressing human GPR40 (e.g., CHO-hGPR40).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (to prevent dye leakage).

  • Test compounds (this compound or TAK-875) at various concentrations.

  • A fluorescence imaging plate reader (FLIPR) or a similar instrument.

Procedure:

  • Cell Plating: Seed the GPR40-expressing cells into 96- or 384-well black, clear-bottom microplates and culture overnight to allow for cell attachment.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer. Remove the culture medium from the cells and add the dye-loading buffer. Incubate the plate for a specified time (e.g., 60 minutes) at 37°C to allow the cells to take up the dye.

  • Compound Addition and Measurement: Prepare serial dilutions of the test compounds. The plate reader is programmed to first measure a baseline fluorescence, then add the compound solutions to the wells, and immediately begin kinetic measurement of fluorescence intensity over a period of several minutes.

  • Data Analysis: The change in fluorescence upon compound addition is used to determine the response. The EC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Efficacy Assessment: Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard method to evaluate the effect of a compound on glucose metabolism in vivo.

Objective: To assess the ability of a GPR40 agonist to improve glucose tolerance in an animal model of diabetes or in healthy animals.

Materials:

  • Test animals (e.g., mice or rats).

  • Test compound formulated for oral administration.

  • Glucose solution (e.g., 2 g/kg body weight).

  • Blood glucose meter and test strips.

Procedure:

  • Fasting: Animals are fasted overnight (typically 16-18 hours) with free access to water.

  • Baseline Measurement: A baseline blood glucose measurement is taken from the tail vein (time 0).

  • Compound Administration: The test compound or vehicle is administered orally via gavage.

  • Glucose Challenge: After a specified time following compound administration (e.g., 30 or 60 minutes), a glucose solution is administered orally.

  • Blood Glucose Monitoring: Blood glucose levels are measured at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The blood glucose concentrations are plotted against time. The area under the curve (AUC) for the glucose excursion is calculated and compared between the compound-treated and vehicle-treated groups to determine the effect on glucose tolerance.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel GPR40 agonist.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Receptor Binding Assay (Determine Affinity) Functional_Assay Functional Assay (e.g., Calcium Mobilization) (Determine Potency - EC50) Binding_Assay->Functional_Assay Selectivity_Panel Selectivity Screening (Off-target effects) Functional_Assay->Selectivity_Panel PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) Selectivity_Panel->PK_Studies OGTT Oral Glucose Tolerance Test (Efficacy in improving glucose handling) PK_Studies->OGTT Tox_Studies Toxicology Studies (Safety Assessment) OGTT->Tox_Studies Candidate_Selection Candidate Selection for Further Development Tox_Studies->Candidate_Selection Lead_Compound Novel GPR40 Agonist Lead_Compound->Binding_Assay

Preclinical Evaluation Workflow for GPR40 Agonists

Conclusion

Both this compound and TAK-875 have demonstrated potent GPR40 agonist activity in preclinical studies. This compound showed a favorable dual-acting profile with both insulinotropic and GLP-1 secretagogue effects in preclinical models. TAK-875 progressed further into clinical development and showed efficacy in improving glycemic control in patients with type 2 diabetes. However, its development was halted due to liver safety concerns, highlighting a potential liability for this class of compounds. The comparative data presented in this guide underscores the importance of thorough preclinical and clinical evaluation, with a particular focus on potential off-target effects and metabolic liabilities, in the development of novel therapeutics. Future research in this area will likely focus on identifying GPR40 agonists with an improved safety profile.

References

A Comparative Guide: BMS-986118 and Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors in the Landscape of Type 2 Diabetes Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel GPR40 agonist, BMS-986118, and the established class of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the management of type 2 diabetes. The comparison is based on available preclinical and clinical data, focusing on their distinct mechanisms of action, efficacy, and the experimental protocols used for their evaluation.

Introduction

The management of type 2 diabetes mellitus is a continuously evolving field, with a focus on developing therapies that not only control hyperglycemia but also address the underlying pathophysiology of the disease with a favorable safety profile. DPP-IV inhibitors have become a cornerstone of oral anti-diabetic therapy, while GPR40 agonists like this compound represent a promising investigational approach. This guide aims to provide a comprehensive comparative overview to inform research and development decisions.

Mechanism of Action

The fundamental difference between this compound and DPP-IV inhibitors lies in their molecular targets and the subsequent signaling pathways they modulate to achieve glycemic control.

This compound: A GPR40 Agonist with a Dual Role

This compound is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed on pancreatic β-cells and intestinal L-cells.[2] The activation of GPR40 by this compound leads to a dual mechanism of action:

  • Glucose-Dependent Insulin Secretion: In the presence of elevated glucose levels, GPR40 activation on pancreatic β-cells potentiates insulin secretion.[2]

  • Incretin (GLP-1) Secretion: Activation of GPR40 on intestinal L-cells stimulates the release of glucagon-like peptide-1 (GLP-1).[2]

This dual action addresses two key pathological defects in type 2 diabetes: impaired insulin secretion and deficient incretin hormone levels.

DPP-IV Inhibitors: Enhancing Endogenous Incretin Action

Dipeptidyl peptidase-IV (DPP-IV) is an enzyme that rapidly inactivates the incretin hormones GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[3][4] DPP-IV inhibitors, also known as gliptins, are a class of oral medications that competitively and reversibly bind to the DPP-IV enzyme, preventing the degradation of endogenous incretins.[3] This leads to increased circulating levels of active GLP-1 and GIP, which in turn:

  • Stimulate glucose-dependent insulin secretion from pancreatic β-cells.[3]

  • Suppress glucagon secretion from pancreatic α-cells.[3]

  • Slow gastric emptying.[3]

The following diagram illustrates the distinct signaling pathways of this compound and DPP-IV inhibitors.

cluster_BMS This compound (GPR40 Agonist) Pathway cluster_DPPIV DPP-IV Inhibitor Pathway BMS This compound GPR40 GPR40 BMS->GPR40 L_cell Intestinal L-cell Beta_cell_BMS Pancreatic β-cell PLC_BMS PLC GPR40->PLC_BMS GLP1_BMS GLP-1 Secretion GPR40->GLP1_BMS on L-cells IP3_DAG IP3 & DAG PLC_BMS->IP3_DAG Ca_BMS ↑ Ca²⁺ IP3_DAG->Ca_BMS Insulin_BMS Insulin Secretion (Glucose-Dependent) Ca_BMS->Insulin_BMS DPPIV_Inhibitor DPP-IV Inhibitor DPPIV_Enzyme DPP-IV Enzyme DPPIV_Inhibitor->DPPIV_Enzyme Inhibits Beta_cell_DPPIV Pancreatic β-cell Alpha_cell_DPPIV Pancreatic α-cell Inactive_Incretins Inactive Incretins DPPIV_Enzyme->Inactive_Incretins GLP1_GIP Active GLP-1 & GIP GLP1_GIP->DPPIV_Enzyme Degraded by GLP1R_GIPR GLP-1R & GIPR GLP1_GIP->GLP1R_GIPR cAMP ↑ cAMP GLP1R_GIPR->cAMP Glucagon_DPPIV ↓ Glucagon Secretion GLP1R_GIPR->Glucagon_DPPIV on α-cells Insulin_DPPIV Insulin Secretion (Glucose-Dependent) cAMP->Insulin_DPPIV

Caption: Signaling pathways of this compound and DPP-IV inhibitors.

Comparative Efficacy

A direct head-to-head clinical comparison between this compound and DPP-IV inhibitors is not available, as this compound is an investigational compound with primarily preclinical data. The following tables summarize the available efficacy data for both.

In Vitro Potency
Compound/ClassTargetAssay TypeSpeciesEC₅₀/IC₅₀/KᵢReference
This compound GPR40IP1 AssayHuman9 nM[5]
IP1 AssayMouse4.1 nM[5]
IP1 AssayRat8.6 nM[5]
DPP-IV Inhibitors DPP-IVEnzyme InhibitionHumanSitagliptin: 19 nM (IC₅₀)[2]
Vildagliptin: 62 nM (IC₅₀)[2]
Saxagliptin: 50 nM (IC₅₀)[2]
Linagliptin: 1 nM (IC₅₀)[2]
Alogliptin: 24 nM (IC₅₀)[2]
Saxagliptin: 1.3 nM (Kᵢ)[6]
Vildagliptin: 13 nM (Kᵢ)[6]
In Vivo/Clinical Efficacy
Compound/ClassStudy PopulationKey Efficacy EndpointResultReference
This compound ZDF RatsHbA1c ReductionPotent 2.5% decrease at 1-15 mg/kg[5]
DPP-IV Inhibitors Patients with Type 2 DiabetesHbA1c Reduction (monotherapy)~0.5% - 1.0%[7]
Patients with Type 2 DiabetesHbA1c Reduction (with metformin)~0.6% - 1.1%[7]

Of note, preclinical studies have shown that this compound is synergistic with DPP-IV inhibitors at doses that are inactive as monotherapy (0.3 mg/kg).[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols for evaluating GPR40 agonists and DPP-IV inhibitors.

This compound (GPR40 Agonist) Evaluation

The following diagram outlines a general experimental workflow for the preclinical evaluation of a GPR40 agonist like this compound.

cluster_workflow Preclinical Workflow for GPR40 Agonist Evaluation start Compound Synthesis (this compound) in_vitro In Vitro Assays start->in_vitro ip1 IP1 Assay (Gq signaling) in_vitro->ip1 insulin_secretion Insulin Secretion Assay (MIN6 cells) in_vitro->insulin_secretion glp1_secretion GLP-1 Secretion Assay (STC-1 cells) in_vitro->glp1_secretion in_vivo In Vivo Animal Models in_vitro->in_vivo ogtt Oral Glucose Tolerance Test (OGTT) in_vivo->ogtt hba1c HbA1c Reduction (ZDF Rats) in_vivo->hba1c pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: Preclinical evaluation workflow for a GPR40 agonist.

In Vitro IP1 Assay (as per the primary publication for this compound):

The experimental procedures for the in vitro and in vivo biological studies of this compound are detailed in the Supporting Information of the primary publication in the Journal of Medicinal Chemistry, "Discovery of Potent and Orally Bioavailable Dihydropyrazole GPR40 Agonists".[2] The general principles of an IP1 assay are as follows:

  • Cell Culture: CHO cells stably expressing human, mouse, or rat GPR40 are cultured in an appropriate medium.

  • Cell Plating: Cells are seeded into 384-well plates and incubated.

  • Compound Addition: this compound at various concentrations is added to the wells.

  • Lysis and Detection: After incubation, cells are lysed, and the accumulated inositol monophosphate (IP1) is detected using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit.

  • Data Analysis: The HTRF signal is measured, and EC₅₀ values are calculated from the dose-response curves.

In Vivo Oral Glucose Tolerance Test (OGTT) in Rats:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Fasting: Animals are fasted overnight.

  • Compound Administration: this compound or vehicle is administered orally.

  • Glucose Challenge: After a specified time, an oral glucose load (e.g., 2 g/kg) is administered.

  • Blood Sampling: Blood samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose challenge.

  • Glucose Measurement: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to assess the improvement in glucose tolerance.

DPP-IV Inhibitor Evaluation

In Vitro DPP-IV Enzyme Inhibition Assay:

  • Reagents:

    • Human recombinant DPP-IV enzyme.

    • Fluorogenic substrate (e.g., Gly-Pro-AMC).

    • Assay buffer (e.g., Tris-HCl with NaCl and EDTA).

    • DPP-IV inhibitor (e.g., sitagliptin, vildagliptin) at various concentrations.

  • Procedure:

    • The DPP-IV enzyme is pre-incubated with the inhibitor in a 96-well plate.

    • The reaction is initiated by adding the fluorogenic substrate.

    • The fluorescence is measured kinetically over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot.

    • The percent inhibition is calculated for each inhibitor concentration.

    • The IC₅₀ value is determined by fitting the data to a dose-response curve.[4][8][9]

Summary and Future Perspectives

This compound and DPP-IV inhibitors represent two distinct and valuable approaches to the treatment of type 2 diabetes.

  • DPP-IV inhibitors are an established class of oral anti-diabetic drugs with a well-defined mechanism of action, proven clinical efficacy in lowering HbA1c, and a generally favorable safety profile with a low risk of hypoglycemia.[7] They are weight-neutral and available as monotherapy or in combination with other anti-diabetic agents.[7]

  • This compound , as a GPR40 agonist, offers a novel dual mechanism that not only enhances glucose-dependent insulin secretion but also stimulates the release of the incretin hormone GLP-1.[2][5] Preclinical data demonstrate its high potency and significant glucose-lowering effects in animal models.[5] The synergistic effect observed with DPP-IV inhibitors suggests potential for combination therapies.[5]

For the research and drug development community, the distinct yet complementary mechanisms of GPR40 agonists and DPP-IV inhibitors present exciting opportunities. Further clinical investigation of this compound is warranted to determine its efficacy and safety profile in humans and to explore its potential as a monotherapy or in combination with existing treatments like DPP-IV inhibitors. The development of GPR40 agonists could provide a new therapeutic option that addresses multiple pathophysiological defects in type 2 diabetes.

References

A Comparative Guide to Incretin-Based Therapies: Evaluating the Efficacy of BMS-986118

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic options for type 2 diabetes mellitus (T2DM) is continually evolving, with a significant focus on incretin-based therapies. These agents leverage the body's natural incretin system to improve glycemic control. This guide provides a comparative analysis of a novel investigational agent, BMS-986118, against established incretin-based therapies, namely glucagon-like peptide-1 (GLP-1) receptor agonists and dipeptidyl peptidase-4 (DPP-4) inhibitors.

This compound is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40).[1][2] While not a traditional incretin mimetic, its mechanism of action involves the stimulation of GLP-1 secretion, thus indirectly augmenting the incretin effect.[1][2] This guide synthesizes available preclinical data for this compound and contrasts it with the established clinical efficacy of leading GLP-1 receptor agonists (liraglutide and semaglutide) and a widely used DPP-4 inhibitor (sitagliptin).

It is crucial to note that, as of the latest available information, human clinical trial efficacy data for this compound is not publicly available. Therefore, the comparison for this compound is based on preclinical findings and its proposed mechanism of action.

Mechanism of Action and Signaling Pathways

Incretin-based therapies enhance glucose-dependent insulin secretion and suppress glucagon release. However, their underlying mechanisms differ significantly.

This compound (GPR40 Agonist): this compound acts as a GPR40 agonist. GPR40 is a receptor for free fatty acids and is expressed on pancreatic β-cells and intestinal L-cells. Activation of GPR40 on L-cells is proposed to stimulate the release of GLP-1. This endogenous GLP-1 then acts on its receptor on pancreatic β-cells to enhance glucose-stimulated insulin secretion (GSIS).

GPR40_Signaling_Pathway cluster_L_Cell Intestinal L-Cell cluster_Beta_Cell Pancreatic β-Cell This compound This compound GPR40_L GPR40 This compound->GPR40_L binds PLC_L PLC GPR40_L->PLC_L activates IP3_DAG_L IP3/DAG PLC_L->IP3_DAG_L produces Ca2_L Ca²⁺↑ IP3_DAG_L->Ca2_L leads to GLP1_Secretion GLP-1 Secretion Ca2_L->GLP1_Secretion triggers GLP1 GLP-1 GLP1_Secretion->GLP1 GLP1R GLP-1R GLP1->GLP1R binds AC Adenylyl Cyclase GLP1R->AC activates cAMP cAMP↑ AC->cAMP produces PKA_Epac2 PKA / Epac2 cAMP->PKA_Epac2 activates Insulin_Secretion Insulin Secretion (Glucose-Dependent) PKA_Epac2->Insulin_Secretion promotes

This compound Signaling Pathway

GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide): These are synthetic analogs of the native GLP-1 hormone. They directly bind to and activate the GLP-1 receptor on pancreatic β-cells, leading to enhanced GSIS. They are resistant to degradation by the DPP-4 enzyme, resulting in a longer duration of action compared to endogenous GLP-1.

GLP1_Signaling_Pathway cluster_Beta_Cell Pancreatic β-Cell GLP1_Agonist GLP-1 Receptor Agonist GLP1R GLP-1R GLP1_Agonist->GLP1R binds AC Adenylyl Cyclase GLP1R->AC activates cAMP cAMP↑ AC->cAMP produces PKA_Epac2 PKA / Epac2 cAMP->PKA_Epac2 activates Insulin_Secretion Insulin Secretion (Glucose-Dependent) PKA_Epac2->Insulin_Secretion promotes

GLP-1 Receptor Agonist Signaling Pathway

DPP-4 Inhibitors (e.g., Sitagliptin): These agents work by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of endogenous incretin hormones, including GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). By preventing this degradation, DPP-4 inhibitors increase the circulating levels of active GLP-1 and GIP, thereby enhancing their natural glucose-lowering effects.

DPP4_Inhibitor_Mechanism cluster_Systemic Systemic Circulation cluster_Beta_Cell_Effect Pancreatic β-Cell Effect Endogenous_GLP1 Endogenous GLP-1 DPP4_Enzyme DPP-4 Enzyme Endogenous_GLP1->DPP4_Enzyme degraded by Active_GLP1 Increased Active GLP-1 Endogenous_GLP1->Active_GLP1 Inactive_GLP1 Inactive GLP-1 DPP4_Enzyme->Inactive_GLP1 DPP4_Inhibitor DPP-4 Inhibitor DPP4_Inhibitor->DPP4_Enzyme inhibits Increased_Insulin Increased Insulin Secretion Active_GLP1->Increased_Insulin leads to

DPP-4 Inhibitor Mechanism of Action

Comparative Efficacy Data

The following tables summarize the available efficacy data for this compound (preclinical) and the selected incretin-based therapies (clinical).

Table 1: Preclinical Efficacy of this compound

ParameterSpeciesModelKey Findings
GPR40 Agonist Activity (EC50)HumanIn vitro9 nM
GLP-1 SecretionRatIn vivo (1 and 3 mg/kg)Increased active GLP-1 levels.
HbA1c ReductionZDF RatsIn vivo (1-15 mg/kg)Potent 2.5% decrease in HbA1c.

Source: Preclinical data presented at the 248th ACS National Meeting.[1]

Table 2: Clinical Efficacy of GLP-1 Receptor Agonists

TherapyTrial (Duration)ComparatorMean ∆ HbA1c from BaselineMean ∆ Body Weight from Baseline
Liraglutide (1.8 mg) LEAD-6 (26 weeks)Exenatide-1.12%-3.24 kg
Semaglutide (1.0 mg) SUSTAIN 7 (40 weeks)Dulaglutide 1.5 mg-1.8%-6.5 kg
Oral Semaglutide (14 mg) PIONEER 2 (52 weeks)Empagliflozin 25 mg-1.3%-3.8 kg

Sources: Data compiled from publicly available clinical trial results.

Table 3: Clinical Efficacy of DPP-4 Inhibitors

TherapyTrial SettingComparatorMean ∆ HbA1c from BaselineMean ∆ Body Weight from Baseline
Sitagliptin (100 mg) Monotherapy (24 weeks)Placebo-0.79%-0.2 kg
Sitagliptin (100 mg) Add-on to Metformin (24 weeks)Placebo-0.65%-0.1 kg

Sources: Data compiled from publicly available clinical trial results.

Experimental Protocols

Detailed experimental protocols are essential for the critical evaluation of therapeutic efficacy. Below are representative protocols for the types of studies cited in this guide.

Typical Phase 2a Clinical Trial Protocol for a Novel GPR40 Agonist (Hypothetical)

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Adults with T2DM inadequately controlled on metformin monotherapy (HbA1c 7.0-10.0%).

  • Intervention:

    • Group 1: this compound (Dose 1) once daily + metformin

    • Group 2: this compound (Dose 2) once daily + metformin

    • Group 3: Placebo once daily + metformin

  • Duration: 12 weeks.

  • Primary Endpoint: Change from baseline in HbA1c at week 12.

  • Secondary Endpoints:

    • Change from baseline in fasting plasma glucose (FPG) and body weight.

    • Proportion of patients achieving HbA1c < 7.0%.

    • Safety and tolerability assessments.

Representative Phase 3a Clinical Trial Protocol for a GLP-1 Receptor Agonist

  • Study Design: A multicenter, randomized, double-blind, active-controlled, parallel-group non-inferiority (and superiority) trial.[3]

  • Participants: Adults with T2DM inadequately controlled on one or two oral antidiabetic drugs (OADs).[3]

  • Intervention:

    • Group 1: Once-weekly GLP-1 RA + background OAD(s)

    • Group 2: Active comparator (e.g., another GLP-1 RA or a DPP-4 inhibitor) + background OAD(s)

  • Duration: 26 to 52 weeks.[3]

  • Primary Endpoint: Change from baseline in HbA1c.[3]

  • Key Secondary Endpoints:

    • Change from baseline in body weight.[3]

    • Proportion of patients achieving HbA1c < 7.0%.

    • Cardiovascular safety endpoints.

Clinical_Trial_Workflow cluster_groups Treatment Arms Screening Screening & Enrollment Randomization Randomization Screening->Randomization Arm_A Investigational Drug Randomization->Arm_A Arm_B Comparator/Placebo Randomization->Arm_B Treatment_Period Treatment Period (e.g., 26-52 weeks) Follow_up Follow-up Treatment_Period->Follow_up Data_Analysis Data Analysis & Reporting Follow_up->Data_Analysis Arm_A->Treatment_Period Arm_B->Treatment_Period

Generalized Clinical Trial Workflow

Discussion and Future Directions

The preclinical data for this compound suggests a promising profile with a dual mechanism of action that promotes both insulin and incretin secretion.[1][2] The potent HbA1c reduction observed in animal models indicates its potential as an effective glucose-lowering agent.[1] However, the absence of human clinical trial data makes a direct comparison of its efficacy and safety with established therapies like GLP-1 receptor agonists and DPP-4 inhibitors speculative.

GLP-1 receptor agonists have demonstrated robust efficacy in reducing both HbA1c and body weight, with some agents also showing cardiovascular benefits.[4] DPP-4 inhibitors offer a more modest glycemic control with a neutral effect on body weight and a generally favorable side-effect profile.[5]

The future development of this compound and other GPR40 agonists will depend on the outcomes of rigorous clinical trials in humans. Key areas of investigation will include:

  • Efficacy: Demonstrating significant and sustained reductions in HbA1c and body weight in diverse patient populations.

  • Safety: A thorough evaluation of the long-term safety profile, including cardiovascular and pancreatic safety.

  • Comparative Effectiveness: Head-to-head trials comparing GPR40 agonists with existing therapies will be crucial to establish their place in the T2DM treatment algorithm.

References

BMS-986118: A Comparative Selectivity Profile Against Other Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of BMS-986118, a potent and selective G protein-coupled receptor 40 (GPR40) agonist, against other receptors. The information is compiled from publicly available preclinical data to assist researchers and drug development professionals in evaluating its potential for off-target effects.

Executive Summary

This compound is a novel GPR40 agonist developed by Bristol-Myers Squibb for the potential treatment of type 2 diabetes.[1][2][3] It is designed to enhance glucose-dependent insulin secretion and stimulate the release of glucagon-like peptide-1 (GLP-1).[1][3] A key aspect of its development was the optimization of its selectivity profile to minimize off-target activities that were observed with earlier GPR40 agonists, such as effects on peroxisome proliferator-activated receptor-gamma (PPARγ).[1] While specific, comprehensive panel data for this compound against a wide array of receptors is not publicly available, information from related compounds and discovery program goals indicate a favorable selectivity profile.

Selectivity Profile of this compound and Related Compounds

While a detailed quantitative dataset for this compound against a broad receptor panel has not been published, the development program emphasized high selectivity. Earlier GPR40 agonists were reported to have off-target activities, including interactions with PPARγ. The optimization of the chemical structure leading to this compound was aimed at eliminating this activity.[1]

For context, a study on similar GPR40 ago-PAMs from Bristol-Myers Squibb detailed the screening of analogous compounds against a broad panel of G protein-coupled receptors (GPCRs), ion channels, transporters, and enzymes at a concentration of 10 µM. This screening also assessed selectivity against other free fatty acid receptors (GPR41, GPR43, and GPR120). The results for these related compounds indicated that structural modifications, such as introducing conformational constraints, significantly improved selectivity by reducing the number of off-target hits.

Based on available information, the selectivity profile of this compound is characterized by:

  • High potency and agonism at GPR40.

  • Minimal to no activity at PPARγ. [1]

  • Likely low activity against a broad range of other receptors, ion channels, and transporters , based on the stated goals of the discovery program and data from structurally related compounds.

A summary of the expected selectivity is presented below. Note that the values for other receptors are inferred from the general statements about selectivity and the lack of reported off-target effects.

Receptor/Target FamilyTargetThis compound Activity (Expected)Reference Compounds Activity
Primary Target GPR40 (FFAR1)Potent Agonist (EC50 ~70 nM)[4]Potent Agonists
Nuclear Receptors PPARγNo significant activitySome earlier agonists showed activity
Other FFARs GPR41, GPR43, GPR120Low to no activityVariable
Broad Panel Various GPCRs, Ion Channels, Transporters, EnzymesLow to no activity at 10 µMImproved selectivity with structural optimization

Experimental Protocols

The following are representative experimental protocols that are typically used for selectivity profiling of a compound like this compound.

Radioligand Binding Assays

This method is used to determine the binding affinity of a test compound to a specific receptor.

  • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the target receptor.

  • Assay Buffer: A suitable buffer is used to maintain pH and ionic strength.

  • Radioligand: A specific radiolabeled ligand for the target receptor is used.

  • Incubation: A fixed concentration of the radioligand is incubated with the cell membranes and varying concentrations of the test compound (e.g., this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., Calcium Flux Assay for GPR40)

This method measures the functional response of a cell upon receptor activation.

  • Cell Culture: Cells stably expressing the target receptor (e.g., GPR40) are cultured and plated in a microplate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

Visualizations

GPR40 Signaling Pathway

The primary mechanism of action of this compound is the activation of the GPR40 receptor, which is a Gq-coupled GPCR. This leads to the activation of Phospholipase C (PLC) and subsequent downstream signaling events that result in glucose-dependent insulin secretion.

GPR40_Signaling_Pathway BMS986118 This compound GPR40 GPR40 BMS986118->GPR40 binds to Gq Gq protein GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Insulin_Exocytosis Insulin Granule Exocytosis Ca_release->Insulin_Exocytosis triggers Ca_influx Ca²⁺ Influx Ca_influx->Insulin_Exocytosis triggers PKC->Insulin_Exocytosis potentiates

Caption: GPR40 signaling pathway activated by this compound.

Experimental Workflow for Selectivity Profiling

The process of determining the selectivity of a compound involves a series of standardized assays against a panel of potential off-targets.

Selectivity_Profiling_Workflow cluster_0 Compound Preparation cluster_1 Primary Target Assay cluster_2 Off-Target Screening cluster_3 Data Analysis & Interpretation Test_Compound Test Compound (e.g., this compound) Primary_Assay Functional Assay (e.g., GPR40 Calcium Flux) Test_Compound->Primary_Assay Broad_Panel Broad Receptor Panel (e.g., GPCRs, Ion Channels, Kinases, Transporters) Test_Compound->Broad_Panel Primary_Data Determine EC50/Potency Primary_Assay->Primary_Data Selectivity_Ratio Determine Selectivity Ratio (Off-target Ki / Primary Target EC50) Primary_Data->Selectivity_Ratio Binding_Assays Radioligand Binding Assays Broad_Panel->Binding_Assays Functional_Assays Functional Assays Broad_Panel->Functional_Assays Data_Analysis Calculate Ki / IC50 values Binding_Assays->Data_Analysis Functional_Assays->Data_Analysis Data_Analysis->Selectivity_Ratio Profile Generate Selectivity Profile Selectivity_Ratio->Profile

Caption: Workflow for in vitro selectivity profiling.

References

GPR40 Agonists: A Comparative Analysis of Side Effect Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion.[1][2][3][4] However, the clinical development of GPR40 agonists has been hampered by safety concerns, most notably hepatotoxicity. This guide provides a comparative analysis of the side effect profiles of prominent GPR40 agonists, supported by experimental data and detailed methodologies, to inform future drug development efforts in this class.

Key GPR40 Agonists and Their Side Effect Profiles

The landscape of GPR40 agonists is largely defined by the clinical trajectory of fasiglifam (TAK-875), a potent agonist that reached Phase III trials before its development was terminated due to liver safety concerns.[5][6][7][8] Other agonists, such as AMG 837, have also been investigated, providing valuable comparative data.

Fasiglifam (TAK-875)

Fasiglifam demonstrated robust efficacy in improving glycemic control.[5][9][10] However, its clinical development was halted due to a significant incidence of drug-induced liver injury (DILI).[5][6][7][8]

Primary Side Effect: Hepatotoxicity

Clinical trial data revealed a higher incidence of elevated liver enzymes in patients treated with fasiglifam compared to placebo.[5][7]

Liver Enzyme ElevationFasiglifam IncidencePlacebo IncidenceP-value
ALT or AST ≥3x ULN2.1% - 2.7%0.5%< 0.001
ALT or AST ≥10x ULN0.31%0.06%< 0.001
ULN: Upper Limit of Normal. Data compiled from multiple sources.[5][7]

Mechanistic studies suggest that fasiglifam-induced hepatotoxicity may be multifactorial, involving:

  • Formation of Reactive Metabolites: Fasiglifam can form a reactive acyl glucuronide metabolite that can covalently bind to liver proteins.[11][12]

  • Inhibition of Hepatic Transporters: The drug and its acyl glucuronide metabolite can inhibit key hepatic transporters like MRP2, MRP3, MRP4, and BSEP, potentially disrupting bile acid homeostasis.[5][12]

  • Mitochondrial Toxicity: Fasiglifam has been shown to inhibit mitochondrial respiration.[12]

Other Side Effects

  • Hypoglycemia: A key advantage of GPR40 agonists is their glucose-dependent mechanism of action, which is expected to confer a low risk of hypoglycemia.[2][13] Clinical data for fasiglifam supports this, with a low incidence of hypoglycemia comparable to placebo and significantly lower than sulfonylureas like glimepiride.[9][13][14]

  • Gastrointestinal Effects: While less prominent than liver injury, some gastrointestinal side effects have been reported with GLP-1 receptor agonists, a related class of diabetes drugs.[15] Data specific to fasiglifam's gastrointestinal profile is less detailed in the available literature.

AMG 837

AMG 837 is another GPR40 agonist that has been evaluated in preclinical and early clinical studies.[8][16][17][18][19]

Side Effect Profile

Detailed clinical side effect data for AMG 837 is less publicly available compared to fasiglifam. Preclinical studies in rodents showed that AMG 837 enhances insulin secretion and lowers glucose levels without causing hypoglycemia.[17][18] The long-term safety profile, particularly regarding hepatotoxicity, has not been as extensively characterized in the public domain.

Experimental Protocols

Assessment of Drug-Induced Liver Injury (DILI)

A multi-pronged approach is crucial for evaluating the potential for DILI.

1. In Vitro Assays:

  • Hepatocyte Toxicity Assays: Primary human hepatocytes or hepatoma cell lines (e.g., HepG2) are incubated with the test compound at various concentrations. Cell viability is assessed using assays such as MTT or LDH release.[20]

  • Reactive Metabolite Trapping: Incubations with human liver microsomes or hepatocytes in the presence of trapping agents like glutathione can identify the formation of reactive metabolites.[12]

  • Transporter Inhibition Assays: Membrane vesicles expressing specific hepatic transporters (e.g., BSEP, MRPs) are used to determine the inhibitory potential of the drug and its metabolites.[12]

  • Mitochondrial Toxicity Assays: Isolated mitochondria or whole cells are used to measure effects on mitochondrial respiration (e.g., oxygen consumption rate) and membrane potential.[12]

2. In Vivo Studies:

  • Rodent Toxicity Studies: Rodents are administered the test compound for various durations (acute and chronic). Liver injury is assessed by monitoring serum levels of ALT, AST, and bilirubin, followed by histopathological examination of liver tissue.[20]

  • Noninvasive Imaging: Techniques like near-infrared fluorescence imaging can be used for early detection of liver injury in animal models.[21]

3. Clinical Trial Monitoring:

  • Liver Function Tests: Regular monitoring of serum ALT, AST, alkaline phosphatase (ALP), and total bilirubin is standard in clinical trials of new drugs.[22][23][24] The FDA provides guidance on stopping rules based on the magnitude of these elevations.[22]

Assessment of Hypoglycemia Risk

1. In Vitro Insulin Secretion Assays:

  • Isolated pancreatic islets or insulin-secreting cell lines (e.g., MIN6) are incubated with the GPR40 agonist at low and high glucose concentrations. Insulin secretion is measured to confirm glucose-dependent activity.[17]

2. In Vivo Euglycemic/Hypoglycemic Clamp Studies:

  • These studies in animals or humans directly assess the effect of a drug on glucose metabolism and insulin secretion under controlled glucose levels.

3. Clinical Trial Monitoring:

  • Blood Glucose Monitoring: Frequent self-monitoring of blood glucose by patients and the use of continuous glucose monitors (CGM) are employed to detect any episodes of hypoglycemia.[25][26][27]

  • Symptom Reporting: Patients are educated to recognize and report symptoms of hypoglycemia.[28]

Signaling Pathways and Experimental Workflows

GPR40_Signaling_Pathway cluster_cell Pancreatic β-cell GPR40_Agonist GPR40 Agonist GPR40 GPR40 GPR40_Agonist->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto ↑ Intracellular Ca2+ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Insulin_Vesicles Insulin Vesicles Ca2_cyto->Insulin_Vesicles Triggers fusion PKC->Insulin_Vesicles Potentiates Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: GPR40 signaling pathway in pancreatic β-cells.

DILI_Assessment_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Assessment Hepatocyte_Toxicity Hepatocyte Viability Assays Decision1 Evidence of Hepatotoxicity? Hepatocyte_Toxicity->Decision1 Reactive_Metabolites Reactive Metabolite Trapping Reactive_Metabolites->Decision1 Transporter_Inhibition Transporter Inhibition Assays Transporter_Inhibition->Decision1 Mitochondrial_Toxicity Mitochondrial Function Assays Mitochondrial_Toxicity->Decision1 Rodent_Studies Rodent Toxicity Studies (Serum Biomarkers, Histopathology) Decision2 Liver Signal in Animals? Rodent_Studies->Decision2 Clinical_Monitoring Clinical Trial Monitoring (Liver Function Tests) Decision3 Elevated LFTs in Humans? Clinical_Monitoring->Decision3 Start New GPR40 Agonist Start->Hepatocyte_Toxicity Start->Reactive_Metabolites Start->Transporter_Inhibition Start->Mitochondrial_Toxicity Decision1->Rodent_Studies No Stop High Risk - Terminate Development Decision1->Stop Yes Decision2->Clinical_Monitoring No Decision2->Stop Yes Decision3->Stop Yes Proceed Low Risk - Proceed to Next Stage Decision3->Proceed No

Caption: Workflow for assessing drug-induced liver injury.

Conclusion

The clinical development of GPR40 agonists highlights a critical challenge in drug development: balancing efficacy with safety. The case of fasiglifam underscores the importance of a thorough and early assessment of potential hepatotoxicity. While the glucose-dependent mechanism of GPR40 agonists offers a significant advantage in minimizing hypoglycemia, the risk of idiosyncratic DILI remains a major hurdle. Future development of GPR40 agonists will require careful molecular design to mitigate the off-target effects that may contribute to liver injury, alongside rigorous preclinical and clinical safety evaluations. Understanding the structure-toxicity relationships within this class will be paramount to successfully bringing a safe and effective GPR40 agonist to market for the treatment of type 2 diabetes.

References

GPR40 Agonists in Diabetic Animal Models: A Comparative Analysis of BMS-986118 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of BMS-986118, a novel GPR40 agonist, against other GPR40 agonists, TAK-875 (Fasiglifam) and AMG 837, in various diabetic animal models. The data presented is compiled from publicly available experimental studies to facilitate an objective evaluation of these compounds.

Mechanism of Action: GPR40 Agonism

G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells. Its activation by long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS). GPR40 agonists are a class of therapeutic agents designed to mimic this effect, thereby offering a glucose-dependent mechanism for improving glycemic control in type 2 diabetes. This compound is a potent and selective GPR40 agonist with a dual mechanism of action, promoting both glucose-dependent insulin and incretin (GLP-1) secretion.[1][2]

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LCFA Long-chain Fatty Acids (LCFA) GPR40 GPR40/FFAR1 LCFA->GPR40 GPR40_Agonist GPR40 Agonist (e.g., this compound) GPR40_Agonist->GPR40 Gq Gαq GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG produces IP3 Inositol Trisphosphate (IP3) PIP2->IP3 produces PKC Protein Kinase C (PKC) DAG->PKC activates ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Insulin_Vesicles Insulin Vesicle Exocytosis PKC->Insulin_Vesicles potentiates Ca2 Ca²⁺ (intracellular) ER->Ca2 releases Ca2->Insulin_Vesicles triggers Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GPR40 signaling pathway in pancreatic β-cells.

Comparative Efficacy Data

The following tables summarize the in vitro potency and in vivo efficacy of this compound compared to TAK-875 and AMG 837 in various preclinical models.

In Vitro Potency (EC₅₀, nM)
CompoundHuman GPR40Mouse GPR40Rat GPR40
This compound 94.18.6
TAK-875 6.66.510.4
AMG 837 142 (Insulin Secretion, Mouse Islets)--

Data for this compound and TAK-875 are from IP1 assays.[3] Data for AMG 837 is from an insulin secretion assay in isolated mouse islets.[4]

In Vivo Efficacy in Diabetic Animal Models
CompoundDoseTreatment DurationKey Finding
This compound 1-15 mg/kgNot SpecifiedPotent 2.5% decrease in Hemoglobin A1c levels.[3]
TAK-875 3-10 mg/kgSingle DoseImproved postprandial and fasting hyperglycemia.[5]
AMG 837 0.3, 1, 3 mg/kg21 Days (Zucker Fatty Rat)Persistent improvement in glucose tolerance.[4][6]
CompoundAnimal ModelDoseKey Finding
TAK-875 N-STZ-1.5 Rats3-30 mg/kgDose-dependent improvement in glucose tolerance (AUC reduced by 37.6% at 30 mg/kg).[5]
AMG 837 Sprague-Dawley Rats0.03-0.3 mg/kgDose-dependent suppression of plasma glucose levels during an intraperitoneal glucose tolerance test (IPGTT), with an 18.8% improvement in glucose AUC at 0.3 mg/kg.[6]
TAK-875 N-STZ-1.5 Rats10 mg/kg/dayMaintained glucose-lowering effects after 15 weeks of treatment.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Oral Glucose Tolerance Test (OGTT) in N-STZ-1.5 Rats (for TAK-875)
  • Animal Model: 17-week-old male N-STZ-1.5 rats were used.[7]

  • Acclimatization: Animals were acclimatized to the laboratory environment before the experiment.

  • Fasting: Rats were fasted overnight prior to the test.[7]

  • Drug Administration: A single oral dose of TAK-875 (10 mg/kg) or vehicle (0.5% methylcellulose) was administered.[7]

  • Glucose Challenge: Sixty minutes after drug administration, an oral glucose load of 1.5 g/kg was given.[7]

  • Blood Sampling: Blood samples were collected from the tail vein at pre-dose, 0 (before glucose load), 10, 30, 60, and 120 minutes after the glucose load.[7]

  • Analysis: Plasma glucose and insulin levels were measured using an autoanalyzer and a Rat Insulin ELISA Kit, respectively.[7]

Intraperitoneal Glucose Tolerance Test (IPGTT) in Zucker Fatty Rats (for AMG 837)
  • Animal Model: 8-week-old male Zucker fatty (fa/fa) rats were used.

  • Drug Administration: A single oral gavage of AMG 837 (0.3, 1, and 3 mg/kg) or vehicle was administered.

  • Glucose Challenge: Thirty minutes after drug administration, an intraperitoneal glucose challenge was performed.

  • Blood Sampling and Analysis: Blood glucose and plasma insulin levels were measured at various time points post-glucose challenge to assess glucose excursion and insulin secretion.

Chronic Efficacy Study in ZDF Rats (General Protocol)

While the specific protocol for the this compound HbA1c study is not detailed in the available abstract, a general protocol for such a study would involve:

  • Animal Model: Male Zucker Diabetic Fatty (ZDF) rats, typically starting at an age where hyperglycemia is developing.

  • Dosing: Daily oral administration of the test compound (e.g., this compound at 1-15 mg/kg) or vehicle for a specified duration (e.g., 4-8 weeks).

  • Monitoring: Body weight and food/water intake are monitored regularly.

  • Blood Sampling: Periodic blood samples are collected (e.g., weekly or bi-weekly) for the measurement of blood glucose and HbA1c.

  • HbA1c Analysis: Whole blood is collected in EDTA-containing tubes. HbA1c levels are determined using commercially available kits, often employing methods like enzymatic assays or HPLC.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Animal_Model Select Diabetic Animal Model (e.g., ZDF Rat) Acclimatization Acclimatize Animals Animal_Model->Acclimatization Grouping Randomize into Treatment Groups (Vehicle, Drug Doses) Acclimatization->Grouping Dosing Administer Drug/Vehicle (e.g., Daily Oral Gavage) Grouping->Dosing Monitoring Monitor Health, Body Weight, etc. Dosing->Monitoring OGTT Perform Oral Glucose Tolerance Test (OGTT) Dosing->OGTT Acute or Chronic HbA1c Measure HbA1c Levels Dosing->HbA1c Chronic Data_Analysis Analyze Data (e.g., AUC, % Change) OGTT->Data_Analysis HbA1c->Data_Analysis

Caption: General workflow for preclinical anti-diabetic drug evaluation.

Conclusion

References

Comparative Cross-Reactivity Analysis of BMS-986118

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the G protein-coupled receptor 40 (GPR40) agonist, BMS-986118, focusing on its cross-reactivity and selectivity profile based on available preclinical data. This compound has been developed as a potent and selective GPR40 agonist with a dual mechanism of action, promoting both glucose-dependent insulin and incretin secretion.[1][2]

Potency and Selectivity of this compound

This compound is a potent, orally active, and selective GPR40 agonist with an EC50 of 0.07 µM.[3] Preclinical studies have highlighted its high selectivity for GPR40. A key optimization in its development was the elimination of off-target activity at the peroxisome proliferator-activated receptor-gamma (PPARγ), a common liability in earlier GPR40 agonists.[4]

Comparative Potency against GPR40

This compound has demonstrated potent activity against human, mouse, and rat GPR40. The table below compares the half-maximal effective concentration (EC50) of this compound with another GPR40 agonist, TAK-875, in inositol monophosphate (IP1) accumulation assays.

CompoundHuman GPR40 EC50 (nM)Mouse GPR40 EC50 (nM)Rat GPR40 EC50 (nM)
This compound 94.18.6
TAK-8756.66.510.4
Data sourced from IP1 assays.[4]
Cross-Reactivity Profile

While comprehensive public data on the cross-reactivity of this compound against a broad panel of receptors and enzymes is limited, its development focused on minimizing off-target effects.

TargetThis compound ActivityNotes
GPR40 (FFAR1)AgonistPrimary target.
PPARγNo significant activityOptimized to overcome off-target activity seen in earlier compounds.[4]

Signaling Pathway and Mechanism of Action

This compound acts as an agonist at the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This receptor is primarily expressed on pancreatic β-cells and enteroendocrine L-cells. The activation of GPR40 by this compound leads to a dual mechanism of action:

  • Glucose-Dependent Insulin Secretion: In pancreatic β-cells, GPR40 activation potentiates glucose-stimulated insulin secretion (GSIS). This occurs through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, and DAG activates protein kinase C (PKC), both contributing to the amplification of insulin exocytosis in the presence of elevated glucose.

  • Incretin Secretion: In enteroendocrine L-cells of the gut, GPR40 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1).[4] GLP-1 is an incretin hormone that further enhances glucose-dependent insulin secretion from pancreatic β-cells and has additional beneficial effects on glucose homeostasis.

GPR40_Signaling_Pathway This compound Signaling Pathway cluster_pancreatic_beta_cell Pancreatic β-cell cluster_enteroendocrine_l_cell Enteroendocrine L-cell BMS_beta This compound GPR40_beta GPR40 BMS_beta->GPR40_beta Gaq_beta Gαq/11 GPR40_beta->Gaq_beta PLC_beta PLC Gaq_beta->PLC_beta PIP2_beta PIP2 PLC_beta->PIP2_beta IP3_beta IP3 PIP2_beta->IP3_beta DAG_beta DAG PIP2_beta->DAG_beta Ca_beta Ca²⁺ Release IP3_beta->Ca_beta PKC_beta PKC Activation DAG_beta->PKC_beta Insulin Insulin Secretion (Glucose-Dependent) Ca_beta->Insulin PKC_beta->Insulin BMS_lcell This compound GPR40_lcell GPR40 BMS_lcell->GPR40_lcell Gaq_lcell Gαq/11 GPR40_lcell->Gaq_lcell PLC_lcell PLC Gaq_lcell->PLC_lcell Ca_lcell Ca²⁺ Release PLC_lcell->Ca_lcell GLP1 GLP-1 Secretion Ca_lcell->GLP1 GLP1->Insulin Stimulates

Caption: this compound activates GPR40 in pancreatic β-cells and enteroendocrine L-cells.

Experimental Protocols

Detailed experimental protocols for the cross-reactivity studies of this compound are not publicly available. However, the cited assays are standard methods in pharmacology and drug discovery. The following are generalized protocols for the types of experiments likely conducted.

Inositol Monophosphate (IP1) Accumulation Assay for GPR40 Potency

This functional assay is used to quantify the activation of Gαq-coupled receptors like GPR40.

  • Cell Culture: A stable cell line expressing the human, mouse, or rat GPR40 receptor (e.g., CHO-K1 or HEK293 cells) is cultured in appropriate media and conditions.

  • Assay Preparation: Cells are seeded into 96-well or 384-well plates and grown to confluency.

  • Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent IP1 degradation. Subsequently, cells are stimulated with varying concentrations of this compound or a reference compound (e.g., TAK-875) for a defined period (e.g., 30-60 minutes) at 37°C.

  • Lysis and Detection: Cells are lysed, and the accumulated IP1 is detected using a competitive immunoassay, typically employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.

  • Data Analysis: The HTRF signal is inversely proportional to the IP1 concentration. A standard curve is used to determine the IP1 concentration in the samples. The data is then fitted to a four-parameter logistic equation to determine the EC50 value.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activity Assay

To assess off-target effects, a cell-based reporter gene assay is commonly used.

  • Cell Line: A suitable cell line (e.g., HEK293T) is co-transfected with an expression vector for human PPARγ and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).

  • Compound Incubation: The transfected cells are treated with various concentrations of this compound, a known PPARγ agonist (positive control, e.g., rosiglitazone), and a vehicle control for 18-24 hours.

  • Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The luminescence signal is normalized to a control for cell viability (e.g., a co-transfected β-galactosidase reporter or a cell viability assay). The fold activation relative to the vehicle control is calculated to determine any agonist activity of this compound at PPARγ.

Experimental_Workflow General Experimental Workflow for Selectivity Profiling cluster_primary_assay Primary Target Assay (GPR40) cluster_secondary_assay Off-Target Assay (e.g., PPARγ) start_primary GPR40-expressing cells step1_primary Seed cells in assay plates start_primary->step1_primary step2_primary Add this compound at various concentrations step1_primary->step2_primary step3_primary Incubate step2_primary->step3_primary step4_primary Measure IP1 accumulation (HTRF) step3_primary->step4_primary end_primary Determine EC50 step4_primary->end_primary start_secondary Cells transfected with PPARγ and reporter gene step1_secondary Seed cells in assay plates start_secondary->step1_secondary step2_secondary Add this compound at various concentrations step1_secondary->step2_secondary step3_secondary Incubate step2_secondary->step3_secondary step4_secondary Measure reporter gene activity (e.g., Luciferase) step3_secondary->step4_secondary end_secondary Assess off-target activation step4_secondary->end_secondary

Caption: Generalized workflow for primary and off-target functional assays.

References

Safety Operating Guide

Navigating the Disposal of BMS-986118: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information, this document outlines the operational and disposal plan for the investigational compound BMS-986118. In the absence of a specific Safety Data Sheet (SDS), these procedural, step-by-step guidelines are based on best practices for the handling and disposal of potent, research-grade pharmaceutical compounds.

For researchers, scientists, and drug development professionals, the responsible management of investigational compounds is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This compound, a G protein-coupled receptor 40 (GPR40) agonist, requires careful handling and a well-defined disposal protocol. This guide provides a comprehensive framework for its proper disposal.

Core Principles of Chemical Waste Disposal

The foundation of safe laboratory practice rests on a clear understanding of how to manage chemical waste. The following principles should be applied to the disposal of this compound:

  • Waste Minimization: The most effective strategy is to minimize the generation of hazardous waste from the outset. This includes careful planning of experiments to use only the necessary amount of the compound.

  • Segregation: All waste streams containing this compound must be kept separate from non-hazardous waste and other incompatible chemical waste to prevent dangerous reactions.

  • Proper Labeling: Every waste container must be clearly and accurately labeled with its contents, including the full chemical name and any known hazards.

  • Container Integrity: Waste must be stored in containers that are in good condition, compatible with the chemical, and securely sealed to prevent leaks or spills.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations governing hazardous waste.

Quantitative Data for Hazardous Waste Handling

For quick reference, the following table summarizes key quantitative guidelines for handling hazardous chemical waste in a laboratory setting.

ParameterGuidelineRationale
Container Fill Volume Do not exceed 90% of the container's total capacity.To prevent spills and allow for vapor expansion.
Acute Hazardous Waste Container Rinsing Triple rinse with a solvent capable of removing the residue. Each rinse should use a solvent volume of approximately 5% of the container's capacity.[1]To ensure the thorough removal of acutely hazardous residues before the container is disposed of as regular trash.[1]

Experimental Protocols: Step-by-Step Disposal Procedures for this compound

The following detailed methodologies provide a clear path for the safe disposal of this compound in various forms.

Personal Protective Equipment (PPE) and Initial Handling

Before beginning any disposal procedures, it is crucial to be outfitted with the appropriate PPE. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Waste Identification and Segregation

Properly identify and segregate all materials that have come into contact with this compound. This creates distinct waste streams for safe management.

cluster_0 Waste Generation Sources cluster_1 Segregated Waste Streams Unused Compound Unused Compound Solid Waste Solid Waste Unused Compound->Solid Waste Contaminated Solvents Contaminated Solvents Liquid Waste Liquid Waste Contaminated Solvents->Liquid Waste Reaction Mixtures Reaction Mixtures Reaction Mixtures->Liquid Waste Contaminated Lab Supplies Contaminated Lab Supplies Contaminated Lab Supplies->Solid Waste Sharps Waste Sharps Waste Needles, Syringes Needles, Syringes Needles, Syringes->Sharps Waste

This compound Waste Segregation Workflow
Disposal of Solid Waste

Solid waste includes unused or expired this compound powder, as well as contaminated items like pipette tips, gloves, and vials.

  • Place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container.

  • This container should be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".

  • Store the sealed container in a designated satellite accumulation area that has secondary containment to mitigate any potential spills.

Disposal of Liquid Waste

This category includes unused solutions of this compound and solvents used for rinsing contaminated labware.

  • Collect all liquid waste in a chemically compatible, leak-proof container with a secure, tight-fitting lid.

  • Label the container with "Hazardous Waste" and a complete list of its contents, including "this compound" and any solvents, with their approximate concentrations.

  • As a precautionary measure, chemical inactivation through methods like oxidation or hydrolysis can be considered for unused solutions, but always consult with your institution's Environmental Health and Safety (EHS) department before attempting any chemical treatment of waste.[2]

  • Store the liquid waste container in a designated and properly labeled satellite accumulation area with secondary containment.

Disposal of Sharps

Any sharps, such as needles or syringes, that are contaminated with this compound must be handled with extreme care.

  • Immediately after use, dispose of all contaminated sharps in a designated, puncture-resistant, and leak-proof sharps container.[2]

  • These containers must be clearly labeled to indicate that they contain pharmaceutical waste.[2]

  • Do not overfill sharps containers; they should be sealed when approximately three-quarters full.[2]

Final Disposal Logistics

The ultimate disposal of all this compound waste is a coordinated effort with your institution's EHS office.

Segregated Waste Segregated Waste Properly Labeled Containers Properly Labeled Containers Segregated Waste->Properly Labeled Containers Secure Storage Secure Storage Properly Labeled Containers->Secure Storage EHS Pickup Request EHS Pickup Request Secure Storage->EHS Pickup Request Compliant Disposal Compliant Disposal EHS Pickup Request->Compliant Disposal

Final Disposal Workflow for this compound
  • Contact EHS: Once a waste container is full, or if the waste has been stored for the maximum allowable time per institutional policy, contact your EHS department to schedule a pickup.

  • Provide Information: Be prepared to provide detailed information about the waste, including its composition and volume.

  • Do Not Use Drains or Regular Trash: Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in the regular trash.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for any specific questions or guidance.

References

Navigating the Safe Handling of BMS-986118: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with investigational compounds like BMS-986118, a potent GPR40 agonist, adherence to strict safety protocols is crucial. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on general best practices for handling potent pharmaceutical compounds.

Core Principle: Treat all compounds of unknown toxicity as potentially hazardous. The absence of a specific SDS necessitates a conservative approach to handling.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is fundamental to minimizing exposure risk. The following table outlines the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols.
Hand Protection Nitrile gloves (double-gloving is recommended).Provides a barrier against skin contact. Double-gloving adds an extra layer of protection in case of a breach in the outer glove.
Body Protection A fully buttoned lab coat. A disposable gown is recommended for procedures with a higher risk of contamination.Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dusts.Protects against inhalation of the compound. The specific type of respirator should be determined by a formal risk assessment.

Operational Plan: From Receipt to Disposal

A clear and structured workflow is essential for the safe handling of this compound.

Receiving and Storage:
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the compound name, date received, and any known hazard warnings.

  • Store: Store the compound in a designated, well-ventilated, and access-controlled area. Follow any specific storage conditions (e.g., temperature, light sensitivity) if provided by the supplier.

Handling and Experimental Use:
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of inhalation and contamination.

  • Weighing: When weighing the solid compound, use a balance within a ventilated enclosure to prevent the generation of airborne dust.

  • Solution Preparation: Prepare solutions in a chemical fume hood. Avoid splashing and aerosol generation.

  • Avoid Contamination: Use dedicated equipment (e.g., spatulas, glassware) for handling this compound. If not possible, thoroughly decontaminate equipment after use.

Spill Management:

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your laboratory supervisor and environmental health and safety (EHS) department.

  • Contain: If safe to do so, contain the spill using appropriate absorbent materials.

  • Clean: Follow your institution's established procedures for cleaning up chemical spills. This typically involves using a deactivating agent if one is known, followed by thorough cleaning with appropriate solvents. All materials used for cleanup should be treated as hazardous waste.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, contaminated PPE, and cleaning materials, must be segregated as hazardous chemical waste.

  • Containerization: Use clearly labeled, leak-proof containers for all this compound waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazards (e.g., "Potent Compound," "Toxic").

  • Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Contact your EHS department for guidance. Do not dispose of this compound down the drain or in the regular trash.

Workflow for Handling this compound

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE 1. Don PPE Prepare_Work_Area 2. Prepare Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Weigh_Compound 3. Weigh Compound (Vented Enclosure) Prepare_Work_Area->Weigh_Compound Prepare_Solution 4. Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment 5. Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate 6. Decontaminate Work Area & Equipment Conduct_Experiment->Decontaminate Segregate_Waste 7. Segregate Waste Decontaminate->Segregate_Waste Dispose_Waste 8. Dispose of Waste (Follow EHS) Segregate_Waste->Dispose_Waste Doff_PPE 9. Doff PPE Dispose_Waste->Doff_PPE

Caption: A stepwise workflow for the safe handling of this compound.

Disclaimer: This information is intended as a guide and is not a substitute for a formal risk assessment or the official Safety Data Sheet (SDS) from the manufacturer. It is imperative to obtain the SDS for this compound from Bristol Myers Squibb or your supplier and to consult with your institution's Environmental Health and Safety department before handling this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.